molecular formula C13H14N2O4S2 B026394 PPC-NHS ester CAS No. 107348-47-0

PPC-NHS ester

カタログ番号: B026394
CAS番号: 107348-47-0
分子量: 326.4 g/mol
InChIキー: VQZYZXLBKBUOHE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate, also known as PPC-NHS Ester, is a heterobifunctional crosslinking agent designed for the controlled conjugation of biomolecules. Its core value lies in its two distinct reactive groups: an amine-reactive NHS ester and a sulfhydryl-reactive pyridyl disulfide. This allows for the sequential and site-specific formation of stable bonds between proteins, peptides, or other molecules containing primary amines and thiol groups . This crosslinker is particularly valuable in the synthesis of advanced therapeutic constructs. It enables the creation of customized hydrogels for tissue engineering, where biomolecules like cell-adhesive peptides or growth factors can be tethered via a photodegradable linkage for subsequent controlled release with light exposure . Furthermore, the principles of its chemistry align with the development of targeted biopharmaceuticals, such as Antibody-Drug Conjugates (ADCs), which require stable linkers to connect cytotoxic payloads to monoclonal antibodies for precise tumor targeting . The pyridyl disulfide group facilitates conjugation under mild conditions while also allowing for easy quantification of the reaction through the release of pyridine-2-thione . By providing researchers with a reliable tool for creating complex molecular assemblies, this reagent supports innovation in drug delivery, biomaterial science, and fundamental biochemical research.

特性

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(pyridin-2-yldisulfanyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S2/c1-9(20-21-10-4-2-3-7-14-10)8-13(18)19-15-11(16)5-6-12(15)17/h2-4,7,9H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZYZXLBKBUOHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)ON1C(=O)CCC1=O)SSC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30910300
Record name 1-({3-[(Pyridin-2-yl)disulfanyl]butanoyl}oxy)pyrrolidine-2,5-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107348-47-0
Record name N-Succinimidyl-3-(2-pyridyldithio)butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107348470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-({3-[(Pyridin-2-yl)disulfanyl]butanoyl}oxy)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Chemistry and Application of PPC-NHS Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is paramount in the design of effective bioconjugates, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). PPC-NHS ester, a cleavable linker, has emerged as a valuable tool for the covalent attachment of therapeutic payloads to antibodies and other biomolecules. Its design incorporates a terminal N-hydroxysuccinimide (NHS) ester for reaction with primary amines and a disulfide bond that can be selectively cleaved in the reducing environment of the intracellular space, ensuring controlled drug release.

This technical guide provides an in-depth overview of the chemical structure, properties, and applications of this compound, complete with detailed experimental protocols and data presentation to facilitate its effective use in research and development.

Chemical Structure and Properties

This compound, chemically known as 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate, is a heterobifunctional crosslinker. Its structure is characterized by two key reactive moieties: the NHS ester and a pyridyl disulfide group.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Full Chemical Name 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate[1][2]
Molecular Formula C13H14N2O4S2[2][]
Molecular Weight 326.40 g/mol [2][]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF[]
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[]

Reaction Mechanism and Application in Bioconjugation

The utility of this compound in bioconjugation stems from the reactivity of its two terminal groups.

NHS Ester Reaction with Primary Amines

The NHS ester group reacts specifically with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable amide bond.[4] This reaction is highly pH-dependent, with an optimal pH range of 7.2 to 8.5.[4] Below this range, the amine is protonated and thus less nucleophilic, slowing the reaction. Above this range, hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[4]

NHS_Ester_Reaction cluster_factors Influencing Factors cluster_workflow Conjugation Workflow pH pH (Optimal: 7.2-8.5) Reaction Conjugation Reaction pH->Reaction Concentration Reactant Concentration Concentration->Reaction Temperature Temperature (Room Temp or 4°C) Temperature->Reaction Buffer Buffer Composition (Amine-free) Buffer->Reaction Hydrolysis NHS Ester Hydrolysis (Competing Reaction) Hydrolysis->Reaction PPC_NHS This compound PPC_NHS->Reaction Biomolecule Biomolecule (with Primary Amine) Biomolecule->Reaction Conjugate Stable Bioconjugate (Amide Bond) Reaction->Conjugate

Caption: Factors influencing the NHS ester conjugation reaction.

Disulfide Bond Cleavage

The disulfide bond in this compound is designed to be stable in the bloodstream but readily cleaved in the reducing environment inside a cell, where the concentration of reducing agents like glutathione is significantly higher.[5] This cleavage releases the conjugated payload from the biomolecule.

ADC_Workflow cluster_conjugation Step 1: ADC Formation cluster_delivery Step 2: Targeted Delivery and Internalization cluster_release Step 3: Payload Release Antibody Antibody Conjugation Conjugation Antibody->Conjugation PPC_Linker This compound PPC_Linker->Conjugation Drug Payload (Drug) Drug->Conjugation ADC Antibody-Drug Conjugate (ADC) Conjugation->ADC Binding Binding to Tumor Antigen ADC->Binding Tumor_Cell Tumor Cell Binding->Tumor_Cell Internalization Internalization Binding->Internalization Cleavage Disulfide Bond Cleavage (Reducing Environment) Internalization->Cleavage Released_Drug Released Active Drug Cleavage->Released_Drug Cell_Death Apoptosis Released_Drug->Cell_Death

Caption: Workflow of an ADC utilizing a cleavable linker.

Experimental Protocols

The following protocols provide a general framework for the use of this compound. Optimization may be required for specific applications.

Protocol for Protein Conjugation

This protocol describes a general procedure for conjugating this compound to a protein, such as an antibody.

Materials:

  • Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer.[6]

    • If the protein is in a buffer containing amines (e.g., Tris), perform a buffer exchange into the reaction buffer.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM. Do not store the solution for extended periods.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[4]

  • Quench the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate to remove unreacted this compound, hydrolyzed linker, and quenching reagent using a suitable method such as size-exclusion chromatography.

Protocol for Disulfide Bond Cleavage

This protocol describes the cleavage of the disulfide bond in a PPC-conjugated molecule.

Materials:

  • PPC-conjugated biomolecule

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the Conjugate Solution:

    • Dissolve the PPC-conjugated biomolecule in the reaction buffer.

  • Add Reducing Agent:

    • Using DTT: Add DTT to a final concentration of 10-50 mM. DTT is most effective at pH > 7.

    • Using TCEP: Add TCEP to a final concentration of 1-10 mM. TCEP is effective over a wider pH range.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes.

  • Analysis:

    • Analyze the reaction mixture by a suitable method (e.g., SDS-PAGE, LC-MS) to confirm cleavage.

Data Presentation and Analysis

The characterization of the bioconjugate is a critical step to ensure its quality and consistency.

Table 2: Methods for Characterizing this compound Conjugates

AnalysisMethodInformation Provided
Conjugation Efficiency / Drug-to-Antibody Ratio (DAR) UV-Vis SpectroscopyAverage DAR based on the absorbance of the antibody and the payload.
Hydrophobic Interaction Chromatography (HIC)Separation of species with different DARs, allowing for the determination of the average DAR and the distribution of drug-loaded species.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Separation of light and heavy chains to determine the distribution of the payload.
Mass Spectrometry (MS)Accurate mass measurement of the intact conjugate or its subunits to determine the precise DAR and identify different drug-loaded species.
Disulfide Bond Cleavage SDS-PAGE (under reducing and non-reducing conditions)Visualization of the cleavage of interchain disulfide bonds in antibodies and release of the payload.
Liquid Chromatography-Mass Spectrometry (LC-MS)Identification of the cleaved products by their mass.
Ellman's AssayQuantification of free sulfhydryl groups generated upon cleavage.

Note: The selection of the analytical method will depend on the specific biomolecule, the conjugated payload, and the information required.

Conclusion

This compound is a versatile and effective cleavable linker for the development of bioconjugates, particularly ADCs. Its well-defined reactivity allows for the specific conjugation to primary amines and the controlled release of payloads in a reducing environment. By understanding its chemical properties and employing robust experimental and analytical protocols, researchers can successfully integrate this compound into their drug development and research workflows.

References

An In-depth Technical Guide to the Fundamental Properties of PPC-NHS Ester Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of PPC-NHS ester linkers, a class of heterobifunctional crosslinkers pivotal in the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs). This document details the linker's structure, mechanism of action, and critical considerations for its application in therapeutic and research contexts.

Core Principles of this compound Linkers

The this compound, chemically known as 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate, is a sophisticated chemical tool designed for the covalent attachment of payloads to biomolecules.[] It comprises two key functional moieties: an N-hydroxysuccinimide (NHS) ester and a pyridyl disulfide group. This dual functionality allows for a two-step conjugation and release process that is central to its utility in targeted therapies.

The NHS ester provides a highly efficient means of conjugation to primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins and antibodies.[2] This reaction forms a stable amide bond under mild physiological conditions.

The pyridyl disulfide component introduces a cleavable linkage that is susceptible to the reducing environment within a cell. This feature is critical for the controlled release of a conjugated payload at the target site.

Physicochemical Properties

A summary of the key physicochemical properties of the this compound linker is provided in the table below.

PropertyValue
Chemical Name 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate
Molecular Formula C₁₃H₁₄N₂O₄S₂
Molecular Weight 326.39 g/mol []
Boiling Point 468.8°C at 760mmHg[]
Density 1.43 g/cm³[]

Mechanism of Action in Antibody-Drug Conjugates

The primary application of this compound linkers is in the construction of ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody (mAb) that targets a specific tumor antigen. The mechanism of action of an ADC utilizing a this compound linker can be delineated into several key stages:

  • Conjugation: The NHS ester of the linker reacts with primary amines on the antibody, forming a stable ADC.

  • Systemic Circulation: The ADC circulates in the bloodstream, where the disulfide bond of the linker is designed to be relatively stable, minimizing premature drug release.[]

  • Tumor Targeting and Internalization: The antibody component of the ADC recognizes and binds to its target antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex, typically via endocytosis.[]

  • Intracellular Cleavage and Payload Release: Once inside the cell, the ADC is trafficked to endosomes and then lysosomes. The significantly higher intracellular concentration of reducing agents, particularly glutathione (GSH), facilitates the cleavage of the disulfide bond in the linker.[] This releases the cytotoxic payload in its active form.

  • Induction of Cell Death: The released cytotoxic drug can then exert its pharmacological effect, leading to the death of the cancer cell.[]

cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Targeting Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Glutathione-Mediated Cleavage DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity

Mechanism of action of an ADC with a this compound linker.

Quantitative Data

The efficiency and safety of an ADC are critically dependent on the quantitative parameters of its linker. The following tables summarize key data related to the this compound linker and similar disulfide-based linkers.

Table 1: Reaction Conditions and Stability
ParameterValue/ConditionSignificance
NHS Ester Reaction pH 7.2 - 8.5Optimal range for the reaction of NHS esters with primary amines, balancing amine reactivity and ester hydrolysis.
NHS Ester Hydrolysis Half-life pH 7.0, 0°C: 4-5 hourspH 8.6, 4°C: 10 minutesDemonstrates the susceptibility of the NHS ester to hydrolysis, which competes with the conjugation reaction.
Disulfide Bond Stability in Plasma Generally stableThe low concentration of reducing agents in the bloodstream helps to prevent premature drug release.[]
Intracellular Glutathione (GSH) Concentration 1 - 10 mMSignificantly higher than in plasma, providing the reductive environment for disulfide bond cleavage.[]
Extracellular Glutathione (GSH) Concentration ~5 µMContributes to the stability of the disulfide linker in circulation.
Table 2: In Vitro Cytotoxicity of a Representative ADC with a Cleavable Disulfide Linker
Cell LineTarget AntigenADC IC₅₀ (nM)Significance
SK-BR-3 HER2+0.5 - 5Demonstrates high potency against antigen-positive cancer cells.
MDA-MB-468 HER2-> 1000Shows significantly lower toxicity to antigen-negative cells, indicating target specificity.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound linkers in the context of ADC development.

Protocol 1: Conjugation of this compound to an Antibody

Objective: To covalently link the this compound to a monoclonal antibody via primary amines.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Ensure the mAb solution is at a concentration of 2-10 mg/mL in an amine-free buffer.

    • If necessary, perform a buffer exchange using a desalting column.

  • This compound Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution while gently stirring. The final DMSO concentration should not exceed 10% (v/v).

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and quenching buffer by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

Antibody Antibody in Amine-Free Buffer Reaction Conjugation Reaction (pH 7.5-8.0, RT or 4°C) Antibody->Reaction PPC_NHS This compound in DMSO PPC_NHS->Reaction Quenching Quenching (Tris Buffer) Reaction->Quenching Purification Purification (Desalting Column) Quenching->Purification ADC Purified ADC Purification->ADC

Workflow for antibody conjugation with this compound.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

Objective: To quantify the average number of drug molecules conjugated to each antibody.

Materials:

  • Purified ADC sample

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Hydrophobic Interaction Chromatography (HIC) system or Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) system

Procedure (using HIC):

  • Sample Preparation:

    • Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.

  • HIC Analysis:

    • Inject the sample onto an HIC column.

    • Elute the different ADC species (with varying numbers of conjugated drugs) using a gradient of decreasing salt concentration (e.g., from high ammonium sulfate to low ammonium sulfate).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to each drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: DAR = (Σ (Peak Area_i * DAR_i)) / (Σ Peak Area_i)

Protocol 3: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of drug deconjugation in plasma.

Materials:

  • Purified ADC

  • Frozen human or animal plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical method for DAR determination (e.g., LC-MS)

Procedure:

  • Sample Incubation:

    • Thaw the plasma at 37°C.

    • Spike the ADC into the plasma to a final concentration of approximately 100 µg/mL.

    • Prepare a control sample by spiking the ADC into PBS at the same concentration.

    • Incubate all samples at 37°C.

  • Time-Point Collection:

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96 hours).

    • Immediately snap-freeze the aliquots and store them at -80°C until analysis.

  • Sample Analysis:

    • Thaw the samples and determine the average DAR for each time point using a validated analytical method.

  • Data Analysis:

    • Plot the average DAR as a function of time. A decrease in DAR over time indicates drug deconjugation.

    • Calculate the percentage of intact ADC remaining at each time point.

Protocol 4: In Vitro Cytotoxicity Assay

Objective: To determine the potency (IC₅₀ value) of the ADC against cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC sample

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.[5]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in complete cell culture medium.

    • Add the ADC dilutions to the cells and incubate for a period relevant to the payload's mechanism of action (typically 72-120 hours).[5]

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to untreated control cells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the ADC concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

This compound linkers represent a powerful and versatile tool in the field of bioconjugation, particularly for the development of targeted cancer therapeutics. Their well-defined chemical properties, including a stable amine-reactive group for conjugation and a selectively cleavable disulfide bond for intracellular drug release, enable the creation of sophisticated ADCs with enhanced therapeutic windows. A thorough understanding of the fundamental properties and careful optimization of the experimental protocols outlined in this guide are essential for the successful design and evaluation of novel bioconjugates utilizing this advanced linker technology.

References

A Deep Dive into Cleavable Linkers for Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a powerful and targeted therapeutic modality in oncology. These complex biotherapeutics leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. The lynchpin of this targeted delivery system is the linker, a chemical bridge that connects the antibody to the payload. The choice of linker is critical to the success of an ADC, dictating its stability in circulation, the mechanism of payload release, and ultimately, its therapeutic index.[1][2][3][4]

This technical guide provides an in-depth exploration of cleavable linkers, the predominant class of linkers used in clinically approved and investigational ADCs.[1][4] We will delve into the core types of cleavable linkers, their mechanisms of action, present key quantitative data for comparison, detail essential experimental protocols for their evaluation, and visualize the intricate processes involved.

The Rationale for Cleavable Linkers

Cleavable linkers are designed to be stable in the systemic circulation (at physiological pH 7.4) and to undergo specific cleavage to release the cytotoxic payload in the tumor microenvironment or, more commonly, within the target cancer cell.[5][6][7] This controlled release is triggered by the unique biochemical cues present in tumors, such as altered pH, higher concentrations of specific enzymes, or a more reducing environment.[4][5][7]

The primary advantage of cleavable linkers is their ability to release the payload in its native, unmodified, and often more potent form.[1] Furthermore, if the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect."[7][8][9][] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[2]

Core Types of Cleavable Linkers

Cleavable linkers can be broadly categorized into three main classes based on their cleavage mechanism:

  • Enzyme-Cleavable Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsins or β-glucuronidase, which are highly expressed in the lysosomes of tumor cells.[5][11][][]

  • pH-Sensitive (Acid-Labile) Linkers: These linkers contain chemical moieties, like hydrazones or carbonates, that are stable at the neutral pH of blood but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[6][][14][15][]

  • Glutathione-Sensitive (Reducible) Linkers: These linkers feature disulfide bonds that are stable in the bloodstream but are readily cleaved in the cytoplasm of tumor cells, which has a significantly higher concentration of reducing agents like glutathione (GSH).[][15][17]

Quantitative Data Summary

The following tables summarize key quantitative data for different types of cleavable linkers, providing a basis for comparison of their stability and potency. It is important to note that direct comparisons across different studies can be challenging due to variations in ADC constructs, cell lines, and experimental conditions.[18]

Table 1: Plasma Stability of Various Cleavable Linkers

Linker TypeLinker Chemistry ExampleADC ExamplePlasma Half-life (t½)SpeciesReference
Acid-Labile HydrazoneGemtuzumab ozogamicin~2 daysHuman[3]
CarbonateSacituzumab govitecan36 hoursHuman[3]
Silyl Ether(Experimental)> 7 daysHuman[3]
Enzyme-Cleavable Val-CitBrentuximab vedotin~9.9 days (for CX-DM1)Mouse[3]
Sulfatase-cleavable(Experimental)> 7 daysMouse[3]
Glutathione-Sensitive Disulfide(Various)Variable (steric hindrance dependent)-[19]

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

ADCLinker TypePayloadTarget Cell LineIC50 (nM)Reference
Trastuzumab-Silyl Ether-MMAEAcid-LabileMMAEHER2+ cell lines0.028 - 0.170[3]
DOX-dsProc-ADC + Cu(I)-BTTAABioorthogonal-CleavableDoxorubicin(Specific to study)Decreased by 120-fold[3]
Site A-PEG6-C2-MMADNon-CleavableMMADBxPC30.3[20]
Site A-PEG6-C2-Aur3377Non-CleavableAur3377BxPC30.3[20]

Mechanisms of Action and Signaling Pathways

The ultimate goal of an ADC is to deliver its cytotoxic payload to the intracellular machinery of the cancer cell, leading to cell death. The mechanism of action is primarily determined by the payload.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Early Endosome Antigen->Endosome 2. Internalization (Receptor-Mediated Endocytosis) Lysosome Lysosome (Low pH, High Protease) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage DNA DNA Damage Payload->DNA 5a. DNA Alkylation/ Intercalation Microtubules Microtubule Disruption Payload->Microtubules 5b. Tubulin Polymerization Inhibition Apoptosis Apoptosis (Cell Death) DNA->Apoptosis 6. Cell Cycle Arrest Microtubules->Apoptosis 6. Mitotic Catastrophe

Figure 1: General mechanism of action for an antibody-drug conjugate with a cleavable linker.

Once released, the payload can induce cytotoxicity through various pathways:

  • DNA Damage: Payloads like calicheamicins and duocarmycins cause DNA double-strand breaks, leading to cell cycle arrest and apoptosis.[5][21]

  • Microtubule Disruption: Agents such as auristatins (e.g., MMAE) and maytansinoids (e.g., DM1) inhibit tubulin polymerization, leading to mitotic catastrophe and cell death.[5][21]

The specific signaling pathways activated downstream of these events are complex and often converge on the activation of caspase cascades, ultimately leading to apoptosis.

Experimental Protocols for ADC Evaluation

A robust preclinical evaluation of ADCs with cleavable linkers involves a series of key in vitro and in vivo experiments.

Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Methodology (LC-MS based):

  • Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C over a time course (e.g., 0, 24, 48, 72, 96, 168 hours).[22] A buffer control should be run in parallel.[22]

  • Sample Collection: At each time point, collect aliquots and immediately freeze them at -80°C to stop any further reactions.[22]

  • ADC Isolation: Thaw the plasma samples and isolate the ADC using immunoaffinity capture, for example, with Protein A/G magnetic beads.[22][23]

  • Analysis of Drug-to-Antibody Ratio (DAR):

    • Elute the captured ADC and analyze it by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR.[22][24]

    • A decrease in the average DAR over time indicates payload loss.[22]

  • Quantification of Free Payload:

    • After isolating the ADC, precipitate the proteins from the plasma supernatant.[7]

    • Quantify the amount of free payload in the supernatant using a sensitive LC-MS/MS method.[7][22]

Plasma_Stability_Workflow Start Start: ADC Sample Incubate Incubate ADC in Plasma at 37°C (Time Course) Start->Incubate Collect Collect Aliquots at Time Points & Freeze Incubate->Collect Isolate Isolate ADC via Immunoaffinity Capture Collect->Isolate Analyze_DAR Analyze Average DAR (LC-MS) Isolate->Analyze_DAR Analyze_Payload Quantify Free Payload in Supernatant (LC-MS/MS) Isolate->Analyze_Payload End End: Stability Profile Analyze_DAR->End Analyze_Payload->End

Figure 2: Experimental workflow for the plasma stability assessment of ADCs.

In Vitro Cytotoxicity Assay

Objective: To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.

Methodology (MTT Assay):

  • Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.[1][6][8]

  • ADC Treatment: Treat the cells with a serial dilution of the ADC and incubate for a period of 48-144 hours.[1][8]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.[1][8] Viable cells with active mitochondria will reduce MTT to formazan.[8]

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[1][8]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[1][8]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[8]

Bystander Effect Assay

Objective: To assess the ability of the released payload to kill neighboring antigen-negative cells.

Methodology (Co-culture Assay):

  • Cell Line Selection: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that can be distinguished (e.g., by expression of different fluorescent proteins like GFP and RFP).[11]

  • Co-culture Setup: Seed a mixture of Ag+ and Ag- cells at various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[2][11] Include monocultures of each cell line as controls.[11]

  • ADC Treatment: Treat the co-cultures with various concentrations of the ADC.

  • Incubation and Analysis: Incubate the plates for 72-120 hours.[11] Assess the viability of each cell population separately using flow cytometry or high-content imaging to quantify the fluorescently labeled cells.[25]

Bystander_Effect_Assay Start Start: Antigen-Positive (Ag+) and Antigen-Negative (Ag-) Cells CoCulture Co-culture Ag+ and Ag- cells (e.g., with fluorescent labels) Start->CoCulture Treat Treat with ADC CoCulture->Treat Incubate Incubate for 72-120 hours Treat->Incubate Analyze Analyze Viability of Ag+ and Ag- Cells Separately (e.g., Flow Cytometry) Incubate->Analyze End End: Quantification of Bystander Killing Analyze->End

Figure 3: Workflow for an in vitro co-culture bystander effect assay.

Conclusion

Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted release of potent cytotoxic agents within cancer cells and the potential for a powerful bystander effect. The choice of a specific cleavable linker technology—be it enzyme-cleavable, pH-sensitive, or glutathione-sensitive—must be carefully considered and empirically validated for each unique ADC. A thorough understanding of their mechanisms of action and the application of robust experimental protocols for their evaluation are paramount to the successful development of safe and effective antibody-drug conjugates. As our understanding of the tumor microenvironment and intracellular trafficking pathways deepens, we can anticipate the development of novel and even more sophisticated cleavable linker strategies that will further enhance the therapeutic potential of ADCs.

References

Understanding the Reactivity of N-hydroxysuccinimide Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are a class of amine-reactive reagents that are fundamental to the field of bioconjugation, a critical process in drug development, diagnostics, and life sciences research.[1] Their widespread adoption is attributed to their ability to efficiently form stable amide bonds with primary amino groups on biomolecules, such as the N-terminus of proteins and the side chain of lysine residues, under mild aqueous conditions.[1][2][3] This technical guide provides a comprehensive overview of the core principles of NHS ester reactivity, factors influencing the reaction, detailed experimental protocols, and potential challenges.

The Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between an N-hydroxysuccinimide ester and a primary amine is a nucleophilic acyl substitution.[1][] The unprotonated primary amine (-NH₂) acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester.[5] This attack forms a transient tetrahedral intermediate. Subsequently, this unstable intermediate collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a highly stable amide bond.[1][2][5] This reaction is driven by the high thermodynamic stability of the resulting amide bond and the fact that NHS is an effective leaving group.[][5]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products NHS_Ester R-CO-O-NHS (NHS Ester) Tetrahedral_Intermediate Tetrahedral Intermediate NHS_Ester->Tetrahedral_Intermediate Primary_Amine R'-NH₂ (Primary Amine) Primary_Amine->Tetrahedral_Intermediate Nucleophilic Attack Amide_Bond R-CO-NH-R' (Stable Amide Bond) Tetrahedral_Intermediate->Amide_Bond Collapse Leaving_Group NHS (Leaving Group) Tetrahedral_Intermediate->Leaving_Group

Caption: Nucleophilic attack by a primary amine on the NHS ester carbonyl.[5]

Key Factors Influencing Reactivity

The success and efficiency of an NHS ester conjugation reaction are critically dependent on several experimental parameters. Careful control of these factors is essential to maximize the yield of the desired conjugate while minimizing side reactions.

pH: The Critical Parameter The pH of the reaction buffer is the most influential factor in NHS ester chemistry.[2] The optimal pH range for conjugation is typically between 7.2 and 8.5.[2][][5][6] This represents a crucial balance:

  • Low pH (below 7.2): Primary amines are predominantly protonated (-NH₃⁺), which renders them non-nucleophilic and unreactive towards the NHS ester.[2][7]

  • High pH (above 8.5): The concentration of the deprotonated, nucleophilic amine (-NH₂) increases, which favors the desired reaction. However, the rate of hydrolysis of the NHS ester also increases significantly at higher pH, reducing the overall conjugation efficiency.[1][2] For many protein labeling applications, a pH of 8.3-8.5 is considered optimal.[5][7][8][9]

Temperature Reaction temperature affects the rate of both the desired aminolysis and the competing hydrolysis. Most labeling reactions are performed at room temperature for 1-4 hours or at 4°C overnight.[7][9][10] Lower temperatures can help to minimize the rate of hydrolysis, which is particularly useful when working with low concentrations of protein.[6]

Concentration The concentration of the target biomolecule can impact labeling efficiency. Higher protein concentrations (1-10 mg/mL is often optimal) can lead to better outcomes, as the rate of the bimolecular aminolysis reaction is favored over the hydrolysis reaction.[8][9][11]

Solvent Many NHS esters have limited solubility in aqueous buffers and are often first dissolved in an anhydrous water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being added to the reaction mixture.[3][8][10] It is crucial to use high-quality, amine-free DMF, as any contaminating amines can react with the NHS ester.[8][9] The final concentration of the organic solvent in the reaction should typically be kept low (e.g., less than 10%) to avoid denaturation of the protein.[12]

Competing Reactions and Side Reactions

Hydrolysis: The Primary Competing Reaction The most significant competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile.[1][12] This reaction produces an unreactive carboxylic acid and releases NHS, reducing the amount of reagent available for conjugation.[12] The rate of hydrolysis is highly dependent on pH, increasing as the solution becomes more alkaline.[6][7][12]

Competing_Pathways cluster_aminolysis Desired Pathway: Aminolysis cluster_hydrolysis Competing Pathway: Hydrolysis NHS_Ester NHS Ester Amine + Primary Amine (R'-NH₂) Water + Water (H₂O) Amide Stable Amide Conjugate Amine->Amide Carboxylic_Acid Inactive Carboxylic Acid Water->Carboxylic_Acid

Caption: The desired aminolysis pathway competes with hydrolysis.[10]

Other Side Reactions While highly selective for primary amines, NHS esters can react with other nucleophilic amino acid side chains, although these reactions are generally less efficient and the resulting bonds are less stable.[1]

  • Hydroxyl Groups: The hydroxyl groups of tyrosine, serine, and threonine can be acylated to form unstable ester linkages.[1][12]

  • Sulfhydryl Groups: The sulfhydryl group of cysteine can react to form a thioester, which is also less stable than an amide bond.[12]

  • Imidazole Groups: The imidazole ring of histidine may also show some reactivity.[12]

Quantitative Data Summary

The stability and reactivity of NHS esters are critical for successful bioconjugation. The following tables summarize key quantitative data.

Table 1: Half-life of NHS Ester Hydrolysis

pHTemperature (°C)Half-life
7.004-5 hours[2][6]
8.6410 minutes[2][6]
Data sourced from multiple references.[2][6]

Table 2: Key Parameters for NHS Ester Reactions

ParameterRecommended Range/ValueRationale
pH 7.2 - 8.5 (Optimal: 8.3-8.5)[5][7]Balances amine nucleophilicity and ester stability.[2]
Temperature 4°C to Room TemperatureLower temperature reduces hydrolysis rate.[6]
Buffer Amine-free (e.g., PBS, Borate, Bicarbonate)[7][8][9]Avoids reaction with buffer components.
Molar Excess 8x to 20x (Reagent:Protein)[5][8]Drives the reaction towards completion; empirical.[8]
Protein Conc. 1 - 10 mg/mL[8][9]Favors bimolecular aminolysis over hydrolysis.

Experimental Protocols

The following is a generalized protocol for the labeling of a protein with an NHS ester. Optimization of molar excess, concentration, and incubation time may be required for specific applications.[5][10]

General Protocol for Protein Labeling with an NHS Ester

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, 0.1 M sodium phosphate, pH 7.2-7.5).[10][12]

  • NHS ester of the desired label (e.g., fluorescent dye, biotin).[10]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[10]

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5.[8][10]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[7]

  • Purification column (e.g., gel filtration/desalting column).[8]

Methodology:

  • Protein Preparation:

    • Ensure the protein solution is free of any amine-containing stabilizers like Tris, glycine, or ammonium salts.[11] If necessary, perform a buffer exchange into an amine-free buffer (e.g., PBS) using dialysis or a desalting column.[11][12]

    • Adjust the protein concentration to 1-10 mg/mL.[8][9]

  • NHS Ester Stock Solution Preparation:

    • Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[10][13]

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL or 25 mM).[3][10] NHS ester solutions in anhydrous DMF can often be stored for 1-2 months at -20°C.[9][13]

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 by adding one-tenth volume of 1 M sodium bicarbonate solution.[11]

    • Calculate the required volume of the NHS ester stock solution. A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point.[5]

    • While gently stirring or vortexing the protein solution, add the NHS ester stock solution in a dropwise fashion.[11]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[7][9] If the label is light-sensitive, protect the reaction from light.

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching buffer (e.g., Tris or glycine) to a final concentration of 20-100 mM.[7][10] This will consume any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.[7][10]

  • Purification of the Conjugate:

    • Remove the excess, unreacted label and byproducts (such as free N-hydroxysuccinimide) from the labeled protein.[9]

    • Gel filtration (desalting column) is the most common method for purifying labeled proteins.[8][9] Other methods like dialysis or chromatography can also be used.[9]

  • Storage:

    • Store the purified, labeled protein at 4°C for short-term use or at –20°C to –80°C for long-term storage.[3] To avoid repeated freeze-thaw cycles, consider dividing the solution into smaller aliquots.[3]

Experimental_Workflow Start Start Prep_Protein 1. Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) Start->Prep_Protein Prep_NHS 2. Prepare Fresh NHS Ester Stock Solution in Anhydrous DMSO or DMF Prep_Protein->Prep_NHS Add_NHS 3. Add NHS Ester to Protein Solution (Molar Excess) Prep_NHS->Add_NHS Incubate 4. Incubate at Room Temperature or 4°C Add_NHS->Incubate Quench 5. Quench Reaction with Amine-Containing Buffer (e.g., Tris or Glycine) Incubate->Quench Purify 6. Purify Conjugate (e.g., Gel Filtration) Quench->Purify Analyze 7. Analyze Labeled Product (e.g., SDS-PAGE, Spectroscopy) Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for protein labeling with NHS esters.[10]

Conclusion

N-hydroxysuccinimide ester chemistry provides a robust and versatile method for the modification of primary amines in biomolecules.[5] Its high selectivity, efficiency, and the stability of the resulting amide bond have made it an indispensable tool in life sciences research and drug development.[][5] By carefully controlling key parameters—most notably pH, temperature, and buffer composition—researchers can achieve reliable and reproducible bioconjugation results, enabling a vast array of applications from fluorescent labeling to the construction of complex therapeutic modalities like antibody-drug conjugates.[5][14]

References

The Critical Bond: A Technical Guide to the Discovery and Development of Disulfide-Based Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic linkage of therapeutic payloads to targeting moieties, such as antibodies, has revolutionized precision medicine. At the heart of many of these sophisticated drug delivery systems lies the disulfide bond, a selectively cleavable tether that ensures stability in circulation and promotes potent payload release within the target cell. This technical guide provides an in-depth exploration of the discovery, development, and application of disulfide-based linkers, with a focus on their critical role in antibody-drug conjugates (ADCs).

The Rationale: Exploiting the Redox Gradient

The foundational principle behind the use of disulfide linkers in drug delivery is the significant difference in reducing potential between the extracellular environment and the intracellular cytoplasm. The cytoplasm of a cell, particularly a tumor cell, maintains a high concentration of glutathione (GSH), a thiol-containing tripeptide, with levels ranging from 1 to 10 mM.[][2] In stark contrast, the concentration of reducing agents in the bloodstream is significantly lower, with plasma GSH levels at approximately 5 µM.[][2] This steep redox gradient provides a natural mechanism for the selective cleavage of disulfide bonds within the target cell, while maintaining the integrity of the drug conjugate during systemic circulation.[][3][]

Mechanism of Action: From Systemic Stability to Intracellular Release

The journey of an ADC equipped with a disulfide linker is a multi-step process designed for maximal therapeutic efficacy and minimal off-target toxicity.

  • Systemic Circulation: In the oxidative environment of the bloodstream, the disulfide bond within the linker remains stable, preventing premature release of the cytotoxic payload.[][]

  • Target Recognition and Internalization: The antibody component of the ADC recognizes and binds to a specific antigen on the surface of a cancer cell, triggering receptor-mediated endocytosis.

  • Lysosomal Trafficking and Degradation: Following internalization, the ADC is trafficked to the lysosome, an acidic organelle containing a host of degradative enzymes. Here, the antibody is often proteolytically degraded, liberating the linker-payload moiety.[3]

  • Reductive Cleavage and Payload Release: The linker-payload, now within the cytoplasm, is exposed to the high concentration of intracellular glutathione. GSH acts as a reducing agent, cleaving the disulfide bond and releasing the active cytotoxic drug to exert its therapeutic effect.[][3]

ADC_Mechanism_of_Action cluster_bloodstream Systemic Circulation (Low GSH) cluster_cell Target Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm (High GSH) ADC_circulating ADC with Intact Disulfide Linker ADC_internalized Internalized ADC ADC_circulating->ADC_internalized Target Binding & Internalization ADC_degraded Antibody Degradation ADC_internalized->ADC_degraded Lysosomal Trafficking Linker_Payload Linker-Payload ADC_degraded->Linker_Payload Release of Payload Active Payload Linker_Payload->Payload Disulfide Cleavage GSH Glutathione (GSH) GSH->Linker_Payload

Figure 1. Mechanism of action of an ADC with a disulfide linker.

Evolution of Disulfide Linker Technology

The development of disulfide linkers has been driven by the need to balance stability in circulation with efficient intracellular cleavage.

Unhindered Disulfide Linkers

Early disulfide linkers featured a simple, unhindered disulfide bond. While effective at releasing the payload in the reducing environment of the cell, these linkers were sometimes susceptible to premature cleavage in the plasma, leading to off-target toxicity.

Sterically Hindered Disulfide Linkers

To enhance plasma stability, sterically hindered disulfide linkers were developed. The introduction of substituents, typically methyl groups, on the carbon atoms adjacent to the disulfide bond provides steric hindrance that protects the bond from unwanted reduction in the bloodstream.[3][5] This modification has been shown to significantly improve the in vivo stability of ADCs.

Self-Immolative Disulfide Linkers

A further advancement in disulfide linker technology is the development of self-immolative systems. These linkers are designed to release payloads that do not possess a natural thiol handle for direct attachment to the disulfide bond. Following cleavage of the disulfide, a subsequent intramolecular cyclization reaction occurs, leading to the "traceless" release of the unmodified payload.[6] This broadens the scope of payloads that can be utilized with disulfide linker chemistry.[7]

Disulfide_Linker_Types cluster_Unhindered cluster_Hindered cluster_Self_Immolative Disulfide_Linkers Disulfide-Based Linkers Unhindered Unhindered Disulfide Disulfide_Linkers->Unhindered Simple S-S bond Hindered Sterically Hindered Disulfide Disulfide_Linkers->Hindered Introduction of steric bulk Self_Immolative Self-Immolative Disulfide Disulfide_Linkers->Self_Immolative Enables traceless release of non-thiol payloads Unhindered_Adv Advantage: Rapid Cleavage Unhindered->Unhindered_Adv Unhindered_Dis Disadvantage: Lower Plasma Stability Unhindered->Unhindered_Dis Hindered_Adv Advantage: Enhanced Plasma Stability Hindered->Hindered_Adv Hindered_Dis Disadvantage: Potentially Slower Payload Release Hindered->Hindered_Dis Self_Immolative_Adv Advantage: Broader Payload Scope Self_Immolative->Self_Immolative_Adv Self_Immolative_Dis Disadvantage: Complex Chemistry Self_Immolative->Self_Immolative_Dis

Figure 2. Classification and characteristics of disulfide-based linkers.

Quantitative Analysis of Disulfide Linker Performance

The efficacy of a disulfide linker is determined by a combination of factors, including the drug-to-antibody ratio (DAR), plasma stability, and in vitro cytotoxicity. The following tables summarize representative quantitative data for ADCs utilizing disulfide linkers.

Table 1: Drug-to-Antibody Ratios (DARs) for Disulfide-Linked ADCs

Linker TypeConjugation MethodTypical DARReference
Hindered DisulfideCysteine Conjugation2-4[]
Disulfide Re-bridgingThiol-maleimide reaction4[8]
Site-SpecificEngineered Cysteine~2

Table 2: Stability of Different Linker Chemistries

Linker ChemistryMetricValueReference
Hindered Disulfide (e.g., SPDB)Plasma half-life~9 days[9]
Unhindered DisulfideIn vivo DARDecreases over time[9]
Maleimide-based (non-disulfide)Plasma stabilityCan be unstable[9]

Table 3: In Vitro Cytotoxicity of Representative ADCs

ADCTarget Cell LineIC50Reference
Anti-CD22-DM1 (hindered disulfide)Human lymphoma xenograftEffective at 3 mg/kg[2]
Trastuzumab-MMAE (disulfide re-bridging)SK-BR-3 (HER2+)Potent cytotoxicity[10]
Novel anti-CD22-DM1-ADCHuman lymphoma xenograftTumor regression at 3 mg/kg[2]

Experimental Protocols

The synthesis and evaluation of ADCs with disulfide linkers involve a series of well-defined experimental procedures. Below are representative protocols for key steps in this process.

Protocol for Antibody Reduction

This protocol describes the partial reduction of a monoclonal antibody (e.g., IgG1) using tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups for conjugation.[9]

Materials:

  • Monoclonal antibody (mAb) solution (e.g., 1-10 mg/mL in PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reduction buffer: Phosphate Buffered Saline (PBS) with 1 mM EDTA, pH 7.4

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Prepare a stock solution of TCEP in the reduction buffer.

  • Add a molar excess of TCEP to the mAb solution. The exact molar ratio will depend on the desired degree of reduction and should be optimized.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Remove excess TCEP using a desalting column equilibrated with the reduction buffer.

  • Determine the concentration of the reduced antibody and the number of free thiols per antibody using Ellman's reagent.

Protocol for Linker-Payload Conjugation

This protocol outlines the conjugation of a maleimide-functionalized linker-payload to the reduced antibody.

Materials:

  • Reduced antibody solution

  • Maleimide-functionalized linker-payload dissolved in an organic solvent (e.g., DMSO)

  • Conjugation buffer: PBS, pH 7.0-7.4

Procedure:

  • Add the maleimide-functionalized linker-payload solution to the reduced antibody solution. A molar excess of the linker-payload (typically 5-20 fold over the antibody) is recommended.[9]

  • Ensure the final concentration of the organic solvent is low (e.g., <10% v/v) to prevent antibody denaturation.[9]

  • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.

  • Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound, such as N-acetylcysteine.

  • Purify the resulting ADC using size-exclusion chromatography (SEC) or other suitable protein purification methods to remove unconjugated linker-payload and other impurities.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to determine the cytotoxicity of an ADC on a target cancer cell line.[9]

Materials:

  • Target cancer cell line expressing the antigen of interest

  • Complete cell culture medium

  • ADC and control antibody solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

Procedure:

  • Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and control antibodies in complete cell culture medium.

  • Remove the medium from the cells and add the ADC and control antibody dilutions.

  • Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Experimental_Workflow start Start antibody_reduction 1. Antibody Reduction (e.g., with TCEP) start->antibody_reduction linker_payload_prep 2. Linker-Payload Preparation start->linker_payload_prep conjugation 3. Conjugation antibody_reduction->conjugation linker_payload_prep->conjugation purification 4. ADC Purification (e.g., SEC) conjugation->purification characterization 5. ADC Characterization purification->characterization dar_determination DAR Determination (e.g., LC-MS) characterization->dar_determination stability_assay Plasma Stability Assay characterization->stability_assay cytotoxicity_assay In Vitro Cytotoxicity (e.g., MTT Assay) characterization->cytotoxicity_assay end End dar_determination->end stability_assay->end cytotoxicity_assay->end

Figure 3. A typical experimental workflow for the synthesis and evaluation of an ADC.

Conclusion

Disulfide-based linkers are a cornerstone of modern drug conjugate design, offering a robust and reliable mechanism for targeted drug delivery. The continuous evolution of this technology, from simple unhindered bonds to sophisticated sterically hindered and self-immolative systems, has significantly expanded the therapeutic potential of ADCs and other targeted therapies. A thorough understanding of the principles of disulfide linker chemistry, coupled with rigorous experimental evaluation, is paramount for the successful development of the next generation of precision medicines.

References

A Technical Guide to PPC-NHS Ester for Protein Modification in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate (PPC-NHS ester), a cleavable crosslinker pivotal in the synthesis of Antibody-Drug Conjugates (ADCs). This document details the fundamental chemistry, experimental protocols, and critical considerations for utilizing this compound in protein modification, catering to both beginners and experienced researchers in the field.

Introduction to this compound

This compound is a heterobifunctional crosslinking reagent that incorporates two key reactive moieties: an N-hydroxysuccinimide (NHS) ester and a pyridyl disulfide group. This dual functionality allows for a two-step conjugation process, making it a valuable tool in the construction of ADCs. The NHS ester facilitates the covalent attachment of the linker to primary amines on an antibody, while the pyridyl disulfide group enables the subsequent conjugation of a thiol-containing cytotoxic payload.

The linker's defining feature is its cleavable disulfide bond. This bond is designed to be stable in the systemic circulation but is readily cleaved in the reducing environment of the intracellular space, ensuring the targeted release of the cytotoxic drug within cancer cells.[1][2]

Chemical Structure:

  • Systematic Name: 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate

  • Molecular Formula: C₁₃H₁₄N₂O₄S₂[3]

  • CAS Number: 107348-47-0[3]

The Chemistry of Protein Modification with this compound

The conjugation of this compound to a protein, typically a monoclonal antibody (mAb), is a two-stage process involving the NHS ester reaction followed by the pyridyl disulfide reaction.

Stage 1: NHS Ester-Mediated Amine Coupling

The initial step involves the reaction of the NHS ester group with primary amines on the antibody. These primary amines are predominantly found on the side chains of lysine (Lys) residues and the N-terminus of the polypeptide chains.[4] The reaction is a nucleophilic acyl substitution where the unprotonated amine attacks the carbonyl carbon of the NHS ester, forming a stable, irreversible amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[3]

The reaction is highly pH-dependent. An optimal pH range of 8.0-8.5 is recommended to ensure that the primary amines are sufficiently deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[5]

Stage 2: Pyridyl Disulfide-Mediated Thiol Coupling and Cleavage Mechanism

Once the antibody is functionalized with the PPC linker, the pyridyl disulfide group is available for reaction with a thiol-containing molecule, such as a cytotoxic drug. This reaction is a disulfide exchange, where the thiol group of the payload attacks the disulfide bond of the linker, releasing pyridine-2-thione and forming a new, cleavable disulfide bond between the linker and the payload.

The cleavage of this disulfide bond is a critical step for the efficacy of the resulting ADC. The intracellular environment has a significantly higher concentration of reducing agents, most notably glutathione (GSH), compared to the extracellular space.[1][2] GSH readily reduces the disulfide bond, liberating the active cytotoxic payload inside the target cell.[1][5] This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the ADC.

Quantitative Data Summary

The efficiency of protein modification with this compound is influenced by several factors. The following tables summarize key quantitative parameters.

ParameterRecommended Value/RangeNotes
Reaction pH 8.0 - 8.5Balances amine reactivity and NHS ester stability.[5]
Reaction Temperature Room Temperature (20-25°C)Sufficient for efficient conjugation.
Reaction Time 1 - 4 hoursShould be optimized for the specific protein and desired DOL.
Molar Excess of this compound 5 - 20 foldHigher excess can increase DOL but may also lead to protein precipitation.
Protein Concentration 1 - 10 mg/mLHigher concentrations generally improve conjugation efficiency.
ParameterTypical Value/RangeMethod of Determination
Degree of Labeling (DOL) 2 - 4Spectrophotometry, HPLC[6]
Conjugation Efficiency 30 - 60%Varies depending on reaction conditions and protein characteristics.
Half-life of NHS ester (pH 7.0) ~4-5 hoursIncreases with lower pH and temperature.
Half-life of NHS ester (pH 8.5) ~10 minutesDemonstrates the importance of timely reaction and purification.

Experimental Protocols

This section provides a detailed, generalized protocol for the modification of an antibody with this compound and subsequent conjugation of a thiol-containing payload.

Materials and Reagents
  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Thiol-containing payload

  • Purification resin (e.g., Sephadex G-25)

  • Spectrophotometer

Protocol for Antibody Modification with this compound
  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine), perform a buffer exchange into the Reaction Buffer.

    • Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10-fold).

    • Slowly add the this compound solution to the antibody solution while gently stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the PPC-Modified Antibody:

    • Remove the excess, unreacted this compound and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the protein-containing fractions.

  • Characterization (Determination of DOL):

    • The degree of labeling (DOL), which is the number of PPC linkers per antibody, can be determined by measuring the amount of pyridine-2-thione released upon reduction of the disulfide bond with an excess of a reducing agent like Dithiothreitol (DTT).

    • Measure the absorbance of the released pyridine-2-thione at 343 nm (ε = 8,080 M⁻¹cm⁻¹).

    • Measure the protein concentration by absorbance at 280 nm.

    • Calculate the DOL using the following formula: DOL = (A₃₄₃ / 8080) / (A₂₈₀ / ε_protein)

Protocol for Payload Conjugation
  • Payload Preparation:

    • Dissolve the thiol-containing payload in an appropriate solvent.

  • Conjugation Reaction:

    • Add the payload solution to the purified PPC-modified antibody solution at a slight molar excess.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Final Purification:

    • Purify the resulting ADC using size-exclusion chromatography or other appropriate methods to remove any unreacted payload and other small molecules.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Linker Cleavage (Reduction by GSH) Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death BystanderCell Neighboring Tumor Cell Payload->BystanderCell 6. Bystander Effect (Payload Diffusion) BystanderApoptosis Bystander Apoptosis BystanderCell->BystanderApoptosis 7. Induction of Bystander Cell Death

Caption: Mechanism of action of an ADC with a cleavable linker.

Experimental_Workflow A Antibody in Amine-Free Buffer B Add this compound in DMSO/DMF A->B C Incubate (1-2h, RT) B->C D Purify (Desalting Column) C->D E PPC-Modified Antibody D->E F Add Thiol-Payload E->F G Incubate (2-4h, RT or 4°C) F->G H Purify (SEC) G->H I Final Antibody-Drug Conjugate (ADC) H->I

Caption: Experimental workflow for ADC synthesis using this compound.

Logical_Relationship cluster_reagents Reagents cluster_reactions Reactions cluster_product Product Antibody Antibody (Lys, N-terminus) Amine_Coupling Amine Coupling (pH 8.0-8.5) Antibody->Amine_Coupling PPC_NHS This compound PPC_NHS->Amine_Coupling Payload Thiol-Payload Thiol_Coupling Thiol Coupling Payload->Thiol_Coupling Amine_Coupling->Thiol_Coupling PPC-Modified Antibody ADC Antibody-Drug Conjugate (ADC) Thiol_Coupling->ADC

Caption: Logical relationship of components in ADC synthesis.

References

A-Technical-Guide-to-N-Hydroxysuccinimide--NHS--Ester-Labeling-for-Researchers-and-Developers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Hydroxysuccinimide (NHS) esters represent a cornerstone in bioconjugation, prized for their ability to efficiently and selectively label primary amines on biomolecules.[1][2] This guide offers a comprehensive overview of the fundamental principles, practical considerations, and detailed protocols for successful NHS ester labeling, tailored for researchers, scientists, and professionals in drug development. This method is widely used to attach fluorescent dyes, biotin, and other reporter molecules to proteins, peptides, and other biomolecules.[3]

Core Principles of NHS Ester Chemistry

The labeling reaction hinges on the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][2][][5] The primary targets for this conjugation are the ε-amino group of lysine residues and the N-terminus of polypeptides.[1][][6]

A critical aspect of NHS ester chemistry is the competition between the desired aminolysis (reaction with the amine) and hydrolysis (reaction with water).[1][][7] The rates of both reactions are highly dependent on the pH of the reaction environment.[1][3][8][9]

Key Parameters for Successful Labeling

Optimizing the following parameters is crucial for achieving high-efficiency and reproducible labeling results.

pH of the Reaction Buffer

The pH is the most critical factor influencing the outcome of an NHS ester labeling reaction.[3][8]

  • Optimal Range : The ideal pH for NHS ester reactions is between 8.3 and 8.5.[3][8][9][10][11][12][13] A broader functional range of 7.2 to 9.0 is also commonly cited.[3][][7]

  • Effect of Low pH : At acidic or neutral pH, primary amines are protonated (-NH₃⁺), making them poor nucleophiles and thus unreactive towards the NHS ester.[3][8][9][10]

  • Effect of High pH : As the pH increases above 8.5, the rate of NHS ester hydrolysis accelerates significantly.[3][8][9][10][11] This competing reaction reduces the amount of active ester available for conjugation, leading to lower yields.[3][8][9]

Buffer Composition

The choice of buffer is critical to avoid interference with the labeling chemistry.

  • Recommended Buffers : Amine-free buffers are essential. Commonly used buffers include 0.1 M sodium bicarbonate, 0.1 M sodium phosphate, HEPES, and 50 mM borate, all adjusted to the optimal pH range.[7][8][10][11]

  • Incompatible Buffers : Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, drastically reducing labeling efficiency.[7][8][11][14][15] If a protein is in an incompatible buffer, a buffer exchange step via dialysis or a desalting column is necessary before labeling.[11][15]

Molar Ratio of NHS Ester to Protein

The ratio of NHS ester to the target molecule influences the degree of labeling (DOL).

  • Starting Ratios : A 5- to 20-fold molar excess of the NHS ester to the protein is a common starting point for optimization.[3][16][17] For mono-labeling, an 8-fold molar excess is often recommended as an empirical value.[8][9]

  • Optimization is Key : The ideal molar ratio is protein-dependent and should be determined empirically through a series of small-scale trial reactions.[6][17][18] Insufficient excess can lead to low labeling, while excessive amounts may cause over-labeling, potentially leading to protein precipitation or loss of function.[17][18]

Protein Concentration

Higher protein concentrations generally lead to better labeling efficiency.[17][19] A concentration of 1-10 mg/mL is considered optimal, with a minimum of 2 mg/mL often recommended.[3][8][11][16][19] For very dilute protein solutions, the labeling efficiency will be lower.[19]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for planning NHS ester labeling experiments.

ParameterRecommended ValueNotes
Reaction pH 8.3 - 8.5[3][8][9][10][11][12][13]Balances amine reactivity and NHS ester stability. A broader range of 7.2-9.0 can be used.[3][][7]
Protein Concentration 1 - 10 mg/mL[3][8][11]Higher concentrations improve labeling efficiency.[17][19]
Molar Excess of NHS Ester 5:1 to 20:1 (Ester:Protein)[3][16][17]Must be optimized for each specific protein and desired DOL.[6][17][18]
Reaction Time 1 - 4 hours at room temperature[3][6][8][16]Can be extended to overnight at 4°C.[3][8][16]
Reaction Temperature Room Temperature or 4°C[][6][8][16]Lower temperatures can minimize hydrolysis for longer reactions.[20]
Organic Solvent < 10% of total reaction volume[11][17][18]To avoid protein denaturation.
pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours[7][13][21]
8.6410 minutes[7][13][21]

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical protein labeling experiment using an NHS ester.

Materials
  • Protein to be labeled in an amine-free buffer

  • NHS ester of the desired label (e.g., fluorescent dye, biotin)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[2][8][11]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5 (or other suitable amine-free buffer)[8][11]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH ~7.4-8.0[5][14]

  • Purification column (e.g., desalting column, size-exclusion chromatography)[5][6][8]

Procedure
  • Prepare the Protein Solution :

    • Ensure the protein is in an appropriate amine-free reaction buffer at a concentration of 1-10 mg/mL.[3][8][11]

    • If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.[3][11]

  • Prepare the NHS Ester Stock Solution :

    • Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[11][16]

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL or 10 mM).[13][19][22] Aqueous solutions of NHS esters should be used immediately after preparation.[8]

  • Perform the Labeling Reaction :

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess over the protein.[3][16]

    • While gently stirring or vortexing the protein solution, add the calculated volume of the NHS ester stock solution.[3][8][13] Ensure the final concentration of the organic solvent remains below 10%.[11][17][18]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[3][6][8][16] If using a fluorescent label, protect the reaction from light.[16]

  • Quench the Reaction (Optional but Recommended) :

    • To stop the reaction, add a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM.[5][14][16]

    • Incubate for an additional 15-30 minutes at room temperature to ensure any unreacted NHS ester is consumed.[5][16]

  • Purify the Labeled Protein :

    • Remove unreacted NHS ester, the hydrolyzed label, and the NHS byproduct from the labeled protein.

    • Common purification methods include gel filtration/desalting columns, size-exclusion chromatography, dialysis, or precipitation.[5][8][9][12][13]

  • Characterize the Conjugate :

    • Determine the Degree of Labeling (DOL), which is the average number of label molecules conjugated to each protein molecule.[19] This is typically done using spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the label at its maximum absorbance wavelength.[17]

Visualizing the Process

NHS Ester Reaction Mechanism

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Amide_Bond Protein-NH-CO-Label (Stable Amide Bond) Protein->Amide_Bond Nucleophilic Attack NHS_Ester Label-CO-O-NHS (NHS Ester) NHS_Ester->Amide_Bond NHS N-Hydroxysuccinimide (Byproduct) NHS_Ester->NHS Release

Caption: Mechanism of NHS ester labeling of a primary amine on a protein.[3]

Experimental Workflow for Protein Labeling

Labeling_Workflow A 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) C 3. Mix and React (1-4h at RT or overnight at 4°C) A->C B 2. Prepare NHS Ester Solution (Freshly in anhydrous DMSO/DMF) B->C D 4. Quench Reaction (Add Tris or Glycine) C->D E 5. Purify Conjugate (e.g., Desalting Column) D->E F 6. Characterize (Determine Degree of Labeling) E->F

Caption: A typical experimental workflow for NHS ester labeling of proteins.[3]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Labeling Efficiency Incorrect Buffer pH: pH is too low (<7.5) or too high (>9.0).[10][11]Verify and adjust buffer pH to the optimal range of 8.3-8.5.[11]
Competing Amines: Presence of Tris, glycine, or other primary amines in the buffer.[10][11][15]Perform buffer exchange into an amine-free buffer (e.g., PBS, bicarbonate).[10][11]
Hydrolyzed NHS Ester: Reagent compromised by moisture.[16]Allow reagent to warm to room temperature before opening. Prepare stock solutions fresh in anhydrous solvent.[11][16]
Low Protein Concentration: Reaction is inefficient at low concentrations.[16]Increase protein concentration to at least 2 mg/mL if possible.[16]
Protein Precipitation Over-labeling: High degree of labeling, especially with hydrophobic dyes.[17]Reduce the molar excess of the NHS ester.[17]
High Organic Solvent Concentration: Final DMSO/DMF concentration is too high (>10%).[17]Reduce the volume of the NHS ester stock solution added; increase protein concentration.[17]

Troubleshooting Logic

Troubleshooting_Tree Start Low Labeling Efficiency? pH_Check Is pH between 8.0-8.5? Start->pH_Check Yes Buffer_Check Is buffer amine-free? pH_Check->Buffer_Check Yes Adjust_pH Adjust pH to 8.3 pH_Check->Adjust_pH No Reagent_Check Reagent fresh & handled correctly? Buffer_Check->Reagent_Check Yes Buffer_Exchange Buffer exchange to PBS/Bicarbonate Buffer_Check->Buffer_Exchange No Concentration_Check Protein concentration >2 mg/mL? Reagent_Check->Concentration_Check Yes Use_Fresh_Reagent Use fresh NHS ester Reagent_Check->Use_Fresh_Reagent No Increase_Concentration Increase protein concentration Concentration_Check->Increase_Concentration No Success Labeling Optimized Concentration_Check->Success Yes Adjust_pH->Buffer_Check Buffer_Exchange->Reagent_Check Use_Fresh_Reagent->Concentration_Check Increase_Concentration->Success

References

The Dual Identity of PPC-NHS Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of "PPC-NHS ester," a term that refers to two distinct but significant chemical entities in the field of biomedical research and drug development. The first is a small molecule, 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate, a cleavable linker for antibody-drug conjugates (ADCs). The second is the polymeric N-Hydroxysuccinimide (NHS) ester functionalized poly(2-oxazoline), a versatile biomaterial. This document elucidates the properties, synthesis, and applications of both, offering researchers, scientists, and drug development professionals a comprehensive resource.

Part 1: The Small Molecule ADC Linker - this compound

The compound with the CAS number 107348-47-0 is a heterobifunctional crosslinker designed for the development of ADCs.[1] It contains an NHS ester for conjugation to primary amines on antibodies and a pyridyldithiol group that forms a cleavable disulfide bond with a thiol-containing cytotoxic payload.

Chemical Properties and Supplier Information

A summary of the key chemical properties and a list of suppliers for this ADC linker are provided below.

PropertyValue
CAS Number 107348-47-0
Molecular Formula C₁₃H₁₄N₂O₄S₂
Molecular Weight 326.40 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (≥ 100 mg/mL)
Storage (Powder) -20°C for up to 3 years
Storage (in Solvent) -80°C for up to 6 months
Suppliers Amerigo Scientific, MedChemExpress (MCE), Amsbio, Creative Biolabs
Mechanism of Action in Antibody-Drug Conjugates

The this compound linker is integral to the targeted delivery of cytotoxic drugs to cancer cells. The disulfide bond within the linker is stable in the bloodstream but is readily cleaved in the reducing environment of the tumor microenvironment or within the target cell, releasing the cytotoxic payload.

Experimental Protocol: Antibody-Drug Conjugation

This protocol outlines the general steps for conjugating a thiol-containing payload to an antibody using this compound.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Thiol-containing cytotoxic payload

  • Desalting column (e.g., Sephadex G-25)

  • Reaction Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching reagent (e.g., Tris or glycine)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, perform buffer exchange.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • This compound Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to create a stock solution (e.g., 10 mM).

  • Antibody Modification:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution.

    • Incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Purification of Modified Antibody:

    • Remove excess, unreacted this compound using a desalting column equilibrated with the Reaction Buffer.

  • Payload Conjugation:

    • Add a 1.5- to 5-fold molar excess of the thiol-containing payload to the purified, modified antibody.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional):

    • Add a quenching reagent to a final concentration of 20-50 mM to stop the reaction.

  • Final Purification:

    • Purify the resulting ADC from unreacted payload and other byproducts using size-exclusion chromatography (SEC).

Workflow for ADC Synthesis

ADC_Synthesis_Workflow Antibody Antibody in Amine-Free Buffer Modification Antibody Modification (Lysine Residues) Antibody->Modification PPC_NHS This compound in DMSO PPC_NHS->Modification Purification1 Purification (Desalting Column) Modification->Purification1 Modified_Ab Modified Antibody Purification1->Modified_Ab Conjugation Payload Conjugation (Disulfide Bond Formation) Modified_Ab->Conjugation Payload Thiol-Containing Payload Payload->Conjugation Purification2 Final Purification (SEC) Conjugation->Purification2 ADC Antibody-Drug Conjugate (ADC) Purification2->ADC

Workflow for ADC synthesis using this compound.

Part 2: The Polymeric Biomaterial - Poly(2-oxazoline)-NHS Ester (POx-NHS)

In a broader context, "this compound" often refers to N-Hydroxysuccinimide ester-functionalized poly(2-oxazoline)s (POx-NHS). These are synthetic polymers with significant potential in biomedical applications, such as hemostatic agents and drug delivery, offering a viable alternative to poly(ethylene glycol) (PEG).[2][3]

Synthesis and Characterization

POx-NHS is typically synthesized via a two-step process:

  • Cationic Ring-Opening Polymerization (CROP): A precursor monomer, such as 2-methoxycarbonylethyl-2-oxazoline (MestOx), is polymerized. This allows for the creation of well-defined polymers with controlled molecular weight and low dispersity.

  • Post-Polymerization Modification: The ester side chains of the resulting polymer are then converted to NHS esters.

Characterization:

  • ¹H NMR Spectroscopy: Used to confirm the polymer structure and the degree of NHS functionalization.

  • Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Employed to determine the molecular weight and polydispersity index (PDI) of the polymer.

Application as a Hemostatic Agent

POx-NHS has shown great promise as a synthetic, non-bioactive hemostatic agent.[4] When applied to a wound, the NHS ester groups react with primary amines on proteins in the blood and surrounding tissue, forming a cross-linked hydrogel that seals the wound and stops bleeding.

Experimental Protocol: Preparation of a POx-NHS Coated Hemostatic Patch

This protocol describes the preparation and testing of a POx-NHS coated gelatin sponge for hemostatic applications.

Materials:

  • POx-NHS polymer

  • Gelatin sponge

  • Organic solvent for dissolving POx-NHS (e.g., acetone)

  • Spray-coating apparatus

  • Heparinized whole blood

Procedure:

  • POx-NHS Solution Preparation:

    • Dissolve the POx-NHS polymer in the chosen organic solvent to the desired concentration.

  • Coating the Gelatin Sponge:

    • Secure the gelatin sponge and spray-coat the POx-NHS solution evenly onto its surface.

    • Allow the solvent to evaporate completely.

  • In Vitro Hemostatic Efficacy Test (Blood Uptake):

    • Weigh the dry coated patch.

    • Soak the patch in heparinized whole blood for a defined period (e.g., 30 seconds).

    • Remove the patch, blot excess blood, and weigh it again to determine the amount of blood absorbed.

Mechanism of POx-NHS Hemostatic Action

Hemostatic_Mechanism POx_Patch POx-NHS Coated Gelatin Patch Application Application of Patch POx_Patch->Application Wound Bleeding Wound Site Wound->Application Crosslinking Covalent Cross-linking (NHS-Amine Reaction) Application->Crosslinking Hydrogel Cross-linked Hydrogel Formation Crosslinking->Hydrogel Blood_Proteins Blood Proteins Blood_Proteins->Crosslinking Tissue_Proteins Tissue Proteins Tissue_Proteins->Crosslinking Hemostasis Hemostasis Achieved Hydrogel->Hemostasis

Mechanism of hemostasis by a POx-NHS coated patch.

Conclusion

The term "this compound" encompasses both a specific small molecule linker crucial for the advancement of antibody-drug conjugates and a versatile class of polymeric biomaterials with significant potential in applications such as hemorrhage control. A clear understanding of the context is essential for researchers working with these compounds. This guide provides the foundational knowledge required to utilize both the small molecule and polymeric forms of this compound effectively in research and development.

References

A Technical Guide to Theoretical Yield Calculations for PPC-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and practices involved in the theoretical yield calculations for poly(propylene carbonate) (PPC) N-hydroxysuccinimide (NHS) ester reactions. This guide is intended for researchers, scientists, and professionals in drug development and related fields who are working with bioconjugation and polymer chemistry.

Introduction to PPC-NHS Ester Chemistry

Poly(propylene carbonate) (PPC) is a biodegradable and biocompatible polymer synthesized from the copolymerization of carbon dioxide and propylene oxide.[1][2] Its versatile properties make it an attractive candidate for various biomedical applications, including drug delivery systems. Functionalization of PPC with N-hydroxysuccinimide (NHS) esters creates a reactive polymer capable of forming stable amide bonds with primary amines under mild conditions.[3][4] This reaction is a cornerstone of bioconjugation, enabling the attachment of PPC to proteins, peptides, and other amine-containing molecules.[][6]

The fundamental reaction involves a nucleophilic acyl substitution where the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[3][] A significant competing reaction is the hydrolysis of the NHS ester, which can reduce the overall yield of the desired conjugate.[3][7]

Theoretical Yield Calculation: A Step-by-Step Guide

The theoretical yield represents the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency with no side reactions or losses.[8][9] The calculation is based on the stoichiometry of the reaction and the identification of the limiting reactant.[10][11]

Step 1: Write the Balanced Chemical Equation

First, it is essential to have a balanced chemical equation for the reaction. For a this compound reacting with an amine-containing molecule (R-NH₂), the general reaction is:

PPC-NHS + R-NH₂ → PPC-NH-R + NHS

For the purpose of theoretical yield calculations, the stoichiometry is typically 1:1.

Step 2: Determine the Moles of Each Reactant

Next, calculate the number of moles for both the this compound and the amine-containing molecule.

  • Moles = Mass (g) / Molar Mass ( g/mol )

The molar mass of the this compound will depend on the molecular weight of the specific PPC polymer used. The molar mass of the amine-containing molecule (e.g., a protein, peptide, or small molecule drug) must also be known.

Step 3: Identify the Limiting Reactant

The limiting reactant is the reactant that will be completely consumed first in the reaction, thereby determining the maximum amount of product that can be formed.[8][10] To identify the limiting reactant, compare the mole ratio of the reactants to the stoichiometric ratio from the balanced equation. In a 1:1 reaction, the reactant with the fewer number of moles is the limiting reactant.

Step 4: Calculate the Theoretical Yield in Moles

The number of moles of the product formed is determined by the number of moles of the limiting reactant, based on the reaction stoichiometry. For a 1:1 reaction, the moles of product will be equal to the moles of the limiting reactant.

Step 5: Calculate the Theoretical Yield in Grams

Finally, convert the moles of the product to grams to obtain the theoretical yield.

  • Theoretical Yield (g) = Moles of Product × Molar Mass of Product ( g/mol )

The molar mass of the product (PPC-NH-R) is the sum of the molar mass of the PPC polymer and the R-group from the amine-containing molecule, minus the molar mass of the leaving group (NHS). However, for practical purposes in bioconjugation, the molar mass of the conjugate is often approximated as the sum of the molar masses of the two reactants.

Example Calculation:

Let's assume you are reacting 100 mg of PPC-NHS (Molar Mass = 5000 g/mol ) with 10 mg of a peptide (Molar Mass = 1000 g/mol ).

  • Moles of PPC-NHS: 0.100 g / 5000 g/mol = 0.00002 mol

  • Moles of Peptide: 0.010 g / 1000 g/mol = 0.00001 mol

  • Limiting Reactant: The peptide has fewer moles, so it is the limiting reactant.

  • Moles of Product: 0.00001 mol

  • Molar Mass of Product: 5000 g/mol + 1000 g/mol = 6000 g/mol

  • Theoretical Yield: 0.00001 mol × 6000 g/mol = 0.060 g or 60 mg

Quantitative Data Summary

The efficiency of this compound reactions is influenced by several factors. The following tables summarize key quantitative data derived from the principles of NHS ester chemistry.

Table 1: Factors Influencing Reaction Yield

ParameterOptimal Range/ConditionRationale & Impact on Yield
pH 7.2 - 8.5Balances amine nucleophilicity and NHS ester stability. Lower pH protonates amines, reducing reactivity. Higher pH increases hydrolysis of the NHS ester, decreasing yield.[3][4]
Temperature 4°C to Room Temperature (25°C)Lower temperatures can minimize the rate of hydrolysis, which is beneficial for reactions at higher pH or with low reactant concentrations.[12]
Molar Excess of NHS Ester 5- to 20-foldA molar excess of the NHS ester can help drive the reaction to completion, especially when the amine-containing molecule is precious. The optimal ratio should be determined empirically.[4]
Reactant Concentration > 1-2 mg/mLHigher concentrations favor the desired bimolecular reaction over the competing unimolecular hydrolysis of the NHS ester.[12][13]
Reaction Time 1 - 4 hours at room temperature; Overnight at 4°CThe optimal time depends on the specific reactants and their concentrations.[3]

Table 2: pH-Dependent Hydrolysis of NHS Esters

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[7]
8.6410 minutes[7]

Detailed Experimental Protocols

The following are generalized protocols for this compound conjugation reactions. These should be optimized for specific applications.

Preparation of Reagents
  • This compound Solution: Immediately before use, dissolve the this compound in an anhydrous water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 10 mg/mL).[4][14] It is crucial to use anhydrous solvents to prevent premature hydrolysis.[3]

  • Amine-Containing Molecule Solution: Dissolve the amine-containing molecule (e.g., protein, peptide) in an amine-free buffer at a concentration of 1-10 mg/mL.[4]

  • Reaction Buffer: Use an amine-free buffer with a pH between 7.2 and 8.5. Common choices include phosphate-buffered saline (PBS), borate buffer, or carbonate-bicarbonate buffer.[7][12] Buffers containing primary amines like Tris or glycine are incompatible as they will compete in the reaction.[4]

Conjugation Reaction
  • Add the desired molar excess of the this compound stock solution to the solution of the amine-containing molecule while gently stirring.[4]

  • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[3] The optimal incubation time may need to be determined experimentally.

Quenching the Reaction (Optional)

To stop the reaction, a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, can be added.[7] This will react with any remaining unreacted this compound.

Purification of the Conjugate

Purification is essential to remove unreacted starting materials, the NHS byproduct, and any hydrolyzed PPC.[15] The choice of method depends on the size and properties of the conjugate.

  • Size Exclusion Chromatography (SEC) / Gel Filtration: Effective for separating the larger PPC conjugate from smaller molecules.[4][15]

  • Dialysis: Suitable for purifying large biomolecule conjugates, effectively removing small molecule impurities.[15]

  • High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation for both analytical and preparative purposes.[15]

Visualizing Reaction Pathways and Workflows

Reaction Mechanism

G This compound Reaction with a Primary Amine reactant1 This compound intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic Attack hydrolysis_product Hydrolyzed PPC (PPC-COOH) reactant1->hydrolysis_product Hydrolysis (Side Reaction) reactant2 Primary Amine (R-NH₂) reactant2->intermediate product1 PPC-Amide Conjugate intermediate->product1 Collapse of Intermediate product2 N-Hydroxysuccinimide (NHS) intermediate->product2 water H₂O water->hydrolysis_product

Caption: Reaction mechanism of a this compound with a primary amine, including the hydrolysis side reaction.

Experimental Workflow

G Experimental Workflow for this compound Conjugation cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation cluster_post_reaction 3. Post-Reaction prep_ppc Dissolve PPC-NHS in Anhydrous Solvent mix Mix Reactants prep_ppc->mix prep_amine Dissolve Amine-Molecule in Amine-Free Buffer prep_amine->mix incubate Incubate (1-4h RT or overnight 4°C) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (SEC, Dialysis, HPLC) incubate->purify If not quenching quench->purify characterize Characterize Product purify->characterize

Caption: A general experimental workflow for the conjugation of PPC-NHS esters to amine-containing molecules.

References

In-Depth Technical Guide: Safety and Handling of PPC-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for PPC-NHS ester, a crucial bifunctional linker in the development of Antibody-Drug Conjugates (ADCs). The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to handle this reagent safely and effectively in a laboratory setting.

Chemical and Physical Properties

This compound, or 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate, is a cleavable ADC linker. Its key properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₃H₁₄N₂O₄S₂
Molecular Weight 326.40 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMSO (≥ 2.5 mg/mL) and a mixture of 10% DMSO and 90% corn oil (≥ 2.5 mg/mL)[1]

Safety and Hazard Information

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, data from structurally similar NHS ester compounds indicate potential hazards. Users should handle this reagent with caution, assuming it may possess similar hazardous properties.

Hazard CategoryGHS Classification (Inferred)Precautionary Statements (Inferred)
Acute Oral Toxicity Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation.

First Aid Measures (Inferred from similar compounds):

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

  • In Case of Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and reactivity of this compound and to ensure laboratory safety.

ConditionGuideline
Storage (Powder) Store at -20°C for up to 3 years[1]
Storage (In Solvent) Store at -80°C for up to 6 months or -20°C for up to 1 month[2]
Handling Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
Personal Protective Equipment (PPE) Wear protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in the synthesis of antibody-drug conjugates.

Preparation of Reagents
  • This compound Stock Solution: Dissolve this compound in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.[3] This should be done immediately before use.

  • Antibody Solution: Prepare the antibody in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.3-8.5), at a concentration of 2-10 mg/mL.[4] Buffers containing primary amines (e.g., Tris) should be avoided as they will compete with the antibody for reaction with the NHS ester.[5]

Antibody-PPC-NHS Ester Conjugation

This protocol outlines the general steps for conjugating this compound to an antibody. The optimal molar ratio of linker to antibody may need to be determined empirically.

  • Reaction Setup: In a microcentrifuge tube, combine the antibody solution with the this compound stock solution. A common starting point is a 5- to 20-fold molar excess of the NHS ester to the antibody.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rocking.[4] Alternatively, the reaction can be carried out on ice for 2 hours.[3]

  • Quenching: To stop the reaction, add a quenching reagent such as 1 M Tris-HCl or glycine to a final concentration of 50-100 mM. This will react with any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[3]

Purification of the Antibody-PPC Conjugate

Purification is essential to remove unreacted this compound and other small molecules.

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a common method for separating the larger antibody conjugate from smaller, unreacted components. Use a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with a suitable storage buffer like phosphate-buffered saline (PBS).[3]

  • Dialysis: For larger volumes, dialysis can be used to remove small molecule impurities. Dialyze against a large volume of PBS at 4°C with several buffer changes.

Waste Disposal

Waste containing this compound should be treated as hazardous chemical waste.

  • Quenching: Before disposal, quench any unreacted NHS ester by adding a buffer containing primary amines (e.g., Tris or glycine) and allowing it to react for at least one hour.

  • Collection: Collect the quenched solution in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed contractor. Do not pour down the drain.[6] Contaminated labware (e.g., pipette tips, tubes) should also be disposed of as hazardous solid waste.[6]

Visualizations

Signaling Pathway and Experimental Workflows

PPC_NHS_Ester_Conjugation_Workflow start Start reagent_prep Reagent Preparation start->reagent_prep end_node Purified ADC conjugation Antibody-Linker Conjugation reagent_prep->conjugation sub_reagent_1 Dissolve PPC-NHS in DMSO reagent_prep->sub_reagent_1 sub_reagent_2 Prepare Antibody in Buffer (pH 8.3-8.5) reagent_prep->sub_reagent_2 quenching Quenching Reaction conjugation->quenching purification Purification quenching->purification purification->end_node sub_purification Size-Exclusion Chromatography or Dialysis purification->sub_purification

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.

PPC_NHS_Ester_Disposal_Workflow start Waste Generation quenching Quench Unreacted NHS Ester start->quenching end_node Licensed Disposal collection Collect in Labeled Hazardous Waste Container quenching->collection collection->end_node

Caption: Safe disposal workflow for this compound waste.

Amine_Reactive_Conjugation_Pathway antibody Antibody with Primary Amines (e.g., Lysine) reaction Nucleophilic Acyl Substitution (pH 8.3-8.5) antibody->reaction ppc_nhs This compound ppc_nhs->reaction conjugate Antibody-PPC Conjugate (Stable Amide Bond) reaction->conjugate nhs N-Hydroxysuccinimide (Leaving Group) reaction->nhs

Caption: Reaction pathway for the conjugation of this compound to an antibody.

References

Methodological & Application

Application Notes and Protocols: PPC-NHS Ester Reaction with Primary Amine Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent conjugation of molecules to proteins and other biomolecules is a cornerstone of modern biotechnology and drug development. N-Hydroxysuccinimide (NHS) esters are highly efficient amine-reactive chemical groups widely used for this purpose.[1][2] This document provides detailed application notes and protocols for the use of a specific bifunctional crosslinker, PPC-NHS ester , in reactions with primary amine groups.

The term "this compound" in the context of advanced bioconjugation, particularly for Antibody-Drug Conjugates (ADCs), most commonly refers to 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate .[3][4] This heterobifunctional reagent contains an NHS ester for coupling to primary amines (e.g., on lysine residues of an antibody) and a pyridyldisulfanyl group. The disulfide bond within this linker is cleavable under the reducing conditions found inside cells, making it a valuable tool for the targeted release of therapeutic payloads.[3]

Primary amines are readily available on the surface of proteins, primarily at the N-terminus of polypeptide chains and on the side chain of lysine residues.[1] The reaction of an NHS ester with a deprotonated primary amine results in the formation of a stable amide bond.[5]

Reaction Mechanism and Workflow

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[5]

Reaction_Mechanism reagents This compound + Protein-NH₂ (Primary Amine) intermediate Tetrahedral Intermediate reagents->intermediate products PPC-Protein Conjugate (Stable Amide Bond) intermediate->products NHS Leaving Group byproduct NHS (N-hydroxysuccinimide) intermediate->byproduct

Caption: Reaction mechanism of this compound with a primary amine.

A typical experimental workflow for protein conjugation with this compound involves preparation of the reagents, the conjugation reaction itself, and subsequent purification of the conjugate.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification & Analysis prep_protein Prepare Protein Solution in Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) conjugation Add this compound Solution to Protein Solution (Incubate for 0.5-4 hours) prep_protein->conjugation prep_ppc Dissolve this compound in Organic Solvent (e.g., DMSO, DMF) prep_ppc->conjugation quench Optional: Quench Reaction with Tris or Glycine conjugation->quench purify Purify Conjugate (e.g., Desalting Column, Dialysis) quench->purify analyze Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) purify->analyze

Caption: A typical experimental workflow for this compound bioconjugation.

Quantitative Data Summary

Successful conjugation with PPC-NHS esters depends on several key experimental parameters. The following tables summarize important quantitative data for optimizing these reactions.

Table 1: Optimal Reaction Conditions for this compound Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 8.5[1]A compromise between amine reactivity and NHS ester hydrolysis. Optimal pH is often between 8.3-8.5.[6]
Temperature 4°C to Room Temperature (25°C)[7]Lower temperatures can be used to slow down hydrolysis and for sensitive proteins.
Reaction Time 30 minutes to 4 hours[1][]Should be optimized for each specific protein and desired degree of labeling.
Molar Ratio (PPC:Protein) 5:1 to 20:1[]Highly dependent on the number of available lysines and the desired degree of labeling. A typical starting point is a 15:1 molar ratio.[4]
Protein Concentration > 2.0 mg/mL[4]Higher concentrations favor the conjugation reaction over hydrolysis.

Table 2: Recommended Buffers and Reagents

Buffer TypeRecommended ConcentrationIncompatible Reagents
Phosphate Buffer (PBS)50 - 100 mM[]Buffers containing primary amines (e.g., Tris, Glycine)[9]
Carbonate/Bicarbonate Buffer50 - 100 mM[4]Ammonium ions[7]
Borate Buffer50 mM[4]-
HEPES Buffer50 - 100 mM[1]-

Table 3: Stability of NHS Esters

ConditionHalf-life of Hydrolysis
pH 7.0, 0°C4 - 5 hours[1]
pH 8.6, 4°C10 minutes[1]
In anhydrous DMSO/DMF at -20°CSeveral months[6][]

Experimental Protocols

Protocol 1: General Protein Conjugation with this compound

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for specific applications.

Materials:

  • Protein of interest

  • This compound

  • Amine-free reaction buffer (e.g., 0.1 M Phosphate Buffered Saline, pH 7.2-8.0)[]

  • Anhydrous DMSO or DMF[4]

  • Quenching buffer (optional): 1 M Tris-HCl or Glycine, pH 7.4[4]

  • Desalting column or dialysis cassette for purification[]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or buffer exchange the protein into the amine-free reaction buffer at a concentration of 2-10 mg/mL.[4][10]

  • Prepare the this compound Solution:

    • PPC-NHS esters are moisture-sensitive.[4] Allow the vial to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[4] Do not prepare stock solutions for long-term storage in aqueous buffers.[]

  • Conjugation Reaction:

    • Calculate the required volume of the this compound solution to achieve the desired molar excess (e.g., a 20-fold molar excess).[]

    • While gently stirring or vortexing, add the this compound solution to the protein solution.[4] The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[] Protect from light if the PPC-linker or payload is light-sensitive.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.[4]

    • Incubate for an additional 10-15 minutes at room temperature.[4]

  • Purification of the Conjugate:

    • Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column (e.g., Zeba™ Spin Desalting Columns) or by dialysis against an appropriate buffer (e.g., PBS).[]

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).

    • Store the purified conjugate under conditions that are optimal for the unmodified protein.

Protocol 2: Characterization - Determining the Degree of Labeling (DOL)

This protocol describes a common method for determining the DOL for a fluorescently labeled protein conjugate using UV-Vis spectrophotometry. A similar principle applies to other payloads with distinct absorbance spectra.

Materials:

  • Purified protein-dye conjugate

  • Spectrophotometer

  • Appropriate buffer for dilution

Procedure:

  • Measure Absorbance:

    • Dilute the purified conjugate in a suitable buffer to a concentration where the absorbance readings are within the linear range of the spectrophotometer.

    • Measure the absorbance of the solution at 280 nm (for protein concentration) and at the maximum absorbance wavelength (λ_max) of the conjugated molecule (e.g., the dye or drug).[4]

  • Calculate Protein Concentration:

    • The absorbance at 280 nm is contributed by both the protein and the conjugated molecule. A correction factor (CF) is needed, which is the ratio of the absorbance of the conjugated molecule at 280 nm to its absorbance at its λ_max.

    • Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)[4]

    • Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Conjugated Molecule Concentration:

    • Conjugate Concentration (M) = A_max / (ε_conjugate × path length)

      • ε_conjugate is the molar extinction coefficient of the conjugated molecule at its λ_max.

  • Calculate Degree of Labeling (DOL):

    • DOL = [Conjugate Concentration (M)] / [Protein Concentration (M)]

Application in Antibody-Drug Conjugate (ADC) Development

This compound is a cleavable ADC linker.[3] In this context, it serves to connect a cytotoxic drug (payload) to a monoclonal antibody (mAb).

ADC_Pathway cluster_systemic Systemic Circulation cluster_cellular Intracellular Environment adc Antibody-Drug Conjugate (PPC Linker Intact) target_cell Target Cancer Cell (Antigen Expression) adc->target_cell Binding endocytosis Internalization (Endocytosis) target_cell->endocytosis lysosome Lysosomal Trafficking endocytosis->lysosome cleavage Linker Cleavage (Disulfide Reduction) lysosome->cleavage release Payload Release cleavage->release apoptosis Cell Death (Apoptosis) release->apoptosis

Caption: Signaling pathway of an ADC utilizing a cleavable linker.

The antibody component of the ADC directs the conjugate to cancer cells that express a specific target antigen. Following binding to the cell surface, the ADC is internalized, often via endocytosis. Inside the cell, the reducing environment (e.g., high concentrations of glutathione) cleaves the disulfide bond in the PPC linker, releasing the cytotoxic payload. This targeted delivery mechanism enhances the therapeutic window of the drug by maximizing its concentration at the tumor site while minimizing systemic toxicity.

Troubleshooting

Issue: Low or No Coupling Yield

  • Suboptimal pH: Verify that the reaction buffer pH is within the 7.2-8.5 range.[9]

  • Presence of Primary Amines in Buffer: Ensure the buffer is free of primary amines like Tris or glycine, which compete with the target molecule.[9]

  • Inactive NHS Ester: PPC-NHS esters are moisture-sensitive. Ensure the reagent was stored properly and dissolved in anhydrous solvent immediately before use.[9]

  • Low Protein Concentration: Increase the concentration of the protein to favor the conjugation reaction over hydrolysis.[1]

Issue: Protein Precipitation

  • Solvent-Induced Precipitation: The addition of an organic solvent (DMSO/DMF) can sometimes cause protein aggregation. Minimize the volume of organic solvent added.[9]

  • Protein Instability: Ensure the protein is stable in the chosen reaction buffer and pH. Consider performing a buffer exchange prior to conjugation.

By understanding the reaction mechanism, optimizing key parameters, and following established protocols, researchers can effectively utilize this compound for the targeted modification of primary amines in a wide range of applications, from basic research to the development of advanced therapeutics like ADCs.

References

Application Notes and Protocols for Creating Antibody-Drug Conjugates with PPC-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis and characterization of antibody-drug conjugates (ADCs) using the cleavable linker, PPC-NHS ester. The information herein is intended to guide researchers through the process of antibody modification, drug conjugation, purification, and characterization of the resulting ADC.

Introduction

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small-molecule drug. The linker connecting the antibody and the drug is a critical component that influences the stability, efficacy, and safety of the ADC. This compound (2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate) is a cleavable linker that utilizes a disulfide bond, which can be selectively cleaved in the reducing environment of the intracellular space. The N-hydroxysuccinimide (NHS) ester group allows for covalent attachment to primary amines, such as the lysine residues on the surface of an antibody.

The PPC linker is designed to be stable in the bloodstream, minimizing premature drug release and off-target toxicity. Upon internalization into target cells, the higher concentration of reducing agents, such as glutathione, facilitates the cleavage of the disulfide bond, releasing the cytotoxic payload.[1] This targeted drug release mechanism enhances the therapeutic window of the ADC.

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[2] The DAR significantly impacts the ADC's efficacy and safety, with low drug loading potentially reducing potency and high drug loading negatively affecting pharmacokinetics and toxicity.[2] Therefore, careful control of the conjugation process and accurate characterization of the DAR are essential.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and characterization of an ADC using this compound. Note: These values are representative and may vary depending on the specific antibody, drug, and reaction conditions.

Table 1: Conjugation Reaction Parameters and Efficiency

ParameterValue
Antibody Concentration1 - 10 mg/mL
Molar Ratio (this compound : Antibody)5:1 to 20:1
Reaction pH8.0 - 8.5
Reaction TemperatureRoom Temperature (20-25°C) or 4°C
Reaction Time1 - 4 hours (Room Temperature) or 4 - 18 hours (4°C)
Conjugation Efficiency60 - 80%

Table 2: Characterization of Purified ADC

ParameterMethodTypical Value
Average Drug-to-Antibody Ratio (DAR)HIC-HPLC, LC-MS3.5 - 4.5
Purity (monomer content)Size Exclusion Chromatography (SEC)> 95%
AggregationSize Exclusion Chromatography (SEC)< 5%
Endotoxin LevelsLAL test< 0.5 EU/mg
In Vitro Stability (Human Plasma, 7 days)HIC-HPLC or LC-MS> 90% intact ADC

Experimental Protocols

Materials and Reagents
  • Monoclonal Antibody (mAb)

  • This compound

  • Cytotoxic drug with a compatible reactive group (e.g., a thiol group for reaction with the pyridyldithiol)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 8.0-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification System: Size Exclusion Chromatography (SEC) column or dialysis cassettes

  • Characterization Instruments: UV-Vis Spectrophotometer, HPLC or UHPLC system with HIC and RP columns, Mass Spectrometer (Q-TOF or Orbitrap).

Protocol for Antibody-Linker Conjugation

This protocol describes the conjugation of the this compound linker to the lysine residues of the antibody.

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to the Conjugation Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-10 mg/mL in the Conjugation Buffer.

  • Linker Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically.

    • The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to maintain antibody stability.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4-18 hours.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.[3]

  • Purification:

    • Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS).

Protocol for Drug Conjugation to Antibody-Linker

This protocol assumes the cytotoxic drug contains a thiol group that will react with the pyridyldithiol group of the PPC linker attached to the antibody.

  • Drug Preparation:

    • Dissolve the thiol-containing cytotoxic drug in a suitable organic solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the drug solution to the purified antibody-linker conjugate.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.

  • Purification:

    • Purify the resulting ADC from unconjugated drug and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Protocol for DAR Analysis by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR of ADCs. The addition of the hydrophobic drug-linker increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[4]

  • Column: A HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

  • Detection: UV absorbance at 280 nm.

  • Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area)

Protocol for DAR Analysis by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) provides a highly accurate determination of the DAR by measuring the mass of the intact ADC or its subunits.[2]

  • Sample Preparation (for reduced ADC analysis):

    • To reduce the ADC, incubate the sample (e.g., 1 mg/mL) with a reducing agent such as dithiothreitol (DTT) at a final concentration of 10-20 mM at 37°C for 30 minutes.[4]

  • LC-MS Analysis:

    • Column: A reversed-phase column suitable for protein separations (e.g., C4 or C8).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from approximately 20% to 80% Mobile Phase B.

    • MS Detection: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact ADC or its light and heavy chains.

    • Identify the mass peaks corresponding to different drug-loaded species.

    • Calculate the average DAR based on the relative abundance of each species.

Visualizations

Experimental Workflow

ADC_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization Ab_Prep Antibody Preparation Linker_Conj This compound Conjugation Ab_Prep->Linker_Conj pH 8.0-8.5 Drug_Conj Drug Conjugation Linker_Conj->Drug_Conj Purified Antibody-Linker Purify Size Exclusion Chromatography Drug_Conj->Purify Crude ADC HIC HIC-HPLC Purify->HIC Purified ADC LCMS LC-MS Purify->LCMS SEC SEC-HPLC Purify->SEC DAR_Calc DAR Calculation HIC->DAR_Calc LCMS->DAR_Calc

Caption: Workflow for ADC synthesis, purification, and characterization.

Signaling Pathway of ADC Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (ADC) (PPC Linker) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Disulfide Cleavage by Glutathione) Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action for an ADC with a cleavable disulfide linker.

References

Application Notes & Protocols: Dissolving and Preparing PPC-NHS Ester Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the dissolution and preparation of PPC-NHS (Phosphorylcholine N-hydroxysuccinimide) ester solutions in Dimethyl Sulfoxide (DMSO) for use in bioconjugation and other labeling applications. Adherence to these guidelines is critical to ensure the stability and reactivity of the NHS ester for successful conjugation to primary amines.

Introduction to PPC-NHS Esters

N-hydroxysuccinimide (NHS) esters are widely used reagents for the modification of primary amines on biomolecules such as proteins, peptides, and amino-modified oligonucleotides.[1][2] The reaction results in a stable amide bond.[] PPC-NHS esters, where "PPC" can refer to a variety of payloads including phosphorylcholine, are often employed in drug development and biological research. For instance, a commercially available product with the designation "PPC-NHS ester" is used as a cleavable ADC (Antibody-Drug Conjugate) linker.[4][5]

Due to the hydrolytic instability of the NHS ester moiety in aqueous solutions, organic solvents like anhydrous DMSO are frequently used to prepare stock solutions.[6][7][8] Proper handling and dissolution techniques are paramount to preserving the reactivity of the ester.[6][9]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the preparation and handling of this compound solutions.

ParameterValue/RecommendationRationale & NotesCitations
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)Minimizes hydrolysis of the NHS ester. Anhydrous DMF is a viable alternative.[6][8][9]
Stock Concentration 10 mM or 10 mg/mLA common starting point for creating working solutions for labeling reactions.[10][11]
Storage of Solid Ester -20°C with desiccantProtects from moisture and degradation. Allow to warm to room temperature before opening.[12][13]
Storage of DMSO Stock -20°C to -80°C in aliquotsAliquoting prevents multiple freeze-thaw cycles and moisture contamination.[2][4][6]
Stock Solution Stability 1 to 6 months at -20°C or -80°CStability is dependent on the specific this compound and the purity of the DMSO.[2][4]
Reaction pH 7.2 - 8.5Optimal range for the reaction between the NHS ester and primary amines.[1][2][7]
Recommended Buffers Phosphate buffer, Bicarbonate bufferThese buffers do not contain primary amines that would compete with the target molecule.[1][2][11]
Incompatible Buffers Tris-based buffers, GlycineThese contain primary amines that will react with the NHS ester.[1][11][12][13]

Experimental Protocols

  • This compound (store at -20°C with desiccant)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.5; or 0.1 M sodium bicarbonate, pH 8.3)

  • Biomolecule to be labeled (containing primary amines)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Optional: Inert gas (e.g., argon or nitrogen)

  • Equilibration: Remove the vial of this compound from -20°C storage and allow it to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of moisture onto the reagent.[13]

  • Weighing: In a fume hood, weigh the desired amount of this compound into a clean, dry microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 10 mM).

  • Mixing: Vortex the tube gently until the this compound is completely dissolved.

  • Aliquoting and Storage: If not for immediate use, aliquot the stock solution into smaller volumes in separate, tightly sealed tubes. This minimizes the number of freeze-thaw cycles for the entire stock. Store the aliquots at -20°C or -80°C.[6]

  • Prepare Biomolecule Solution: Dissolve the biomolecule (e.g., protein) in the chosen reaction buffer at a known concentration (e.g., 2-10 mg/mL).[2][11]

  • Calculate Reagent Volumes: Determine the required volume of the this compound stock solution to add to the biomolecule solution to achieve the desired molar excess of the ester. An 8 to 15-fold molar excess is a common starting point for protein labeling.[1]

  • Reaction: While gently vortexing the biomolecule solution, add the calculated volume of the this compound stock solution.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice.[1][2] Protect from light if the PPC moiety is light-sensitive.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.

  • Purification: Remove excess, unreacted this compound and byproducts (such as N-hydroxysuccinimide) using a suitable method such as gel filtration, dialysis, or chromatography.[1][2]

Visualizations

G Experimental Workflow for this compound Solution Preparation A Equilibrate this compound to room temperature B Weigh this compound A->B C Add anhydrous DMSO B->C D Vortex to dissolve C->D E Aliquot stock solution D->E If not for immediate use F Store at -20°C or -80°C D->F If for immediate use, proceed to conjugation E->F

Caption: Workflow for preparing this compound stock solution in DMSO.

G Signaling Pathway of NHS Ester Bioconjugation cluster_0 Reactants cluster_1 Reaction cluster_2 Products PPC_NHS This compound Reaction Nucleophilic Acyl Substitution (pH 7.2-8.5) PPC_NHS->Reaction Biomolecule Biomolecule-NH2 (e.g., Protein) Biomolecule->Reaction Conjugate PPC-Biomolecule (Stable Amide Bond) Reaction->Conjugate NHS N-hydroxysuccinimide (Byproduct) Reaction->NHS

Caption: Reaction of this compound with a primary amine on a biomolecule.

References

Application Notes and Protocols for PPC-NHS Ester in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PPC-NHS Ester

This compound (2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate) is a heterobifunctional crosslinker integral to the synthesis of Antibody-Drug Conjugates (ADCs).[1][2][3] ADCs are a transformative class of biopharmaceuticals that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.

The this compound linker consists of two primary reactive moieties:

  • An N-Hydroxysuccinimide (NHS) ester that readily reacts with primary amines, such as the ε-amino group of lysine residues on the surface of a monoclonal antibody, to form a stable amide bond.

  • A pyridyldithiol group which contains a cleavable disulfide bond. This group can react with a thiol-containing cytotoxic payload to form a disulfide linkage.

The key feature of the this compound is its cleavable disulfide bond. This bond is designed to be stable in the systemic circulation but is readily cleaved in the reducing environment of the tumor cell's cytoplasm, which has a significantly higher concentration of glutathione (GSH) compared to the bloodstream.[4][] This targeted release mechanism ensures that the potent cytotoxic payload is liberated predominantly within the cancer cell, maximizing its therapeutic effect.

Logical Framework for Using this compound

The decision to use a cleavable linker like this compound is based on the desire for targeted payload release. The diagram below illustrates the differential stability of the disulfide bond in the circulatory system versus the intracellular environment of a tumor cell.

cluster_0 Systemic Circulation (Low Glutathione) cluster_1 Tumor Microenvironment & Intracellular Space (High Glutathione) ADC_circ ADC with PPC Linker (Stable Disulfide Bond) Healthy_Cell Healthy Cell ADC_circ->Healthy_Cell Minimal Payload Release (Reduced Off-Target Toxicity) ADC_tumor Internalized ADC ADC_circ->ADC_tumor Tumor Targeting Payload_Release Payload Release (Disulfide Cleavage) ADC_tumor->Payload_Release High GSH Concentration Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis Cytotoxic Effect

Caption: Rationale for using a glutathione-sensitive cleavable linker.

Experimental Protocols

Protocol 1: Synthesis of Antibody-Drug Conjugate (ADC) using this compound

This protocol describes a two-step process for conjugating a thiol-containing cytotoxic payload to a monoclonal antibody using this compound.

Materials and Reagents:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Thiol-containing cytotoxic payload (e.g., a derivative of MMAE or DM1)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Borate Buffer (e.g., 50 mM, pH 8.5)

  • Tris Buffer (1 M, pH 8.0)

  • Desalting columns (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Experimental Workflow:

cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Payload Conjugation mAb Monoclonal Antibody Reaction1 Incubate at RT (1-2 hours) mAb->Reaction1 PPC_NHS This compound in DMSO PPC_NHS->Reaction1 mAb_PPC mAb-PPC Intermediate Reaction1->mAb_PPC Purification1 Purify (Desalting Column) mAb_PPC->Purification1 Reaction2 Incubate at RT (2-4 hours) Purification1->Reaction2 Payload Thiol-Payload in DMSO Payload->Reaction2 ADC_raw Crude ADC Reaction2->ADC_raw Purification2 Purify (SEC/Desalting) ADC_raw->Purification2 ADC_final Final ADC Product Purification2->ADC_final

Caption: Two-step workflow for ADC synthesis using this compound.

Procedure:

Step 1: Modification of the Antibody with this compound

  • Antibody Preparation: Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a reaction buffer (e.g., Borate Buffer, pH 8.5). Ensure the buffer is free of primary amines (e.g., Tris).

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution with gentle stirring. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation, protected from light.

  • Purification: Remove the excess, unreacted this compound and byproducts by purifying the mAb-PPC intermediate using a desalting column equilibrated with PBS (pH 7.4).

Step 2: Conjugation of Thiol-Containing Payload to the Modified Antibody

  • Payload Preparation: Dissolve the thiol-containing cytotoxic payload in DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the payload solution to the purified mAb-PPC solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light. The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.

  • Purification of ADC: Purify the final ADC from unreacted payload and other small molecules using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS (pH 7.4).

  • Characterization and Storage: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation. Store the final ADC at 4°C or as recommended for the specific antibody.

Protocol 2: Characterization of the ADC - Drug-to-Antibody Ratio (DAR) Determination

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, as it significantly influences its efficacy and safety.

Method 1: UV/Vis Spectroscopy

This method provides a rapid estimation of the average DAR.

  • Measure Absorbance: Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload (λmax).

  • Calculations: Use the Beer-Lambert law and the known extinction coefficients of the antibody and the payload at both wavelengths to solve a set of simultaneous equations and determine their respective concentrations. The DAR is then calculated as the molar ratio of the payload to the antibody.

Method 2: Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity. The conjugation of hydrophobic payloads to the antibody increases its overall hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.

  • Instrumentation: Use an HPLC system with a HIC column.

  • Mobile Phase: Typically involves a high-salt buffer (e.g., sodium phosphate with ammonium sulfate) as mobile phase A and a low-salt buffer as mobile phase B.

  • Analysis: Elute the ADC using a decreasing salt gradient. Species with higher DAR will be more hydrophobic and will elute later.

  • DAR Calculation: The average DAR is calculated as the weighted average of the peak areas for each species (DAR 0, 2, 4, etc.).

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency (IC50) of the synthesized ADC on cancer cell lines.

  • Cell Culture: Seed antigen-positive (target) and antigen-negative (non-target) cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody (negative control), and free payload (positive control) in cell culture medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plates for 72-96 hours.

  • Cell Viability Assay: Assess cell viability using a suitable method, such as the MTT or XTT assay.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value for each compound.

Data Presentation

The following tables present representative data that would be generated during the development and characterization of an ADC synthesized with this compound.

Table 1: Representative Reaction Conditions for ADC Synthesis

ParameterConditionRationale
Antibody Modification
Linker:Antibody Molar Ratio10:1To achieve a sufficient degree of antibody modification.
Reaction BufferBorate Buffer, pH 8.5Optimal pH for the reaction between NHS ester and lysine amines.
Reaction Time2 hoursSufficient for conjugation without significant hydrolysis of the NHS ester.
Payload Conjugation
Payload:Antibody Molar Ratio3:1To achieve the desired average DAR.
Reaction Time4 hoursAllows for efficient disulfide bond formation.

Table 2: Example Characterization Data for a Synthesized ADC

Characterization MethodResultInterpretation
Average DAR (UV/Vis)3.8Indicates an average of approximately 4 drug molecules per antibody.
Average DAR (HIC)3.9Corroborates the UV/Vis result and provides information on the distribution of species.
Purity (SEC-HPLC)>95%High purity with minimal aggregation.
Endotoxin Level<0.5 EU/mgAcceptable for in vitro and subsequent in vivo studies.

Table 3: Representative In Vitro Cytotoxicity Data (IC50 Values)

CompoundTarget Cells (Antigen-Positive)Non-Target Cells (Antigen-Negative)
ADC (with PPC-NHS Linker)1.5 nM> 1000 nM
Unconjugated Antibody> 1000 nM> 1000 nM
Free Cytotoxic Payload0.1 nM0.2 nM

Signaling Pathway and Mechanism of Action

The efficacy of an ADC synthesized with this compound is dependent on a series of events, from cell surface binding to the intracellular release and action of the payload.

cluster_0 Extracellular cluster_1 Intracellular ADC ADC Binding Binding ADC->Binding Receptor Tumor Antigen (Receptor) Receptor->Binding Endosome Endosome Binding->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Glutathione-mediated Disulfide Cleavage Microtubule Microtubule Disruption Payload_Release->Microtubule e.g., MMAE Action Apoptosis Apoptosis Microtubule->Apoptosis

References

Application Notes and Protocols for Modifying Amino-Labeled Oligonucleotides with PPC-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling the creation of sophisticated tools for diagnostics, therapeutics, and fundamental research.[][2] One powerful strategy for introducing functional moieties to oligonucleotides is through the use of N-hydroxysuccinimide (NHS) esters, which readily react with primary amino groups to form stable amide bonds.[3][4][5] This document provides detailed application notes and protocols for the modification of amino-labeled oligonucleotides using a specialized reagent: PPC-NHS ester.

For the purpose of these notes, PPC is presumed to represent a Photocleavable (PC) moiety. Photocleavable groups are chemical entities that can be removed from a molecule upon exposure to light of a specific wavelength.[5][6] This property offers precise temporal and spatial control over the activity or function of the modified oligonucleotide, making PPC-modified oligonucleotides valuable assets in a variety of applications, including caged technologies, photoactivated drug release, and advanced analytical techniques.[6]

These notes are intended to guide researchers, scientists, and drug development professionals through the process of conjugating this compound to amino-labeled oligonucleotides, including experimental protocols, data interpretation, and visualization of the underlying processes.

Principle of the Reaction

The core of the modification process is the reaction between the primary amine of the amino-labeled oligonucleotide and the NHS ester of the PPC moiety. The amino group, typically introduced at the 5' or 3' terminus of the oligonucleotide via a C6 or C12 aminolinker, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.[5][7] This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in a slightly alkaline buffer (pH 8.0-9.0) to ensure the primary amine is deprotonated and thus maximally nucleophilic.[4][8]

Data Presentation

Table 1: Recommended Reagent Concentrations and Ratios for PPC-Oligonucleotide Conjugation
ParameterRecommended ValueNotes
Amino-labeled Oligonucleotide 0.1 - 1.0 mMHigher concentrations can improve reaction kinetics.
This compound 10 - 20 mM in anhydrous DMSO or DMFPrepare fresh before use to minimize hydrolysis.
Molar Excess of this compound 5 - 20 fold over oligonucleotideA higher excess can drive the reaction to completion but may complicate purification.
Reaction Buffer 0.1 M Sodium Bicarbonate or Sodium BorateAvoid buffers containing primary amines (e.g., Tris) as they will compete in the reaction.
Reaction pH 8.0 - 9.0Optimal for ensuring the amino group is deprotonated.
Reaction Temperature Room Temperature (20-25°C)Incubation at 4°C overnight is also a viable option.
Reaction Time 1 - 4 hoursMonitor reaction progress by HPLC if possible.
Table 2: Troubleshooting Guide for PPC-Oligonucleotide Conjugation
IssuePotential CauseSuggested Solution
Low Conjugation Efficiency - Hydrolyzed this compound- Suboptimal pH- Insufficient molar excess of this compound- Inactive amino-labeled oligonucleotide- Use fresh, anhydrous DMSO/DMF for this compound dissolution.- Verify the pH of the reaction buffer.- Increase the molar excess of the this compound.- Confirm the presence and reactivity of the amino group on the starting oligonucleotide.
Multiple Peaks in HPLC Analysis - Incomplete reaction- Presence of hydrolyzed PPC- Oligonucleotide degradation- Increase reaction time or molar excess of this compound.- Optimize purification to separate the conjugate from hydrolyzed PPC.- Ensure nuclease-free conditions and gentle handling of the oligonucleotide.
Low Recovery After Purification - Loss of product during purification steps- Precipitation of the conjugate- Optimize the purification protocol (e.g., adjust salt gradients in HPLC, use appropriate MWCO for filtration).- Ensure the conjugate remains soluble in the chosen buffers.

Experimental Protocols

Protocol 1: Conjugation of this compound to Amino-Labeled Oligonucleotides

Materials:

  • Amino-labeled oligonucleotide (lyophilized)

  • This compound (stored desiccated at -20°C)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Nuclease-free water

  • Microcentrifuge tubes

  • Pipettes and nuclease-free tips

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare the Amino-Labeled Oligonucleotide:

    • Dissolve the lyophilized amino-labeled oligonucleotide in the Conjugation Buffer to a final concentration of 0.5 mM.

    • Gently vortex and centrifuge briefly to collect the solution at the bottom of the tube.

  • Prepare the this compound Solution:

    • Allow the this compound vial to warm to room temperature before opening to prevent condensation.

    • Prepare a 15 mM stock solution of the this compound in anhydrous DMSO or DMF. This should be done immediately before use.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the amino-labeled oligonucleotide solution and the freshly prepared this compound solution. Aim for a 10-fold molar excess of the this compound over the oligonucleotide.

    • Gently vortex the reaction mixture.

    • Incubate the reaction for 2 hours at room temperature, protected from light (especially important for a photocleavable moiety).

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to consume any unreacted NHS ester. However, proceeding directly to purification is more common.

Protocol 2: Purification of PPC-Modified Oligonucleotides by Ethanol Precipitation

Materials:

  • 3 M Sodium Acetate, pH 5.2

  • Cold 100% Ethanol (-20°C)

  • Cold 70% Ethanol (-20°C)

  • Nuclease-free water

  • Refrigerated centrifuge

Procedure:

  • To the conjugation reaction mixture, add 1/10th volume of 3 M Sodium Acetate.

  • Add 3 volumes of cold 100% ethanol.

  • Vortex briefly and incubate at -20°C for at least 1 hour (or overnight).

  • Centrifuge at 14,000 x g for 30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the pellet with 500 µL of cold 70% ethanol.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the purified PPC-oligonucleotide conjugate in a desired volume of nuclease-free water or buffer.

Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)

For higher purity, especially for downstream applications sensitive to unconjugated species, HPLC is the recommended purification method.[9]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Mobile Phases:

  • Buffer A: 0.1 M Triethylammonium Acetate (TEAA) in nuclease-free water

  • Buffer B: 0.1 M TEAA in Acetonitrile

Procedure:

  • Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5%).

  • Inject the reaction mixture onto the column.

  • Elute the components using a linear gradient of Buffer B (e.g., 5% to 65% over 30 minutes).

  • Monitor the elution profile at 260 nm (for the oligonucleotide) and a wavelength appropriate for the PPC moiety, if it has a distinct absorbance.

  • The PPC-modified oligonucleotide is more hydrophobic than the unlabeled oligonucleotide and will therefore have a longer retention time.

  • Collect the fractions corresponding to the desired product peak.

  • Desalt the collected fractions using a suitable method (e.g., ethanol precipitation as described in Protocol 2 or size-exclusion chromatography).

Visualization of Workflows and Pathways

experimental_workflow Experimental Workflow for PPC-Oligonucleotide Conjugation cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis prep_oligo Dissolve Amino-Oligo in Conjugation Buffer conjugation Mix Reagents & Incubate (RT, 2h) prep_oligo->conjugation prep_ppc Dissolve this compound in Anhydrous DMSO prep_ppc->conjugation purification Purify Conjugate (Precipitation or HPLC) conjugation->purification analysis Characterize Product (Mass Spec, UV-Vis) purification->analysis

Caption: Workflow for PPC-Oligonucleotide Conjugation.

reaction_mechanism Reaction Mechanism of this compound with Amino-Oligonucleotide reagents Oligo-Linker-NH2 This compound intermediate Tetrahedral Intermediate reagents:oligo->intermediate Nucleophilic Attack reagents:ppc->intermediate products Oligo-Linker-NH-CO-PPC (Stable Amide Bond) N-Hydroxysuccinimide intermediate->products:conjugate NHS Leaving Group intermediate->products:byproduct photocleavage_pathway Conceptual Pathway of Photocleavage Application caged_oligo PPC-Modified Oligonucleotide (Inactive) light UV Light Exposure (Specific Wavelength) caged_oligo->light active_oligo Active Oligonucleotide light->active_oligo cleaved_ppc Cleaved PPC Moiety light->cleaved_ppc cellular_effect Downstream Cellular Effect (e.g., Gene Silencing) active_oligo->cellular_effect

References

Post-Conjugation Purification of PPC-NHS Ester Antibody-Drug Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the post-conjugation purification of antibody-drug conjugates (ADCs) synthesized using piperidinyl-pyridin-2-yl-disulfanyl (PPC) functionalized with an N-hydroxysuccinimide (NHS) ester. The PPC-NHS ester is a cleavable linker system that allows for the attachment of cytotoxic payloads to monoclonal antibodies (mAbs). Effective purification is critical to remove process-related impurities such as unconjugated antibody, free drug-linker, aggregated species, and residual solvents, ensuring a final product with the desired purity, homogeneity, and potency.

This guide covers four key purification techniques: Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), Ion Exchange Chromatography (IEX), and Tangential Flow Filtration (TFF). Each section includes an overview of the technique, a detailed experimental protocol, and a summary of expected quantitative outcomes.

Introduction to ADC Purification Challenges

The conjugation of a hydrophobic drug-linker to a monoclonal antibody often results in a heterogeneous mixture. Key impurities that require removal include:

  • Aggregates: High molecular weight species that can impact efficacy and immunogenicity.

  • Unconjugated mAb: Antibodies that have not been successfully conjugated with the drug-linker.

  • Free Drug-Linker: Excess, unreacted this compound and its hydrolyzed byproducts.

  • Drug-to-Antibody Ratio (DAR) Variants: A population of ADCs with varying numbers of drugs conjugated per antibody.

  • Solvents: Organic solvents such as DMSO or DMAc used in the conjugation reaction.

The selection of an appropriate purification strategy, or a combination of methods, is crucial for obtaining a highly pure and characterizable ADC product.

Mechanism of Action of Antibody-Drug Conjugates

A fundamental understanding of the ADC mechanism of action is essential for the development and characterization of these complex therapeutics. The following diagram illustrates the key steps involved in the targeted delivery of a cytotoxic payload to a cancer cell.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).

Tangential Flow Filtration (TFF) for Buffer Exchange and Impurity Removal

Tangential Flow Filtration (TFF) is a rapid and scalable method widely used for buffer exchange, removal of small molecule impurities, and concentration of the ADC solution.[1] It is particularly effective for removing unconjugated drug-linkers and organic solvents from the post-conjugation reaction mixture.[2][3]

Experimental Workflow for TFF

TFF_Workflow Start Crude ADC Reaction Mixture Concentration 1. Initial Concentration (Optional) Start->Concentration Diafiltration 2. Diafiltration (Buffer Exchange) - Removal of Free Drug-Linker - Removal of Organic Solvents Concentration->Diafiltration Final_Concentration 3. Final Concentration Diafiltration->Final_Concentration End Purified and Formulated ADC Final_Concentration->End

Caption: Tangential Flow Filtration (TFF) workflow for ADC purification.

Detailed Protocol for TFF

Materials:

  • TFF system with a suitable pump and reservoir

  • Pellicon® Capsule with 30 kDa Ultracel® membrane or equivalent

  • Diafiltration Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Crude ADC conjugation mixture

Procedure:

  • System Preparation: Assemble the TFF system and install the TFF capsule according to the manufacturer's instructions.

  • Conditioning: Flush the system and membrane with the diafiltration buffer to remove any storage solutions and to wet the membrane.

  • Initial Concentration (Optional): If the initial volume is large, concentrate the crude ADC mixture to a target concentration of 25-30 g/L.

  • Diafiltration:

    • Perform constant-volume diafiltration by adding the diafiltration buffer to the retentate at the same rate as the permeate is being removed.

    • Continue for 5-10 diavolumes to ensure sufficient removal of small molecule impurities. The clearance of solvents like DMSO and DMAc has been shown to be efficient.[4]

  • Final Concentration: Concentrate the diafiltered ADC solution to the desired final concentration. It may be necessary to over-concentrate slightly to account for dilution during product recovery.

  • Product Recovery: Recover the purified ADC from the TFF system.

Quantitative Data for TFF Performance
ParameterTypical Starting LevelTypical Final Level% Removal
Organic Solvent (e.g., DMSO)5-20% (v/v)< 0.1% (v/v)> 99%
Free Drug-Linker10-100 µM< 1 µM> 99%
Product Recovery--> 95%

Size Exclusion Chromatography (SEC) for Aggregate Removal

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. It is a robust method for removing high molecular weight aggregates and can also be used for buffer exchange.[][6]

Experimental Workflow for SEC

SEC_Workflow Start TFF-Purified ADC Equilibration 1. Column Equilibration Start->Equilibration Injection 2. Sample Injection Equilibration->Injection Elution 3. Isocratic Elution Injection->Elution Fractionation 4. Fraction Collection (Monomer Peak) Elution->Fractionation End Aggregate-Free ADC Fractionation->End

Caption: Size Exclusion Chromatography (SEC) workflow for aggregate removal.

Detailed Protocol for SEC

Materials:

  • HPLC or FPLC system

  • SEC column (e.g., TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm)[7]

  • Mobile Phase: 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 6.95[8]

  • TFF-purified ADC sample

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate of 0.5 mL/min.

  • Sample Preparation: Filter the ADC sample through a 0.22 µm filter to remove any particulates.

  • Injection: Inject an appropriate volume of the ADC sample onto the column. The loading should not exceed 1-2% of the total column volume to ensure optimal resolution.

  • Elution: Perform an isocratic elution with the mobile phase.

  • Fraction Collection: Monitor the elution profile at 280 nm and collect the fractions corresponding to the main monomeric ADC peak.

Quantitative Data for SEC Performance
ParameterTypical Starting LevelTypical Final Level% Removal
Aggregates1-10%< 1%> 90%
Monomer Purity90-99%> 99%-
Product Recovery--> 90%

Hydrophobic Interaction Chromatography (HIC) for DAR Variant Separation

Hydrophobic Interaction Chromatography (HIC) separates molecules based on differences in their surface hydrophobicity.[9] Since the conjugation of hydrophobic drug-linkers increases the overall hydrophobicity of the antibody, HIC is a powerful tool for separating ADC species with different drug-to-antibody ratios (DAR).[10][11]

Experimental Workflow for HIC

HIC_Workflow Start Aggregate-Free ADC Sample_Prep 1. Sample Preparation (High Salt Buffer) Start->Sample_Prep Equilibration 2. Column Equilibration (High Salt Buffer) Sample_Prep->Equilibration Binding 3. Sample Loading and Binding Equilibration->Binding Elution 4. Gradient Elution (Decreasing Salt Concentration) Binding->Elution Fractionation 5. Fraction Collection (Target DAR Species) Elution->Fractionation End Homogeneous DAR ADC Fractionation->End

Caption: Hydrophobic Interaction Chromatography (HIC) workflow for DAR separation.

Detailed Protocol for HIC

Materials:

  • HPLC or FPLC system

  • HIC column (e.g., TSKgel Butyl-NPR, 4.6 mm ID x 10 cm L)[12]

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0[9]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[10]

  • Aggregate-free ADC sample

Procedure:

  • Sample Preparation: Adjust the ADC sample to a high salt concentration (e.g., 1.5 M Ammonium Sulfate) by adding Mobile Phase A.

  • Column Equilibration: Equilibrate the HIC column with Mobile Phase A.

  • Sample Loading: Load the prepared ADC sample onto the column.

  • Gradient Elution: Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-60 minutes. Species with higher DAR values will be more retained and elute later.

  • Fraction Collection: Collect fractions across the elution profile and analyze them to identify those containing the desired DAR species.

Quantitative Data for HIC Performance
DAR SpeciesElution OrderResolution
DAR 0 (Unconjugated mAb)FirstBaseline
DAR 2SecondGood
DAR 4ThirdGood
DAR 6FourthPartial
DAR 8LastPartial
Product Recovery

Ion Exchange Chromatography (IEX) for Polishing

Ion Exchange Chromatography (IEX) separates molecules based on their net surface charge. It can be used as a polishing step to remove remaining impurities such as host cell proteins, DNA, and certain product-related variants.[13][14] Cation exchange chromatography (CEX) is often employed for ADC purification.[15][16]

Experimental Workflow for IEX

IEX_Workflow Start HIC-Purified ADC Buffer_Exchange 1. Buffer Exchange to Low Ionic Strength Buffer Start->Buffer_Exchange Equilibration 2. Column Equilibration (Low Ionic Strength Buffer) Buffer_Exchange->Equilibration Binding 3. Sample Loading and Binding Equilibration->Binding Elution 4. Gradient Elution (Increasing Salt Concentration) Binding->Elution Fractionation 5. Fraction Collection (Main Peak) Elution->Fractionation End Highly Pure ADC Fractionation->End

Caption: Ion Exchange Chromatography (IEX) workflow for ADC polishing.

Detailed Protocol for IEX (Cation Exchange)

Materials:

  • HPLC or FPLC system

  • CEX column (e.g., a resin with sulfopropyl (SP) functional groups)

  • Mobile Phase A: 20 mM Sodium Acetate, pH 5.0

  • Mobile Phase B: 20 mM Sodium Acetate, 1 M NaCl, pH 5.0

  • HIC-purified ADC sample

Procedure:

  • Buffer Exchange: Exchange the buffer of the HIC-purified ADC sample to Mobile Phase A using TFF or SEC.

  • Column Equilibration: Equilibrate the CEX column with Mobile Phase A.

  • Sample Loading: Load the ADC sample onto the column.

  • Gradient Elution: Elute the bound ADC with a linear gradient from 0% to 100% Mobile Phase B over 20-30 column volumes.

  • Fraction Collection: Collect the major peak corresponding to the purified ADC.

Quantitative Data for IEX Performance
ImpurityTypical Starting LevelTypical Final Level% Removal
Host Cell Proteins100-1000 ppm< 100 ppm> 90%
DNA1-10 ng/mg< 1 ng/mg> 90%
Aggregates< 1%< 0.5%Variable
Product Recovery > 90%

Summary and Recommendations

The purification of this compound derived ADCs requires a multi-step approach to effectively remove a variety of process-related impurities.

  • TFF is an essential first step for buffer exchange and removal of small molecules.

  • SEC is highly effective for the removal of aggregates.

  • HIC is the method of choice for separating ADCs based on their drug-to-antibody ratio.

  • IEX serves as a valuable final polishing step to ensure high purity.

The specific combination and order of these techniques may need to be optimized depending on the specific characteristics of the ADC and the impurities present. The protocols and data presented in these application notes provide a solid foundation for developing a robust and efficient purification process for your ADC candidates.

References

Application Notes and Protocols for Peptide Labeling with PPC-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the experimental design of labeling peptides with PPC-NHS (2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)propanoate) ester. This reagent is a valuable tool for introducing a cleavable disulfide bond onto peptides, enabling a range of applications in drug delivery, proteomics, and cellular signaling studies.

Introduction to PPC-NHS Ester Chemistry

This compound is a heterobifunctional crosslinker. It contains an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, to form a stable amide bond.[][2] The other end of the molecule features a pyridyldithiol group, which can be cleaved under reducing conditions. This cleavable disulfide linker is particularly useful in the synthesis of antibody-drug conjugates (ADCs), facilitating the controlled release of cytotoxic drugs.[3]

The reaction between the NHS ester and a primary amine is a nucleophilic acyl substitution.[] This reaction is most efficient at a slightly basic pH (7.2-8.5), where the primary amine is deprotonated and thus more nucleophilic.[2] It is crucial to control the pH to maximize the labeling efficiency and minimize the hydrolysis of the NHS ester, which is a competing reaction that increases at higher pH.[2]

Data Presentation: Illustrative Labeling Efficiency

While specific quantitative data for the labeling of every peptide with this compound will vary depending on the peptide sequence and reaction conditions, the following table provides an illustrative example of expected labeling efficiencies under optimized conditions. These hypothetical results are based on typical outcomes for NHS ester reactions with peptides, as analyzed by RP-HPLC and mass spectrometry.

Peptide SequenceMolar Excess of this compoundReaction Time (hours)pHLabeling Efficiency (%)
GGL-K-amide518.095
GGL-K-amide1018.0>99
GGL-K-amide548.0>99
YGRKKRRQRRR1018.585
YGRKKRRQRRR2028.592

Note: Labeling efficiency is defined as the percentage of the peptide that is successfully conjugated with the this compound. This is typically determined by integrating the peak areas of the labeled and unlabeled peptide in a reversed-phase HPLC chromatogram.

Experimental Protocols

Materials and Reagents
  • Peptide of interest (lyophilized powder)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate buffer or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5. Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the peptide for reaction with the NHS ester.[2]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Reducing Agent (for cleavage): 100 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification equipment: Reversed-phase high-performance liquid chromatography (RP-HPLC) system or desalting columns.

  • Analytical equipment: Mass spectrometer (e.g., MALDI-TOF or ESI-MS) for characterization.

Protocol for Peptide Labeling with this compound

This protocol provides a general procedure for labeling a peptide with this compound. Optimization of the molar excess of the reagent and reaction time may be necessary for specific peptides.

  • Peptide Preparation: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • This compound Preparation: Immediately before use, dissolve the this compound in a small volume of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the peptide solution while gently vortexing. The optimal molar ratio should be determined empirically for each peptide.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light.

  • Quenching the Reaction: To stop the labeling reaction, add the Quenching Solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted this compound.

  • Purification of the Labeled Peptide:

    • Remove the excess, unreacted this compound and byproducts using a desalting column for a quick purification or by RP-HPLC for higher purity.

    • For RP-HPLC, use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Characterization of the Labeled Peptide:

    • Confirm the identity and purity of the labeled peptide using mass spectrometry to determine the molecular weight of the conjugate.

    • Assess the purity and quantify the labeling efficiency using analytical RP-HPLC.

Protocol for Cleavage of the Disulfide Bond
  • Prepare the Labeled Peptide: Dissolve the purified PPC-labeled peptide in a suitable buffer (e.g., PBS).

  • Add Reducing Agent: Add a 10- to 50-fold molar excess of DTT or TCEP to the peptide solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.

  • Analysis: Monitor the cleavage of the disulfide bond by RP-HPLC and confirm the identity of the cleaved products by mass spectrometry.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_cleavage Cleavage peptide Dissolve Peptide in Reaction Buffer mix Mix Peptide and this compound peptide->mix ppc_nhs Dissolve this compound in DMF/DMSO ppc_nhs->mix incubate Incubate (1-4h, RT) mix->incubate quench Quench Reaction (Tris/Glycine) incubate->quench purify Purify (RP-HPLC / Desalting) quench->purify characterize Characterize (MS, HPLC) purify->characterize reduce Add Reducing Agent (DTT/TCEP) characterize->reduce analyze_cleavage Analyze Cleavage Products reduce->analyze_cleavage

Caption: Experimental workflow for peptide labeling with this compound.

Signaling Pathway Application: Probing Receptor-Ligand Interaction

A peptide labeled with a reporter molecule via a cleavable PPC linker can be used to study receptor-ligand interactions. The peptide can bind to its receptor on the cell surface. After internalization, the reducing environment of the cell can cleave the disulfide bond, releasing the reporter molecule.

G cluster_extracellular Extracellular cluster_intracellular Intracellular ligand PPC-Labeled Peptide receptor Cell Surface Receptor ligand->receptor Binding internalization Internalization receptor->internalization cleavage Disulfide Cleavage (Reducing Environment) internalization->cleavage reporter Released Reporter cleavage->reporter signaling Downstream Signaling cleavage->signaling

Caption: Probing a signaling pathway with a cleavable peptide conjugate.

References

Application Notes and Protocols for Scale-Up Synthesis of Antibody-Drug Conjugates using PPC-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on the choice of antibody, payload, and the linker connecting them. The PPC-NHS ester is a cleavable linker that facilitates the attachment of a cytotoxic drug to an antibody. Its N-hydroxysuccinimide (NHS) ester group reacts with primary amines, such as those on lysine residues of the antibody, to form stable amide bonds. The cleavable nature of the PPC linker is designed to ensure controlled release of the payload within the target cell, thereby optimizing the therapeutic window of the ADC.

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of ADCs utilizing this compound, addressing the challenges associated with transitioning from laboratory-scale to manufacturing-scale production.

Data Presentation

Table 1: Impact of Reaction Parameters on Drug-to-Antibody Ratio (DAR) and Aggregation
ParameterCondition ACondition BCondition CAverage DAR% Aggregates
Molar Excess of PPC-Linker-Payload 5 equivalents10 equivalents15 equivalents3.81.5%
6.23.2%
7.55.8%
Reaction Temperature 4°CRoom Temp (~22°C)37°C5.92.8%
6.33.5%
6.1 (degradation observed)7.2%
Reaction pH 7.48.08.55.53.0%
6.43.3%
6.84.1%
Antibody Concentration 5 mg/mL10 mg/mL20 mg/mL6.12.9%
6.33.4%
6.54.5%

Note: The data presented in this table is illustrative and representative of typical trends observed during ADC conjugation. Actual results may vary depending on the specific antibody, payload, and precise reaction conditions.

Table 2: Comparison of Lab-Scale vs. Scale-Up Process Parameters and Outcomes
ParameterLab-Scale (10 mg)Pilot-Scale (1 g)Manufacturing-Scale (100 g)
Reaction Vessel Microcentrifuge tubeGlass reactorStainless steel bioreactor
Mixing Vortexing/ShakingOverhead stirringImpeller agitation
Purification Method Size-Exclusion Chromatography (SEC)Tangential Flow Filtration (TFF)Tangential Flow Filtration (TFF)
Average DAR 6.5 ± 0.36.3 ± 0.26.4 ± 0.2
Yield ~70%~85%>90%
% Monomer >98%>97%>97%

Experimental Protocols

Preparation of Antibody for Conjugation (Scale-Up)

Objective: To prepare the monoclonal antibody (mAb) in the appropriate buffer and concentration for conjugation at a gram-scale.

Materials:

  • Monoclonal Antibody (mAb)

  • Conjugation Buffer: 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0

  • Diafiltration Buffer: Same as Conjugation Buffer

  • Tangential Flow Filtration (TFF) system with a 30 kDa molecular weight cut-off (MWCO) membrane

  • Sterile, depyrogenated containers

Protocol:

  • Thaw the frozen mAb stock at room temperature or in a 2-8°C water bath.

  • Set up the TFF system according to the manufacturer's instructions. Sanitize and equilibrate the system with Diafiltration Buffer.

  • Concentrate the mAb solution to approximately 15-20 mg/mL using the TFF system.

  • Perform diafiltration against at least 5-7 diavolumes of Conjugation Buffer to ensure complete buffer exchange and removal of any small molecule contaminants.

  • Determine the final mAb concentration using a UV-Vis spectrophotometer at 280 nm.

  • Adjust the final mAb concentration to 10 mg/mL with Conjugation Buffer.

  • Filter the final mAb solution through a 0.22 µm sterile filter into a sterile, depyrogenated reaction vessel.

Scale-Up Conjugation of PPC-Linker-Payload to Antibody

Objective: To conjugate the PPC-linker-payload to the prepared mAb at a gram-scale while controlling the Drug-to-Antibody Ratio (DAR).

Materials:

  • Prepared mAb solution (10 mg/mL in Conjugation Buffer)

  • PPC-Linker-Payload-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Temperature-controlled reaction vessel with controlled agitation

Protocol:

  • Allow the PPC-Linker-Payload-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of the PPC-Linker-Payload-NHS ester in anhydrous DMSO at a concentration of 10-20 mM immediately before use.

  • Bring the mAb solution in the reaction vessel to the desired reaction temperature (e.g., room temperature, ~22°C) with gentle, controlled agitation.

  • Slowly add the calculated volume of the PPC-Linker-Payload-NHS ester stock solution to the stirring mAb solution to achieve the target molar excess (e.g., 10 equivalents). The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).

  • Allow the reaction to proceed for 1-2 hours. Monitor the reaction progress by taking aliquots at different time points and analyzing the DAR by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

  • Once the target DAR is achieved, quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM.

  • Incubate for an additional 30 minutes with gentle agitation to ensure all unreacted NHS ester is quenched.

Purification of the Antibody-Drug Conjugate (Scale-Up)

Objective: To purify the ADC from unconjugated linker-payload, quenching reagent, and other process-related impurities at a gram-scale.

Materials:

  • Quenched conjugation reaction mixture

  • Purification Buffer: 20 mM Histidine, 150 mM NaCl, pH 6.0

  • TFF system with a 30 kDa MWCO membrane

  • Sterile, depyrogenated collection vessels

Protocol:

  • Set up, sanitize, and equilibrate the TFF system with Purification Buffer.

  • Concentrate the quenched reaction mixture to a manageable volume.

  • Perform diafiltration against at least 7-10 diavolumes of Purification Buffer to remove unconjugated PPC-linker-payload, quenched NHS ester, and DMSO.

  • Concentrate the purified ADC to the desired final concentration (e.g., 10-20 mg/mL).

  • Collect the purified ADC and filter through a 0.22 µm sterile filter into a sterile, depyrogenated storage container.

  • Store the purified ADC at 2-8°C for short-term storage or at -80°C for long-term storage.

Characterization of the Purified ADC

Objective: To characterize the purified ADC for critical quality attributes.

Methods:

  • Drug-to-Antibody Ratio (DAR) and Drug Distribution:

    • Hydrophobic Interaction Chromatography (HIC): To determine the average DAR and the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8).

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often performed on reduced and denatured ADC to separate light and heavy chains, providing information on drug distribution.

    • Mass Spectrometry (MS): To confirm the molecular weight of the intact ADC and its subunits, providing accurate DAR values.

  • Purity and Aggregation:

    • Size-Exclusion Chromatography (SEC): To determine the percentage of monomer, aggregates, and fragments.

  • Free Drug Content:

    • RP-HPLC or LC-MS/MS: To quantify the amount of unconjugated payload in the final ADC product.

  • In Vitro Potency:

    • Cell-based cytotoxicity assays: To confirm the biological activity of the ADC on target cancer cell lines.

Visualizations

ADC_Synthesis_Workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization mAb Monoclonal Antibody Stock tff_prep TFF: Concentration & Buffer Exchange mAb->tff_prep prep_mAb Prepared mAb (10 mg/mL) tff_prep->prep_mAb conjugation Conjugation Reaction prep_mAb->conjugation linker PPC-Linker-Payload-NHS Ester dmso Dissolve in DMSO linker->dmso dmso->conjugation quench Quench Reaction conjugation->quench tff_purify TFF: Diafiltration & Concentration quench->tff_purify purified_adc Purified ADC tff_purify->purified_adc dar DAR (HIC, MS) purified_adc->dar purity Purity/Aggregates (SEC) purified_adc->purity free_drug Free Drug (RP-HPLC) purified_adc->free_drug potency Potency Assay purified_adc->potency

Caption: Experimental workflow for the scale-up synthesis of an ADC using this compound.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) adc ADC in Circulation antigen Tumor-Specific Antigen adc->antigen 1. Binding endocytosis 2. Internalization (Endocytosis) antigen->endocytosis endosome Early Endosome endocytosis->endosome 3. Trafficking lysosome Lysosome endosome->lysosome payload_release 4. Payload Release (Linker Cleavage) lysosome->payload_release Enzymatic Cleavage cytotoxicity 5. Cytotoxicity (e.g., DNA damage, Apoptosis) payload_release->cytotoxicity

Caption: Proposed mechanism of action for an ADC with a cleavable linker.

Application Notes and Protocols for PPC-NHS Ester in Diagnostic Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPC-NHS ester (2,5-Dioxopyrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate) is a versatile heterobifunctional crosslinker that plays a crucial role in the development of advanced diagnostic probes. It features an N-hydroxysuccinimide (NHS) ester group for covalent conjugation to primary amines on biomolecules and a cleavable disulfide bond. This disulfide linkage is stable under physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (DTT) or in the highly reducing intracellular environment.[1][2] This "on/off" switching capability makes this compound an ideal component for creating activatable diagnostic probes for various applications, including immunoassays and cellular imaging.

These application notes provide a comprehensive overview of the use of this compound in the development of diagnostic probes, complete with detailed protocols, quantitative data, and visualizations to guide researchers in their experimental design.

Principle of Action

The functionality of this compound in diagnostic probes is centered around its two reactive moieties. The NHS ester reacts with primary amines (e.g., lysine residues on proteins or antibodies) to form a stable amide bond. The pyridyldisulfanyl group can then be used for a variety of purposes, including the attachment of other molecules or as a trigger for signal generation upon cleavage of the disulfide bond.

The cleavable disulfide bond is the key to designing "smart" diagnostic probes. In a common strategy, a reporter molecule (e.g., a fluorophore) is conjugated to a quencher through the this compound linker. In the intact state, the proximity of the quencher suppresses the reporter's signal. Upon introduction of a reducing agent or entry into a cell, the disulfide bond is cleaved, releasing the quencher and restoring the reporter's signal. This provides a highly sensitive and specific method for detecting reducing environments or for controlled signal activation.

Data Presentation

The following tables summarize key quantitative data relevant to the use of this compound and similar disulfide-containing linkers in the development of diagnostic probes.

Table 1: Physicochemical and Reaction Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₄N₂O₄S₂
Molecular Weight 326.40 g/mol
Reactive Groups N-hydroxysuccinimide (NHS) ester, Pyridyldisulfanyl
Target Functional Group Primary amines (-NH₂)
Optimal Reaction pH for NHS Ester 7.2 - 8.5
Cleavage Condition Reducing agents (e.g., DTT, TCEP, glutathione)

Table 2: Performance Characteristics of Disulfide-Cleavable Probes

ParameterTypical Value/RangeMethod of Determination
Conjugation Efficiency > 85%Spectrophotometry (A280)
Probe Activation Ratio (Signal On/Off) 5 to >100-fold increaseFluorescence Spectroscopy
Cleavage Half-life (in 10 mM DTT) < 10 minutesHPLC, Fluorescence kinetics
Intracellular Glutathione Concentration 1-10 mMLiterature values
Extracellular Glutathione Concentration ~5 µMLiterature values

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the general procedure for labeling an antibody with this compound.

Materials:

  • Antibody (or other protein) solution (e.g., in PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-5 mg/mL in the Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris).

  • This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. For example, for 1 mg of a 150 kDa IgG antibody, add approximately 1-2 µL of a 10 mM this compound solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Quenching: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 343 nm (for the released pyridine-2-thione upon reduction).

Protocol 2: Development of a Cleavable Fluorescent Probe for Detecting Reducing Environments

This protocol outlines the creation of a FRET-based probe using this compound to link a fluorophore and a quencher to an antibody.

Materials:

  • Antibody labeled with this compound (from Protocol 1)

  • Fluorophore with a thiol group (e.g., FITC-cysteine)

  • Quencher with a thiol group (e.g., QSY™-cysteine)

  • Reaction Buffer: PBS, pH 7.4

  • Reducing Agent: 100 mM DTT solution

Procedure:

  • Conjugation of Fluorophore and Quencher: To the PPC-labeled antibody, add a 5-fold molar excess of the thiol-containing fluorophore and quencher.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature.

  • Purification: Purify the antibody-fluorophore-quencher conjugate using a desalting column.

  • Baseline Fluorescence Measurement: Dilute the purified probe in PBS and measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen fluorophore. This will be the "quenched" or "signal-off" state.

  • Probe Activation: Add DTT to the probe solution to a final concentration of 10 mM.

  • Fluorescence Measurement after Cleavage: After 15-20 minutes of incubation with DTT, measure the fluorescence again. This will be the "activated" or "signal-on" state.

  • Data Analysis: Calculate the signal-to-noise ratio by dividing the fluorescence intensity after DTT treatment by the baseline fluorescence.

Visualizations

The following diagrams illustrate the key chemical reactions and workflows described in these application notes.

G cluster_reaction Conjugation of this compound to a Primary Amine PPC_NHS This compound Conjugate Biomolecule-NH-CO-PPC PPC_NHS->Conjugate pH 7.2-8.5 Biomolecule Biomolecule-NH₂ (e.g., Antibody) Biomolecule->Conjugate NHS NHS (leaving group) Conjugate->NHS Release

Caption: Reaction of this compound with a primary amine on a biomolecule.

G cluster_workflow Workflow for a Cleavable Diagnostic Probe start Start: Intact Probe (Signal OFF) reducing_env Reducing Environment (e.g., DTT, Intracellular) start->reducing_env cleavage Disulfide Bond Cleavage reducing_env->cleavage signal_on Signal ON (e.g., Fluorescence) cleavage->signal_on

Caption: Logical workflow of a disulfide-cleavable diagnostic probe.

G cluster_pathway Signaling Pathway for Probe Activation Probe Antibody-Probe Conjugate (Quenched) Cell Target Cell Probe->Cell Binding Endocytosis Receptor-Mediated Endocytosis Cell->Endocytosis Cytoplasm Cytoplasm (High Glutathione) Endocytosis->Cytoplasm Cleavage Disulfide Cleavage Cytoplasm->Cleavage Signal Fluorescent Signal Cleavage->Signal

Caption: Cellular uptake and activation of a this compound-based probe.

Troubleshooting

ProblemPossible CauseSolution
Low Conjugation Efficiency - pH of reaction buffer is too low. - Presence of primary amines in the antibody buffer. - this compound has hydrolyzed.- Ensure reaction buffer pH is between 8.0 and 8.5. - Dialyze antibody against an amine-free buffer (e.g., PBS) before conjugation. - Prepare this compound stock solution immediately before use.
High Background Signal (Probe not fully quenched) - Inefficient FRET pairing. - Insufficient quencher concentration.- Choose a fluorophore-quencher pair with good spectral overlap. - Optimize the ratio of fluorophore to quencher during conjugation.
No or Low Signal After Cleavage - Incomplete cleavage of the disulfide bond. - Fluorophore has been damaged.- Increase the concentration of the reducing agent or the incubation time. - Protect the probe from light during synthesis and storage.

Conclusion

This compound is a powerful tool for the development of sophisticated diagnostic probes. Its amine-reactive NHS ester allows for straightforward conjugation to a wide range of biomolecules, while the cleavable disulfide bond enables the design of activatable probes with high sensitivity and specificity. The protocols and data presented in these application notes provide a solid foundation for researchers to incorporate this compound into their diagnostic assay development workflows.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Hydrolysis of PPC-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth technical support for handling and utilizing Poly(propylene carbonate)-NHS (PPC-NHS) esters in aqueous solutions.

Disclaimer: "PPC" in "PPC-NHS ester" can refer to different molecules. This guide focuses on the general principles of preventing hydrolysis for N-hydroxysuccinimide (NHS) esters, which are broadly applicable. The term PPC is used here to refer to Poly(propylene carbonate), a biodegradable and biocompatible polymer.[1][2] Users should always consult the manufacturer's specific documentation for their particular this compound.

Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a significant problem?

A: N-hydroxysuccinimide (NHS) ester hydrolysis is a chemical reaction where the ester group reacts with water.[3] This process converts the highly reactive NHS ester into a non-reactive carboxylic acid, rendering it incapable of conjugating to your target molecule.[3][4] This is a primary concern because it directly competes with the desired reaction, where the NHS ester should be reacting with a primary amine on your molecule of interest (e.g., a protein or peptide).[4] Significant hydrolysis of your this compound will lead to reduced conjugation efficiency, inconsistent experimental results, and a lower yield of your final product.[3]

Q2: What are the key factors that influence the rate of this compound hydrolysis?

A: The rate of hydrolysis is primarily influenced by three main factors:

  • pH: The rate of hydrolysis significantly increases at higher pH levels.[3] While the desired reaction with primary amines is also favored at alkaline pH, a careful balance is necessary to maximize labeling efficiency without causing excessive hydrolysis.[5]

  • Temperature: As with most chemical reactions, higher temperatures accelerate the rate of hydrolysis.[3]

  • Moisture: NHS esters are highly sensitive to moisture.[6] Improper storage and handling can lead to premature hydrolysis of the reagent before it is even used in an experiment.[3]

Q3: What is the optimal pH range for working with PPC-NHS esters to minimize hydrolysis?

A: The optimal pH for reacting NHS esters with primary amines is a compromise between maximizing the reactivity of the amine and minimizing the hydrolysis of the ester.[5] The generally accepted optimal pH range for NHS ester reactions is between 7.2 and 8.5.[5][7] Many protocols recommend a more specific range of pH 8.3 to 8.5 to achieve the highest reaction efficiency.[8][9] At a pH below 7, most primary amines are protonated and thus non-reactive.[5] Conversely, at a pH above 8.5 to 9, the rate of hydrolysis increases dramatically.[7]

Q4: How should I prepare and store my this compound stock solutions to prevent hydrolysis?

A: Proper preparation and storage are critical to maintaining the reactivity of your this compound.

  • Solvent Choice: Since many NHS esters have poor solubility in water, they are typically first dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[4][9] It is crucial to use anhydrous (water-free) solvents to prevent premature hydrolysis.[4][10] If using DMF, ensure it is of high quality and amine-free, as degraded DMF can contain dimethylamine which will react with the NHS ester.[9]

  • Storage of Solid Reagent: PPC-NHS esters should be stored at -20°C in a desiccated environment to protect them from moisture.[6] Before opening the vial, always allow it to warm to room temperature to prevent condensation from forming inside.[3][10]

  • Stock Solutions: It is best practice to prepare fresh stock solutions of the NHS ester immediately before each use.[3] While a stock solution in anhydrous DMF can be stored for 1-2 months at -20°C, it is generally recommended to discard any unused reconstituted reagent to ensure optimal performance.[6][10] Do not prepare aqueous stock solutions for storage.[6]

Troubleshooting Guide: Low Conjugation Efficiency

Low yield of your desired conjugate is a common problem that can often be traced back to the hydrolysis of the this compound. Use this guide to troubleshoot potential issues.

Problem Possible Cause Recommended Solution
Low or no conjugation Hydrolyzed this compound Reagent: The reagent was compromised by improper storage or handling, leading to moisture contamination.[3]* Ensure the reagent vial is warmed to room temperature before opening to prevent condensation.[7] * Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[7] * For critical applications, consider testing the reactivity of your NHS ester.[11]
Incorrect Buffer pH: The pH of your reaction buffer is outside the optimal 7.2-8.5 range.[7] A pH that is too low results in unreactive amines, while a pH that is too high accelerates hydrolysis.[7]* Use a calibrated pH meter to verify that your reaction buffer is within the optimal range, ideally between 8.3 and 8.5.[7] * For large-scale reactions, be aware that hydrolysis can cause the pH to drop. Consider using a more concentrated buffer or monitoring and adjusting the pH during the reaction.[9]
Competing Nucleophiles in the Buffer: Your buffer contains primary amines (e.g., Tris or glycine) that are competing with your target molecule for reaction with the this compound.[3][12]* Perform a buffer exchange into a compatible, amine-free buffer like phosphate-buffered saline (PBS), borate buffer, or bicarbonate buffer before starting the conjugation reaction.[7][13]
Low Reactant Concentration: At low concentrations of your target molecule, the competing hydrolysis reaction becomes more significant.[]* If possible, increase the concentration of your protein or other target molecule. A concentration of at least 2 mg/mL is often recommended.[7]
Data Presentation: pH and Temperature Effects on NHS Ester Stability

The stability of an NHS ester is highly dependent on both pH and temperature. The following table summarizes the half-life of a typical NHS ester under various conditions.

pH Temperature (°C) Approximate Half-life
7.004-5 hours[15]
8.6410 minutes[15]

This data illustrates the critical importance of maintaining a controlled pH and lower temperatures to minimize hydrolysis during your experiment.

Experimental Protocols
General Protocol for this compound Conjugation to a Protein

This protocol provides a general workflow for conjugating a this compound to a protein. Optimization may be required for your specific application.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.2-8.5 or 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[5]

  • Anhydrous DMSO or DMF[6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0.

  • Purification column (e.g., gel filtration)[9]

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer (Reaction Buffer).[13] If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange.[13]

    • Adjust the protein concentration to 1-10 mg/mL.[6]

  • Prepare the this compound Solution:

    • Allow the vial of this compound to warm completely to room temperature before opening.[3]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of approximately 10 mg/mL.[6]

  • Perform the Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[5] The volume of the organic solvent should not exceed 10% of the total reaction volume.[6]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[5]

  • Quench the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[3][6] This will consume any unreacted this compound.[6]

    • Incubate for 15-30 minutes at room temperature.[7]

  • Purify the Conjugate:

    • Remove the excess, unreacted labeling reagent and byproducts by a suitable method such as gel filtration.[5][9]

Visualizations

cluster_0 This compound Reactions PPC_NHS This compound Conjugate Stable Amide Bond (Desired Product) PPC_NHS->Conjugate Aminolysis (pH 7.2-8.5) Hydrolyzed Inactive Carboxylic Acid (Byproduct) PPC_NHS->Hydrolyzed Hydrolysis (competing reaction) NHS NHS leaving group PPC_NHS->NHS Amine Primary Amine (Target Molecule) Amine->Conjugate Water Water (Aqueous Solution) Water->Hydrolyzed NHS->Conjugate NHS->Hydrolyzed

Caption: Competing reactions of a this compound with a primary amine and water.

cluster_1 Troubleshooting Workflow: Low Conjugation Yield Start Low Conjugation Yield CheckReagent Is the NHS ester reagent fresh and properly stored? Start->CheckReagent CheckpH Is the reaction buffer pH between 7.2 and 8.5? CheckReagent->CheckpH Yes UseFresh Use fresh, properly handled reagent. Aliquot for future use. CheckReagent->UseFresh No CheckBuffer Is the buffer free of primary amines (e.g., Tris)? CheckpH->CheckBuffer Yes AdjustpH Adjust buffer pH to 8.3-8.5. CheckpH->AdjustpH No SwitchBuffer Switch to a non-amine buffer (e.g., PBS, Bicarbonate). CheckBuffer->SwitchBuffer No Optimize Further optimize concentrations and incubation time. CheckBuffer->Optimize Yes Success Successful Conjugation UseFresh->CheckReagent AdjustpH->CheckpH SwitchBuffer->CheckBuffer Optimize->Success

Caption: A logical workflow for troubleshooting low NHS ester labeling efficiency.

References

Troubleshooting low yield in PPC-NHS ester conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PPC-NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues, particularly low reaction yield, encountered during the conjugation of PPC-NHS esters to proteins, peptides, and other amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of a this compound reaction?

The reaction is a nucleophilic acyl substitution. The N-hydroxysuccinimide (NHS) ester of the PPC linker reacts with a primary amine (-NH₂) on a target molecule, such as the ε-amino group of a lysine residue or the N-terminus of a protein.[1][2] This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1][2][3] For the reaction to be efficient, the primary amine on the target molecule must be in its deprotonated, nucleophilic state.[1]

G cluster_reactants Reactants cluster_products Products PPC_NHS This compound Conjugate Stable Amide Bond (PPC-NH-R) PPC_NHS->Conjugate Forms Byproduct N-hydroxysuccinimide (NHS) PPC_NHS->Byproduct Releases Target_Amine Target Molecule with Primary Amine (R-NH₂) Target_Amine->PPC_NHS Nucleophilic Attack

This compound Reaction Mechanism.

Q2: What is the most common cause of low yield in this compound conjugation reactions?

The primary cause of low yield is the hydrolysis of the this compound in the aqueous reaction buffer.[1][3][4] The ester group is highly susceptible to reaction with water, which converts the amine-reactive NHS ester into an unreactive carboxylic acid. This hydrolysis reaction directly competes with the desired conjugation to the amine on the target molecule.[3][5][] The rate of hydrolysis is highly dependent on pH, increasing significantly as the pH becomes more alkaline.[1][3][4][5]

Q3: What are the optimal reaction conditions (pH, buffer, temperature)?

Optimizing reaction conditions is critical for maximizing conjugation efficiency. The key parameters are summarized below.

ParameterRecommended ConditionRationale
pH 7.2 - 8.5 (Optimal often 8.3-8.5)[1][5][7][8]Balances efficient deprotonation of primary amines (more reactive) with minimizing NHS ester hydrolysis (which accelerates at high pH).[3][5][7][9]
Buffer Amine-free buffers: Phosphate (PBS), HEPES, Borate, Carbonate/Bicarbonate.[1][3][5][8]Buffers with primary amines (e.g., Tris, Glycine) compete with the target molecule for the NHS ester, reducing yield.[3][4][5][10]
Temperature Room temperature (20-25°C) or 4°C.[1][3][8]Room temperature reactions are typically faster (30-60 min to 4 hours).[1][3][10] Reactions at 4°C can proceed overnight to reduce hydrolysis.[1][8]
Molar Ratio 10- to 50-fold molar excess of this compound to target molecule.[1][8]A higher molar excess can drive the reaction to completion, especially for dilute protein solutions.[10]

Q4: How should the this compound reagent be stored and handled to ensure its reactivity?

Proper storage and handling are critical to prevent premature hydrolysis and inactivation of the reagent.

  • Storage: Store the reagent desiccated at -20°C, protected from light.[8][10] It is highly recommended to aliquot the reagent into single-use amounts to avoid repeated freeze-thaw cycles and moisture introduction.[8]

  • Handling: Before use, always allow the vial to equilibrate to room temperature before opening.[1][8][10] This prevents condensation of atmospheric moisture onto the cold powder, which would cause rapid hydrolysis.[5][11]

  • Solution Preparation: Dissolve the this compound in an anhydrous (dry) organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][7][8][10] Do not prepare aqueous stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[10]

Troubleshooting Guide for Low Conjugation Yield

This section addresses specific problems you may encounter during your experiment.

G Start Start: Low Conjugation Yield Q1 Is the NHS Ester Reagent Active? Start->Q1 S1 Solution: - Use a fresh vial. - Warm to RT before opening. - Dissolve in anhydrous DMSO/DMF immediately before use. Q1->S1 No Q2 Is the Reaction Buffer Correct? Q1->Q2 Yes Success Yield Improved S1->Success S2 Solution: - Ensure pH is 7.2-8.5. - Use non-amine buffers (PBS, HEPES). - Perform buffer exchange if needed. Q2->S2 No Q3 Are Reactant Concentrations Optimal? Q2->Q3 Yes S2->Success S3 Solution: - Increase target molecule concentration (>2 mg/mL). - Increase molar excess of NHS ester (start with 10-50x). Q3->S3 No Q4 Is Reaction Time Sufficient? Q3->Q4 Yes S3->Success S4 Solution: - Increase incubation time (e.g., 1h -> 4h at RT, or overnight at 4°C). Q4->S4 No S4->Success

A logical workflow for troubleshooting low conjugation yield.

Q: My conjugation yield is very low or non-existent. What are the most likely causes?

A: This is a common problem that can almost always be traced back to one of the following four key areas:

  • Hydrolyzed this compound: The reagent was inactive before the reaction began. This can happen due to improper storage or handling, such as exposure to moisture.[1][4][11]

    • Solution: Use a fresh vial of the this compound. Ensure the vial is warmed completely to room temperature before opening to prevent condensation.[1][8] Prepare the reagent solution in anhydrous DMSO or DMF right before you add it to the reaction mixture.[1][10]

  • Incorrect Buffer pH: The pH of your reaction is outside the optimal range.

    • If the pH is too low (<7), the primary amines on your target molecule will be protonated (-NH3+) and non-nucleophilic, preventing the reaction from occurring.[1][5][7]

    • If the pH is too high (>9), the hydrolysis of the NHS ester is dramatically accelerated, consuming the reagent before it can react with your molecule.[3][4][5][7] The half-life of an NHS ester can drop to just 10 minutes at pH 8.6.[3][12]

    • Solution: Prepare buffers fresh and accurately measure the pH. Verify that the final reaction buffer pH is within the optimal 7.2-8.5 range.[1][5]

  • Use of an Incompatible Buffer: Your buffer contains competing primary amines.

    • Cause: Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine contain primary amines that will compete with your target molecule for reaction with the this compound, significantly lowering your yield.[3][5][10]

    • Solution: Ensure your buffer is free of primary amines. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, Borate, and Carbonate.[3][5] If your sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.[5][10]

  • Low Reactant Concentration: The concentration of your target molecule is too low.

    • Cause: The desired conjugation is a bimolecular reaction (this compound + target molecule), and its rate is dependent on the concentration of both reactants. The competing hydrolysis reaction is only dependent on the concentration of the NHS ester. At low target molecule concentrations, hydrolysis can dominate.[1][3]

    • Solution: If possible, increase the concentration of your target molecule. A concentration of >2 mg/mL is often recommended.[1]

Q: My reaction is incomplete, showing a mix of unreacted protein and the desired conjugate. What should I try?

A: An incomplete reaction suggests that the conditions are partially correct but need further optimization.

  • Insufficient Molar Ratio: The molar excess of the this compound may be too low to drive the reaction to completion.

    • Solution: Increase the molar ratio of the this compound to the target molecule. A common starting point is a 10- to 50-fold molar excess, but this may need to be optimized for your specific molecule.[1]

  • Short Reaction Time: The reaction may not have had enough time to proceed to completion.

    • Solution: Increase the incubation time. For example, extend a room temperature reaction from 1 hour to 4 hours, or perform the reaction overnight at 4°C to slow hydrolysis while allowing the conjugation to complete.[1]

  • Steric Hindrance: The primary amines on your target molecule may be sterically hindered or buried within its three-dimensional structure, making them inaccessible to the this compound.[1][4]

    • Solution: This is a more complex issue that may require advanced strategies. For some proteins, performing the reaction under partial denaturing conditions (if the protein can be refolded) may expose more reactive sites. It is advisable to consult the literature for protocols specific to your molecule of interest.[1]

Experimental Protocols

General Protocol for this compound Protein Conjugation

This protocol provides a general workflow. The molar excess of the this compound and reaction time may require optimization for your specific application.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_cleanup 3. Quenching & Purification P1 Prepare Protein: Dissolve/exchange into amine-free buffer (e.g., PBS) at pH 7.2-8.5. Concentration: 2-10 mg/mL. R1 Add NHS ester solution to protein solution (e.g., 20-fold molar excess). Final DMSO/DMF volume should be <10%. P1->R1 P2 Prepare this compound: Warm vial to room temp. Dissolve in anhydrous DMSO/DMF to 10 mM immediately before use. P2->R1 R2 Incubate: - 30-60 min at Room Temp OR - 2 hours on ice OR - Overnight at 4°C. R1->R2 C1 Quench Reaction (Optional): Add Tris or Glycine buffer to a final concentration of 50-100 mM. Incubate for 15-30 min. R2->C1 C2 Purify Conjugate: Remove excess reagent and byproducts via desalting column (size-exclusion) or dialysis. C1->C2

General experimental workflow for this compound conjugation.
  • Prepare the Target Molecule:

    • Dissolve your protein or other amine-containing molecule in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[10][13]

    • If your sample is in a buffer containing primary amines like Tris, you must first perform a buffer exchange into a compatible buffer using dialysis or a desalting column.[5][10]

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.[10]

    • Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[10][14] Do not store this solution. Discard any unused portion.[10]

  • Perform the Conjugation Reaction:

    • Add the calculated amount of the this compound stock solution to your target molecule solution while gently vortexing. A 20-fold molar excess is a common starting point.[10]

    • Ensure the final concentration of the organic solvent (DMSO/DMF) in the reaction mixture does not exceed 10%.[10]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[10] Alternatively, the reaction can be carried out overnight at 4°C.[8]

  • Quench the Reaction (Optional but Recommended):

    • To stop the reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM.[8]

    • Incubate for 15-30 minutes at room temperature to ensure any unreacted this compound is deactivated.[8]

  • Purify the Conjugate:

    • Remove excess, unreacted this compound and reaction byproducts from the conjugated product.[8]

    • The most common purification method for macromolecules is size-exclusion chromatography, using a desalting column or gel filtration.[7][8][10] Dialysis is also an effective method.[8][10]

Data Summary

NHS Ester Stability in Aqueous Solution

The stability of the NHS ester is critically dependent on the pH of the buffer. Higher pH values dramatically increase the rate of hydrolysis, which competes with the desired conjugation reaction.[3]

pHTemperatureHalf-life of Hydrolysis
7.00°C4 - 5 hours[3][12]
8.64°C10 minutes[3][12]

References

Optimizing Molar Excess of PPC-NHS Ester for Protein Labeling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar excess of PPC-NHS ester for efficient and reproducible protein labeling. The following resources, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries, are designed to address common challenges encountered during the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar excess of this compound to protein?

A1: The ideal molar excess of this compound is highly dependent on the specific protein, its concentration, the number of available primary amines (N-terminus and lysine residues), and the desired degree of labeling (DOL). A general starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[1][2] However, empirical optimization is crucial for each specific system. Insufficient molar excess can lead to low labeling efficiency, while an excessive amount may result in protein precipitation or compromised biological activity due to over-labeling.[3]

Q2: What is the optimal pH for the labeling reaction?

A2: The reaction between an NHS ester and a primary amine is strongly pH-dependent. The optimal pH range for this reaction is typically between 7.2 and 8.5.[3][4][5] A pH of 8.3-8.5 is often recommended as it provides a good balance between reactive, deprotonated primary amines and minimal hydrolysis of the NHS ester.[5][6][7] At lower pH, the protonated amines are less nucleophilic, slowing the reaction. At higher pH, the rate of NHS ester hydrolysis increases significantly, reducing the labeling efficiency.[3][5]

Q3: Which buffers are compatible with this compound labeling?

A3: It is critical to use amine-free buffers to avoid competition with the target protein. Compatible buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, and HEPES, all adjusted to the optimal pH range.[5][8] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible and must be avoided in the labeling reaction itself.[5] However, they can be used to quench the reaction.[9]

Q4: How should I prepare and handle the this compound?

A4: PPC-NHS esters are moisture-sensitive and should be stored desiccated at -20°C.[5][10] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[5] For water-insoluble NHS esters, dissolve them in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use to create a stock solution.[5][7] The final concentration of the organic solvent in the reaction mixture should generally be kept below 10% to avoid protein denaturation.[3]

Q5: What are the primary side reactions to be aware of?

A5: The main competing reaction is the hydrolysis of the NHS ester in the aqueous buffer, which inactivates the reagent by converting it to a non-reactive carboxylic acid.[4] The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[4][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Incorrect Buffer pH: The pH is too low (amines are protonated) or too high (NHS ester hydrolysis).[5]Verify the buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[3][5]
Presence of Competing Amines: The buffer contains Tris, glycine, or other primary amines.[5]Perform a buffer exchange into an amine-free buffer (e.g., PBS, sodium bicarbonate) using dialysis or a desalting column before labeling.[5]
Hydrolyzed this compound: The reagent was exposed to moisture.[11]Use fresh, properly stored, and handled this compound. Prepare the stock solution immediately before use.[5]
Insufficient Molar Excess: The ratio of this compound to protein is too low.Systematically increase the molar excess of the this compound in small-scale pilot reactions to find the optimal ratio.[1]
Low Protein Concentration: The reaction kinetics are slow at low concentrations.[2]If possible, increase the protein concentration. Concentrations of 1-10 mg/mL are generally recommended.[7][12]
Protein Precipitation Over-labeling: Excessive modification of the protein leads to aggregation.Reduce the molar excess of the this compound. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.[3]
High Concentration of Organic Solvent: The solvent from the this compound stock solution is denaturing the protein.Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture does not exceed 10%.[2][3]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with a this compound. Optimization of the molar excess is recommended.

Materials:

  • Protein of interest

  • This compound

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[7]

  • Anhydrous DMSO or DMF[7]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette for purification[2]

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.

    • Adjust the protein concentration to 1-10 mg/mL.[7]

  • Prepare the this compound Stock Solution:

    • Allow the this compound vial to equilibrate to room temperature.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Calculate the Required Volume of this compound:

    • Determine the moles of your protein.

    • Based on the desired molar excess, calculate the moles of this compound needed.

    • Calculate the volume of the 10 mM stock solution to add to the reaction.

  • Labeling Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[3]

  • Quench the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted this compound.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove unreacted this compound and byproducts by gel filtration (desalting column) or dialysis.[2]

Protocol 2: Optimizing the Molar Excess of this compound

This protocol describes a method to empirically determine the optimal molar excess for your specific protein.

Procedure:

  • Set Up Pilot Reactions: Prepare a series of small-scale labeling reactions in parallel. Keep the protein concentration constant and vary the molar excess of the this compound (e.g., 2x, 5x, 10x, 20x, 40x).[1]

  • Perform Labeling: Follow the general labeling protocol (Protocol 1) for each reaction.

  • Purify Conjugates: Purify each conjugate using the same method to ensure consistency.

  • Analyze the Degree of Labeling (DOL): Determine the DOL for each conjugate using an appropriate method (e.g., UV-Vis spectroscopy if the PPC linker or attached molecule has a distinct absorbance, or mass spectrometry).

  • Assess Protein Integrity and Function: Analyze the conjugates for signs of precipitation or aggregation. If applicable, perform a functional assay to ensure the biological activity of the protein is retained.

  • Select the Optimal Ratio: Choose the molar excess that provides the desired DOL without causing significant protein aggregation or loss of function.

Data Presentation

Table 1: Recommended Starting Conditions for this compound Labeling

Parameter Recommended Range Notes
Molar Excess of this compound 5- to 20-foldThis is a starting point and should be optimized for each protein.[1][2]
Reaction pH 7.2 - 8.5Optimal pH is often 8.3-8.5.[5][6][7] A lower pH can be used for sensitive proteins but will require longer incubation times.[5]
Reaction Buffer 0.1 M Sodium Bicarbonate, PBS, HEPES, BorateMust be free of primary amines.[5]
Protein Concentration 1 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency.[7][12]
Reaction Temperature Room Temperature or 4°CRoom temperature reactions are faster, while 4°C can be used for sensitive proteins.[3]
Reaction Time 30 - 60 minutes at RT; 2 hours to overnight at 4°CShould be optimized based on the specific reactants and conditions.[3]
Solvent for this compound Anhydrous DMSO or DMFEnsure the solvent is high-quality and amine-free.[5]

Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values

pH Approximate Half-life
7.0 (0°C)4 - 5 hours[4]
8.0 (25°C)~ 30 minutes
8.6 (4°C)10 minutes[4]
9.0 (25°C)~ 10 minutes

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Visualizations

experimental_workflow cluster_reaction Labeling Reaction cluster_post Post-Reaction p_prep Prepare Protein (Amine-free buffer, 1-10 mg/mL) calc Calculate Molar Excess p_prep->calc nhs_prep Prepare this compound (10 mM in anhydrous DMSO/DMF) nhs_prep->calc mix Mix Protein and this compound calc->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify analyze Analyze DOL and Function purify->analyze troubleshooting_logic start Low Labeling Efficiency? ph_check Is pH 7.2-8.5? start->ph_check Yes amine_check Amine-free buffer? ph_check->amine_check Yes adjust_ph Adjust pH ph_check->adjust_ph No reagent_check Fresh NHS ester? amine_check->reagent_check Yes buffer_exchange Buffer Exchange amine_check->buffer_exchange No molar_check Sufficient molar excess? reagent_check->molar_check Yes use_fresh Use Fresh Reagent reagent_check->use_fresh No increase_molar Increase Molar Excess molar_check->increase_molar No success Labeling Optimized molar_check->success Yes adjust_ph->ph_check buffer_exchange->amine_check use_fresh->reagent_check increase_molar->molar_check

References

Common side reactions with PPC-NHS ester and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PPC-NHS Ester. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, or 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate, is a heterobifunctional crosslinker. It contains two reactive groups:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues on proteins) to form stable amide bonds.

  • A pyridyl disulfide group that reacts with free sulfhydryl (thiol) groups (e.g., cysteine residues) to form a cleavable disulfide bond.

Its primary application is in the field of bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs). The cleavable disulfide linker is designed to be stable in the bloodstream but can be cleaved by intracellular reducing agents like glutathione, releasing the conjugated drug inside the target cell.[1]

Q2: What is the primary reaction mechanism of this compound?

The conjugation process with this compound typically occurs in two steps:

  • Amine Reaction: The NHS ester group reacts with a primary amine on a biomolecule (e.g., an antibody) via nucleophilic acyl substitution to form a stable amide bond. This reaction is most efficient at a pH range of 7.2 to 8.5.[2][3][4][5][]

  • Thiol Reaction: The pyridyl disulfide group of the now modified biomolecule reacts with a sulfhydryl group on a second molecule (e.g., a cytotoxic drug) through a thiol-disulfide exchange reaction. This forms a new disulfide bond, linking the two molecules, and releases pyridine-2-thione, which can be monitored spectrophotometrically at approximately 343 nm to follow the reaction progress.[7]

Below is a diagram illustrating the general experimental workflow for a two-step conjugation using this compound.

experimental_workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Thiol Conjugation Antibody Antibody Reaction1 Amide Bond Formation (pH 7.2-8.5) Antibody->Reaction1 Primary Amines (e.g., Lysine) PPC_NHS This compound PPC_NHS->Reaction1 NHS Ester Activated_Antibody Antibody-PPC Reaction2 Thiol-Disulfide Exchange Activated_Antibody->Reaction2 Pyridyl Disulfide Reaction1->Activated_Antibody Drug_SH Drug-SH Drug_SH->Reaction2 Sulfhydryl Group ADC Antibody-Drug Conjugate Reaction2->ADC

A two-step conjugation workflow using this compound.

Troubleshooting Guides

Issue 1: Low Conjugation Yield

Possible Causes & Solutions

CauseRecommended Solution
Hydrolysis of NHS Ester The NHS ester is highly susceptible to hydrolysis in aqueous solutions. To minimize this, always prepare fresh solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use.[8][9] Allow the reagent vial to come to room temperature before opening to prevent moisture condensation.[8]
Incorrect Reaction pH The optimal pH for the NHS ester reaction with primary amines is between 7.2 and 8.5.[2][3][4][5][] A lower pH will result in protonated (less reactive) amines, while a higher pH will significantly increase the rate of NHS ester hydrolysis.[4][10] Use a calibrated pH meter to verify the pH of your reaction buffer.
Presence of Nucleophilic Buffers Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester.[2][11] Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate buffers. If your protein is in an incompatible buffer, perform a buffer exchange prior to conjugation.
Inactive this compound Improper storage can lead to the degradation of the this compound. Store the reagent at -20°C in a desiccated environment.
Issue 2: Unintended Cleavage of the Disulfide Bond

Possible Causes & Solutions

CauseRecommended Solution
Presence of Reducing Agents The disulfide bond in the PPC linker is sensitive to reducing agents. Ensure that all buffers and solutions used after the initial amine conjugation are free of reducing agents like DTT or TCEP, unless cleavage is intended.[12]
Thiol-Disulfide Exchange with Free Thiols If your reaction mixture contains an excess of free thiol-containing molecules, they can react with the newly formed disulfide bond, leading to undesired products.[12] Purify the conjugated product after the thiol-disulfide exchange step to remove excess unreacted thiol molecules.
Issue 3: Protein Aggregation or Precipitation During/After Conjugation

Possible Causes & Solutions

CauseRecommended Solution
High Degree of Labeling Excessive modification of a protein can alter its physicochemical properties, leading to aggregation. Reduce the molar excess of the this compound used in the reaction to control the degree of labeling.
Hydrophobicity of the Conjugated Molecule If the molecule being conjugated is hydrophobic, the resulting conjugate may have reduced solubility. Consider introducing a hydrophilic spacer, such as PEG, into your linker design.
Change in Isoelectric Point (pI) The reaction of the NHS ester with primary amines neutralizes their positive charge, which can alter the protein's pI. If the new pI is close to the buffer pH, it can lead to precipitation. Ensure your final buffer conditions are suitable for the stability of the conjugated protein.

Quantitative Data Summary

The stability of the NHS ester is highly dependent on the pH of the aqueous environment. The following table summarizes the approximate half-life of a typical NHS ester at different pH values and temperatures.

pHTemperature (°C)Approximate Half-life
7.004-5 hours[2]
7.025~1 hour
8.04~2 hours
8.6410 minutes[2]

Note: These values are for general NHS esters and can vary for this compound. It is recommended to perform reactions promptly after preparing aqueous solutions.

Key Experimental Protocols

Protocol 1: General Procedure for Antibody-PPC-NHS Ester Conjugation

  • Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange using dialysis, a desalting column, or ultrafiltration.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess, unreacted this compound using a desalting column or dialysis against the desired buffer for the next step.

Protocol 2: Thiol-Disulfide Exchange Reaction

  • Prepare Thiolated Molecule: Dissolve the sulfhydryl-containing molecule in a degassed, amine-free buffer at a pH of 6.5-7.5.

  • Conjugation: Add the purified antibody-PPC conjugate to the solution of the thiolated molecule. A 2- to 10-fold molar excess of the thiolated molecule is typically used.

  • Reaction Monitoring: The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at approximately 343 nm.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final antibody-drug conjugate using methods such as size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted drug and other byproducts.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between key factors influencing the success of a this compound conjugation reaction.

logical_relationships cluster_factors Key Reaction Parameters cluster_outcomes Potential Issues Successful_Conjugation Successful_Conjugation pH pH pH->Successful_Conjugation Optimal: 7.2-8.5 NHS_Ester_Hydrolysis NHS_Ester_Hydrolysis pH->NHS_Ester_Hydrolysis High pH increases Buffer_Composition Buffer_Composition Buffer_Composition->Successful_Conjugation Use amine-free Low_Yield Low_Yield Buffer_Composition->Low_Yield Amine buffers compete Temperature Temperature Temperature->Successful_Conjugation Lower temp can improve stability Temperature->NHS_Ester_Hydrolysis Higher temp increases Reagent_Stability Reagent_Stability Reagent_Stability->Successful_Conjugation Proper storage is crucial Reagent_Stability->Low_Yield Degraded reagent NHS_Ester_Hydrolysis->Low_Yield Disulfide_Cleavage Disulfide_Cleavage Aggregation Aggregation

Factors influencing this compound conjugation success.

References

Technical Support Center: Improving the Efficiency of PPC-NHS Ester Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PPC-NHS ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you overcome common challenges and improve the efficiency of your labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation reactions?

The optimal pH for reacting PPC-NHS esters with primary amines is between 7.2 and 8.5.[1][2][3] Within this range, the primary amine groups on proteins (e.g., the ε-amino group of lysine) are sufficiently deprotonated to be nucleophilic and react with the NHS ester.[3][4] At a lower pH, the amine groups are protonated, rendering them unreactive.[3][4] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.[2][3] For many applications, a pH of 8.3-8.5 is considered optimal.[3][5][6][7][8]

Q2: Which buffers are compatible with this compound reactions?

It is critical to use buffers that are free of primary amines.[1][3] Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers.[2][3] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, significantly reducing labeling efficiency.[1][2][8][9] If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.[1][9]

Q3: How should I store and handle this compound reagents?

Proper storage and handling are crucial to maintain the reactivity of PPC-NHS esters. They are sensitive to moisture and should be stored at -20°C in a desiccated environment.[3][8][10][11][12][13] Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation of moisture from the air onto the reagent.[3][12][13] For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][3] It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[1][3] An NHS ester dissolved in high-quality, anhydrous DMF can be stored for 1-2 months at -20°C.

Q4: What should I do if I observe precipitation during my labeling reaction?

Precipitation during the labeling reaction can be caused by several factors. High concentrations of the organic solvent used to dissolve the this compound (typically should be less than 10%), a high degree of labeling leading to altered protein properties, or the use of a very hydrophobic NHS ester can all contribute to aggregation.[1] To troubleshoot this, try reducing the molar excess of the this compound, performing the reaction at a lower temperature (e.g., 4°C), or ensuring the final concentration of the organic solvent is minimal.[8]

Q5: How do I stop (quench) the labeling reaction?

To stop the conjugation reaction, you can add a small molecule containing a primary amine.[10] This "quenching" agent will react with and consume any excess, unreacted this compound.[10][14] Common quenching reagents include Tris, glycine, lysine, and ethanolamine, typically added to a final concentration of 20-100 mM.[10][14][15] After adding the quenching agent, the reaction should be incubated for an additional 15-30 minutes at room temperature to ensure all unreacted NHS esters are deactivated.[10][14]

Troubleshooting Guide

This guide addresses the common problem of low or no conjugation yield.

Problem: Low or No Conjugation Yield

Quantitative Data Summary

For successful and reproducible this compound labeling, several quantitative parameters are critical. The tables below summarize key data points gathered from various sources.

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueNotes
pH 7.2 - 8.5 (Optimal: 8.3 - 8.5)Lower pH reduces amine reactivity; higher pH increases NHS ester hydrolysis.[2][3][4][8]
Temperature Room Temperature or 4°CReactions are typically run for 0.5-4 hours at room temperature or overnight at 4°C.[2][3]
Molar Excess of NHS Ester 8 to 20-foldThis is a starting point and may require optimization for specific proteins.[5][7][8]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[3][5]
Organic Solvent Conc. < 10%High concentrations of solvents like DMSO or DMF can cause protein precipitation.[1][10]

Table 2: Half-life of NHS Esters in Aqueous Solution

The stability of the NHS ester is highly dependent on the pH of the solution. The half-life is the time it takes for half of the reactive NHS ester to hydrolyze.

pHTemperature (°C)Half-life
7.004 - 5 hours
8.6410 minutes

This data is for NHS esters in general and serves as a good approximation for the behavior of PPC-NHS esters.[2][7]

Table 3: Common Quenching Reagents and Conditions

Quenching ReagentFinal ConcentrationIncubation TimeIncubation Temperature
Tris-HCl 20 - 100 mM15 - 30 minutesRoom Temperature
Glycine 20 - 100 mM15 - 30 minutesRoom Temperature
Ethanolamine 20 - 50 mM15 - 30 minutesRoom Temperature

Data compiled from multiple sources.[14][15]

Experimental Protocols

Protocol 1: General Protein Labeling with a this compound

This protocol provides a general guideline. Optimization of the molar ratio of this compound to protein may be required for specific applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[3] If necessary, perform a buffer exchange.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of ~10 mg/mL.[7][10]

  • Initiate the Labeling Reaction:

    • Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point).[7][8]

    • While gently stirring the protein solution, add the this compound stock solution.

  • Incubate: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[3] If the label is fluorescent, protect the reaction from light.

  • Quench the Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound.[3][10] Incubate for an additional 15-30 minutes at room temperature.[10][14]

  • Purify the Conjugate: Remove excess, unreacted this compound, quenching reagent, and byproducts using a desalting column or dialysis.[6][7]

Protocol 2: Testing the Reactivity of an NHS Ester

This protocol can be used to determine if an NHS ester reagent has been compromised by hydrolysis.

Materials:

  • NHS ester reagent

  • Amine-free buffer (e.g., phosphate buffer, pH 7.5)

  • Strong base (e.g., 0.1 M NaOH)

  • UV-Vis Spectrophotometer

Procedure:

  • Dissolve 1-2 mg of the NHS ester reagent in 2 mL of amine-free buffer.

  • Prepare a control tube with 2 mL of the same amine-free buffer.

  • Measure the absorbance of the NHS ester solution at 260 nm. This is the initial absorbance.

  • Add a small volume of a strong base to the NHS ester solution to intentionally hydrolyze the ester.

  • After a few minutes, measure the absorbance of the base-hydrolyzed solution at 260 nm.

  • Interpretation: If the absorbance of the base-hydrolyzed solution is significantly greater than the initial absorbance, the NHS ester reagent is active.[12] If there is no significant increase in absorbance, the reagent has likely been hydrolyzed and is inactive.[1][12]

Reaction Pathway

The labeling of proteins with PPC-NHS esters involves the reaction of the ester with primary amines on the protein. However, a competing hydrolysis reaction can reduce the efficiency of the labeling.

References

Technical Support Center: Purification of PPC-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of Poly(poly(ethylene glycol) carbonate)-N-hydroxysuccinimide (PPC-NHS) ester conjugates. It is designed for researchers, scientists, and drug development professionals working on bioconjugation and drug delivery systems.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary challenges in purifying PPC-NHS ester conjugates?

The main challenge lies in the heterogeneity of the reaction mixture, which often contains the desired conjugate, unreacted this compound, hydrolyzed PPC-carboxylic acid, and potentially aggregated products.[1] The inherent instability of the NHS ester, which is prone to hydrolysis, further complicates the purification process by introducing an additional impurity that needs to be removed.[2][3][4][5]

Q2: My conjugation yield is low. What are the potential causes related to the this compound?

Low conjugation yield can be attributed to several factors:

  • Hydrolysis of the NHS ester: NHS esters are moisture-sensitive and can hydrolyze back to the carboxylic acid, rendering them inactive for conjugation.[2][3][4][5][6] This is accelerated at higher pH.[2][3]

  • Suboptimal pH: The reaction between the NHS ester and a primary amine is most efficient in the pH range of 7.2-8.5.[3][5][7][8] A pH below this range can lead to protonation of the amine, making it less nucleophilic, while a higher pH significantly increases the rate of NHS ester hydrolysis.[3][7]

  • Presence of competing nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester, reducing the yield of the desired conjugate.[3][5]

  • Improper storage and handling: PPC-NHS esters should be stored in a desiccated environment at -20°C.[9] The vial should be allowed to warm to room temperature before opening to prevent moisture condensation.[4][9]

Q3: How can I confirm that my this compound is still active before starting the conjugation?

The reactivity of an NHS ester can be indirectly assessed by measuring the release of N-hydroxysuccinimide (NHS) at 260 nm after intentional hydrolysis with a strong base.[4][9] An increase in absorbance at 260 nm after hydrolysis indicates that the NHS ester was active.[4]

Q4: I am observing precipitation during my conjugation reaction. What could be the cause?

Precipitation could be due to several factors, including:

  • High concentration of the this compound: Some PPC-NHS esters have limited solubility in aqueous buffers.

  • Protein aggregation: The addition of the organic solvent (e.g., DMSO or DMF) used to dissolve the this compound can sometimes cause protein precipitation. It is recommended to keep the final concentration of the organic solvent below 10%.[10]

  • Change in pH: The release of NHS during the reaction can lower the pH of the reaction mixture, potentially causing precipitation of pH-sensitive proteins.[8][11][12]

Q5: Which purification method is most suitable for my this compound conjugate?

The choice of purification method depends on the size difference between the conjugate and the impurities, as well as the scale of the reaction. The most common methods are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).[1][13]

FeatureSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation based on hydrodynamic volume (size).[13]Diffusion across a semi-permeable membrane based on a concentration gradient.[13]Size-based separation using a semi-permeable membrane with cross-flow.[13]
Speed Fast (minutes to hours).[13]Slow (hours to days).[13]Fast (hours).[13]
Resolution HighLowModerate
Scale Analytical to PreparativeLab scaleLab to process scale
Key Advantage Good for resolving aggregates and different PEGylated species.[1][14]Simple and gentle method for buffer exchange and removing small molecule impurities.[15]Rapid and efficient for large volumes.[13]

Q6: How can I remove unreacted this compound and its hydrolyzed byproduct?

Both unreacted this compound and the hydrolyzed PPC-carboxylic acid are significantly smaller than the conjugate. Therefore, methods that separate based on size are highly effective.

  • Size Exclusion Chromatography (SEC) / Desalting: A desalting column can rapidly separate the large conjugate from the small unreacted PPC molecules.[1]

  • Dialysis: Using a dialysis membrane with a molecular weight cutoff (MWCO) significantly lower than the conjugate will allow the small impurities to diffuse out.[1][13]

  • Tangential Flow Filtration (TFF): TFF can efficiently wash out small molecules while retaining the larger conjugate.[13]

Experimental Protocols

General Protocol for this compound Conjugation
  • Prepare the Target Molecule: Dissolve the amine-containing molecule (e.g., protein, peptide) in an amine-free buffer (e.g., PBS, Borate buffer) at a pH between 7.2 and 8.5.[2][3] Common choices include 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer.[3][5]

  • Prepare the this compound Solution: Allow the vial of this compound to equilibrate to room temperature before opening.[3] Immediately before use, dissolve the required amount of this compound in an anhydrous, amine-free organic solvent such as DMSO or DMF.[8][16]

  • Conjugation Reaction: Add the desired molar excess of the this compound solution to the target molecule solution. The final concentration of the organic solvent should ideally be less than 10%.[10]

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[3][11] The optimal time may need to be determined empirically.

  • Quenching (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine) can be added to a final concentration of 50-100 mM.[3][9] Incubate for 15-30 minutes at room temperature.[3]

Purification Protocol using Size Exclusion Chromatography (SEC)
  • Column Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS) until a stable baseline is achieved.

  • Sample Preparation: Centrifuge the reaction mixture to remove any precipitates.

  • Injection: Inject the supernatant onto the equilibrated SEC column.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using a UV detector (e.g., at 280 nm for proteins). The this compound conjugate will elute first, followed by the smaller, unreacted this compound and hydrolyzed byproducts.

  • Analysis: Analyze the collected fractions using appropriate techniques (e.g., SDS-PAGE for protein conjugates) to confirm the purity of the conjugate.

Visual Guides

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis Target_Molecule Target Molecule (in amine-free buffer, pH 7.2-8.5) Reaction_Mixture Reaction Mixture Target_Molecule->Reaction_Mixture PPC_NHS This compound (dissolved in DMSO/DMF) PPC_NHS->Reaction_Mixture SEC Size Exclusion Chromatography Reaction_Mixture->SEC Primary Method Dialysis Dialysis Reaction_Mixture->Dialysis Alternative TFF Tangential Flow Filtration Reaction_Mixture->TFF Alternative Pure_Conjugate Pure Conjugate SEC->Pure_Conjugate Dialysis->Pure_Conjugate TFF->Pure_Conjugate

Caption: Experimental workflow for this compound conjugation and purification.

logical_relationship cluster_challenges Primary Challenges cluster_factors Influencing Factors cluster_solutions Solutions & Best Practices NHS_Instability NHS Ester Instability (Hydrolysis) pH pH NHS_Instability->pH Temperature Temperature NHS_Instability->Temperature Storage Storage Conditions NHS_Instability->Storage Fresh_Reagents Use Freshly Prepared Reagents NHS_Instability->Fresh_Reagents Reaction_Heterogeneity Reaction Heterogeneity Buffer_Choice Buffer Choice Reaction_Heterogeneity->Buffer_Choice Impurity_Removal Impurity Removal Appropriate_Purification Select Appropriate Purification Method Impurity_Removal->Appropriate_Purification Optimal_pH Maintain Optimal pH (7.2-8.5) pH->Optimal_pH Amine_Free_Buffer Use Amine-Free Buffers Buffer_Choice->Amine_Free_Buffer Proper_Storage Proper Storage (-20°C, Desiccated) Storage->Proper_Storage

Caption: Key challenges and solutions in this compound conjugate purification.

References

Technical Support Center: Optimizing PPC-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction time and temperature for PPC-NHS ester conjugations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a this compound reaction?

The optimal pH for reacting PPC-NHS esters with primary amines is a compromise between maximizing the reactivity of the amine and minimizing the hydrolysis of the NHS ester.[1] A pH range of 7.2 to 8.5 is generally recommended.[2][] For many protein and peptide labeling applications, a pH of 8.3-8.5 is considered ideal as it ensures that the primary amine groups are sufficiently deprotonated and nucleophilic while keeping the rate of hydrolysis manageable.[4][5]

Q2: How do temperature and reaction time affect the conjugation efficiency?

Both temperature and reaction time are critical parameters that must be optimized to achieve efficient conjugation.

  • Temperature: Increasing the temperature generally increases the rate of reaction.[6] However, it also accelerates the hydrolysis of the this compound, which is a competing side reaction.[2][7] Reactions are typically performed at room temperature (approximately 25°C) for 1 to 4 hours or at 4°C for longer periods, such as overnight.[2][4] The optimal temperature will depend on the stability of the biomolecule being labeled.

  • Reaction Time: The ideal reaction time is a balance between allowing the conjugation reaction to proceed to completion and minimizing the impact of NHS ester hydrolysis.[] Shorter reaction times are often preferred at higher pH and temperatures where hydrolysis is more rapid.[] For many applications, a reaction time of 30 to 120 minutes at room temperature is sufficient.[]

Q3: What are the primary competing reactions with this compound conjugation?

The main competing reaction is the hydrolysis of the NHS ester by water.[2] This reaction forms an inactive carboxylic acid, rendering the this compound incapable of reacting with the target amine.[8] The rate of hydrolysis is highly dependent on the pH of the solution, increasing significantly at more alkaline pHs.[2][7]

Q4: Which buffers are recommended for this compound reactions?

Amine-free buffers are essential to avoid competition with the target molecule.[8] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate buffers.[8] A common choice is 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer at a pH of 8.3-8.5.[4][5]

Q5: What should I do if I observe low or no conjugation?

Low or no conjugation can be due to several factors. A logical troubleshooting approach can help identify the issue.

  • Verify Buffer pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[9]

  • Check for Competing Amines: Confirm that your buffer does not contain primary amines like Tris or glycine.[8]

  • Assess this compound Activity: The this compound may have hydrolyzed due to improper storage or handling. It is crucial to protect the reagent from moisture.[10]

  • Optimize Molar Ratio: A common starting point is an 8- to 20-fold molar excess of the NHS ester over the protein.[4] This ratio may need to be adjusted depending on the specific reactants.

Data Presentation

Table 1: Effect of pH on the Half-life of NHS Esters

This table summarizes the stability of NHS esters at different pH values and temperatures. This data can be used as a general guideline for this compound reactions.

pHTemperature (°C)Half-life
7.004 to 5 hours
8.0Room Temperature~1 hour
8.5Room Temperature~30 minutes
8.6410 minutes
9.0Room Temperature<10 minutes

Data compiled from multiple sources.[2][7][11]

Table 2: Recommended Reaction Conditions for this compound Conjugation

This table provides starting recommendations for optimizing your this compound conjugation reaction.

ParameterRecommended ConditionNotes
pH 7.2 - 8.5 (Optimal: 8.3-8.5)Balances amine reactivity and NHS ester stability.[4][5]
Temperature 4°C to Room Temperature (~25°C)Lower temperatures can be used for longer incubation times to minimize hydrolysis.[2]
Reaction Time 30 minutes to 4 hours (at RT) or Overnight (at 4°C)Should be optimized based on the specific reactants and reaction temperature.[2][4]
Buffer Phosphate, Bicarbonate, HEPES, or BorateMust be free of primary amines.[8]
Molar Excess of this compound 5- to 20-foldThe optimal ratio should be determined empirically.[4]

Experimental Protocols

General Protocol for this compound Conjugation to a Protein

This protocol provides a general guideline. Optimization may be required for specific proteins and applications.

  • Reagent Preparation:

    • Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[5] If the protein is in a buffer containing primary amines, perform a buffer exchange.

    • This compound Stock Solution: Immediately before use, dissolve the this compound in an anhydrous (dry) organic solvent such as DMSO or DMF to a concentration of 10 mg/mL.[5]

  • Conjugation Reaction:

    • Calculate the required amount of this compound. A 10- to 20-fold molar excess is a good starting point.[4]

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.[4] Ensure the final concentration of the organic solvent is less than 10% to avoid protein precipitation.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[12]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[8]

    • Incubate for 15-30 minutes at room temperature.[12]

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column, gel filtration, or dialysis.[4]

Mandatory Visualization

PPC_NHS_Ester_Reaction_Pathway cluster_reactants Reactants cluster_products Products cluster_side_reaction Competing Side Reaction PPC-NHS_Ester This compound (Active) Conjugate PPC-Biomolecule Conjugate (Stable Amide Bond) PPC-NHS_Ester->Conjugate Aminolysis (Desired Reaction) Hydrolyzed_Ester Hydrolyzed PPC Ester (Inactive) PPC-NHS_Ester->Hydrolyzed_Ester Hydrolysis (Side Reaction) Primary_Amine Primary Amine (on Biomolecule) Primary_Amine->Conjugate NHS N-Hydroxysuccinimide (Leaving Group) Conjugate->NHS Water Water (H₂O) Water->Hydrolyzed_Ester Hydrolyzed_Ester->NHS

Caption: Reaction pathway for this compound conjugation and the competing hydrolysis side reaction.

Troubleshooting_Workflow Start Low or No Conjugation Check_pH Is buffer pH within 7.2-8.5? Start->Check_pH Check_Amines Does buffer contain primary amines (Tris, glycine)? Check_pH->Check_Amines Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Ester Is this compound active (not hydrolyzed)? Check_Amines->Check_Ester No Buffer_Exchange Perform buffer exchange to an amine-free buffer Check_Amines->Buffer_Exchange Yes Optimize_Ratio Optimize molar ratio of this compound to biomolecule Check_Ester->Optimize_Ratio Yes Use_New_Ester Use fresh, unhydrolyzed This compound Check_Ester->Use_New_Ester No Success Successful Conjugation Optimize_Ratio->Success Adjust_pH->Start Buffer_Exchange->Start Use_New_Ester->Start

Caption: A troubleshooting workflow for addressing low or no this compound conjugation yield.

References

Technical Support Center: Purification of NHS-Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted N-hydroxysuccinimide (NHS) esters from a reaction mixture after conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted NHS esters after a conjugation reaction?

The most common and effective methods for removing small molecules like unreacted NHS esters and their byproducts from larger, labeled biomolecules are:

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their size.[1][2] The larger conjugate molecule passes through the column quickly, while the smaller, unreacted NHS ester enters the pores of the chromatography resin and elutes later.[1][3] For rapid, small-scale applications, spin columns or pre-packed desalting columns are frequently used.[1][4]

  • Dialysis: This method utilizes a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The reaction mixture is placed inside a dialysis bag or cassette and submerged in a large volume of buffer.[1] Smaller molecules, such as the unreacted ester and hydrolysis byproducts, diffuse across the membrane into the buffer, while the larger, labeled biomolecule is retained.[2]

  • Precipitation: This technique is often used for purifying labeled oligonucleotides. By adding a solution like ethanol and sodium acetate, the larger oligonucleotide conjugate is precipitated out of the solution, while the smaller, unreacted NHS ester remains in the supernatant, which can then be removed.[5]

Q2: How do I choose the best purification method for my experiment?

The optimal method depends on several factors, including your sample volume, the concentration of your biomolecule, the required final purity, and the equipment available.[1]

  • For rapid, small-scale purification: Spin columns (a form of SEC) are ideal. They are fast, user-friendly, and offer good recovery for small sample volumes.[1]

  • For larger sample volumes or high-purity requirements: Traditional size exclusion chromatography (e.g., on an FPLC system) or dialysis are more suitable.[1]

  • For dilute samples (<1 mg/mL): Purification can be challenging. Dialysis is often a good choice as it does not further dilute the sample.[1]

Q3: My conjugate recovery is low after purification. What could be the cause?

Low recovery can stem from several issues depending on the chosen method:

  • Non-specific Binding: The conjugated molecule may adsorb to the chromatography column matrix or the dialysis membrane.[2] To mitigate this, consider adding a non-ionic surfactant (e.g., 0.01% Tween-20) to your buffers or using a different column/membrane material.[2]

  • Precipitation/Aggregation: The conjugate may have aggregated and precipitated out of solution.[2] This can sometimes be caused by over-labeling or by the organic solvent used to dissolve the NHS ester.[4] Ensure your buffer conditions (pH, ionic strength) are optimal for your conjugate's stability.[2]

  • Incorrect MWCO (Dialysis): If the Molecular Weight Cut-Off of the dialysis membrane is too close to the molecular weight of your conjugate, you may lose your product through the membrane pores.[6]

Q4: I still see residual unreacted reagent in my sample after purification. What went wrong?

This common issue can usually be traced back to the purification step:

  • Column Overload (SEC): Applying too much sample volume to a desalting or spin column can lead to inefficient separation.[1] For high-resolution SEC, the sample volume should not exceed 2-5% of the total column volume.[6] For desalting, sample volumes can be up to 30% of the column volume.[7]

  • Insufficient Dialysis: The removal of small molecules via dialysis relies on diffusion and reaching equilibrium. It is critical to perform multiple, large-volume buffer changes to ensure the concentration gradient is maintained, allowing for the complete removal of the unreacted ester.[2] An overnight dialysis step is often recommended.[1]

Q5: How can I prevent the NHS ester from hydrolyzing before purification?

NHS esters are highly susceptible to hydrolysis in aqueous solutions, which deactivates them.[8][9] To ensure maximum conjugation efficiency:

  • Proper Storage and Handling: Store NHS esters at -20°C with a desiccant.[8] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4][8]

  • Use Anhydrous Solvents: Dissolve the NHS ester in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[8][10]

  • Avoid Aqueous Stock Solutions: Do not prepare and store aqueous stock solutions of NHS esters.[8]

  • Optimal pH: Perform the conjugation reaction in an amine-free buffer at a pH between 7.2 and 8.5.[11][12] While a slightly basic pH is needed for the reaction, higher pH levels dramatically increase the rate of hydrolysis.[11][12]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Conjugation Yield Hydrolysis of NHS Ester: The ester was inactivated by water before it could react.Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use.[8] Ensure the reaction pH is optimal (7.2-8.5).[11]
Competing Amines: The reaction buffer (e.g., Tris, glycine) contained primary amines that competed with the target molecule.Perform a buffer exchange into an amine-free buffer like PBS before starting the reaction.[4][10]
Suboptimal Protein Concentration: The protein concentration was too low for efficient labeling.If possible, concentrate the protein solution. A concentration of 1-10 mg/mL is often recommended.[4][8]
Precipitation During Reaction Solvent Effects: The organic solvent used to dissolve the NHS ester caused the protein to precipitate.The volume of organic solvent should not exceed 10% of the total reaction volume.[8][11] Add the NHS ester solution slowly to the protein solution while mixing.[4]
Over-labeling: Excessive modification of the protein altered its solubility properties.Reduce the molar excess of the NHS ester used in the reaction.[4]
Multiple Peaks in SEC Profile Product Heterogeneity: The reaction produced a mixture of unreacted protein, mono-labeled product, and multi-labeled products.This is a common outcome of PEGylation and other labeling reactions.[6] Optimize the molar ratio of NHS ester to your biomolecule to favor the desired product.
Presence of Hydrolyzed Reagent: A peak corresponding to the hydrolyzed, unreacted NHS ester is present.This indicates that purification is necessary to isolate the desired conjugate.[6]

Summary of Purification Methods

ParameterSize Exclusion Chromatography (SEC)DialysisPrecipitation
Principle Separation based on molecular size.[7]Diffusion across a semi-permeable membrane based on a concentration gradient.[1]Differential solubility, causing the larger conjugate to precipitate while impurities remain in solution.
Advantages Fast (especially with spin columns), high resolution, can be used for buffer exchange.[1][7]Gentle on samples, does not dilute the sample, suitable for large volumes.[1][6]Rapid, inexpensive, effective for robust molecules like oligonucleotides.[5]
Disadvantages Can dilute the sample, potential for non-specific binding, column overload can lead to poor separation.[2][6][13]Time-consuming (can take hours to overnight), requires large volumes of buffer.[1][2]May not be suitable for all biomolecules, potential for co-precipitation of impurities, may not remove all unreacted reagent.
Typical Sample Volume Desalting: up to 30% of column volume.[7] High Resolution: 0.5-5% of column volume.[6][7]Wide range, from microliters to liters.Dependent on the specific protocol and scale.

Key Experimental Parameters

ParameterRecommended Value / ConditionRationale / Notes
Reaction pH 7.2 - 8.5Balances the need for a deprotonated primary amine for reaction with the risk of NHS ester hydrolysis at high pH.[11][12]
Reaction Buffer Phosphate-Buffered Saline (PBS), Bicarbonate, Borate, HEPESMust be free of primary amines.[10][12] Avoid Tris and glycine buffers during the reaction.[10]
NHS Ester Molar Excess 5- to 20-foldA starting point for optimization; depends on the concentration of the target molecule and desired degree of labeling.[4]
NHS Ester Solvent Anhydrous DMSO or DMFNHS esters are often not soluble in aqueous buffers and are sensitive to hydrolysis.[4][8]
Quenching (Optional) Add Tris or glycine to a final concentration of 20-100 mMTo stop the reaction by consuming any unreacted NHS ester.[4][8]

Experimental Protocols & Workflows

Protocol 1: Purification using Size Exclusion Chromatography (Spin Column)

This method is ideal for the rapid desalting and removal of unreacted NHS ester from small sample volumes (typically < 0.5 mL).

Methodology:

  • Prepare the Column: Remove the column's bottom cap and place it into a collection tube. Centrifuge according to the manufacturer's instructions to remove the storage buffer.

  • Equilibrate: Add the desired final storage buffer (e.g., PBS) to the column. Centrifuge again and discard the flow-through. Repeat this step 2-3 times to ensure complete buffer exchange.[4]

  • Load Sample: Place the spin column into a new, clean collection tube. Slowly apply the entire reaction mixture to the center of the resin bed.

  • Elute Conjugate: Centrifuge the column according to the manufacturer's specifications. The purified, labeled biomolecule will be in the collection tube. The smaller, unreacted NHS ester and byproducts remain in the column resin.[1][4]

SEC_Workflow start Reaction Mixture (Conjugate + Unreacted Ester) prep_col Prepare Spin Column (Remove storage buffer) start->prep_col equilibrate Equilibrate Column (with final buffer) prep_col->equilibrate load_sample Load Reaction Mixture onto Column equilibrate->load_sample centrifuge Centrifuge load_sample->centrifuge collect Collect Eluate centrifuge->collect waste Unreacted Ester (remains in column) product Purified Conjugate collect->product

Workflow for purification via Size Exclusion Chromatography (Spin Column).
Protocol 2: Purification using Dialysis

This method is suitable for larger sample volumes and when a high degree of buffer exchange is needed.

Methodology:

  • Prepare Dialysis Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's protocol, ensuring you are using a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your conjugate (e.g., 10 kDa MWCO for a 50 kDa protein).[1]

  • Load Sample: Pipette the reaction mixture into the dialysis device and seal it securely, leaving some space for potential sample dilution.[1]

  • Perform Dialysis: Submerge the sealed dialysis device in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).[1][2] Place the beaker on a stir plate at 4°C to facilitate diffusion.[1]

  • Change Buffer: Allow dialysis to proceed for at least 2-4 hours. Discard the used buffer and replace it with an equal volume of fresh, cold buffer. Repeat the buffer change at least two more times. For complete removal, an overnight dialysis step is recommended.[1][2]

  • Recover Sample: Carefully remove the dialysis device from the buffer and pipette the purified conjugate into a clean storage tube.[1]

Dialysis_Workflow cluster_0 Dialysis Process (Repeat 3x or Overnight) dialyze 1. Submerge Sample in Large Volume of Buffer diffuse 2. Small Molecules Diffuse Out (Unreacted Ester) dialyze->diffuse change_buffer 3. Change Buffer diffuse->change_buffer recover Recover Purified Conjugate from Device change_buffer->recover start Reaction Mixture in Dialysis Device start->dialyze product Final Purified Product recover->product

Workflow for purification of conjugates using Dialysis.

Logic_Flow end_node end_node q1 What is the Sample Volume? q2 Is Speed a Critical Factor? q1->q2 < 1 mL q3 Is the Sample Dilute? q1->q3 > 1 mL end_node1 Use SEC Spin Column q2->end_node1 Yes end_node2 Consider Dialysis or Preparative SEC q2->end_node2 No end_node3 Use Dialysis (avoids further dilution) q3->end_node3 Yes end_node4 Use Preparative SEC or Dialysis q3->end_node4 No

Decision tree for selecting a purification method.

References

Technical Support Center: Troubleshooting EDC/NHS Reactions with Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth troubleshooting for common issues encountered during the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) conjugation chemistry with nanoparticles. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve reaction failures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of EDC/NHS chemistry with nanoparticles?

EDC/NHS chemistry is a popular "zero-length" crosslinking method used to form a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2).[1] In the context of nanoparticles, this typically involves activating carboxyl groups on the nanoparticle surface (or a surface ligand) to covalently attach amine-containing biomolecules like proteins, peptides, or oligonucleotides.[2][3] The process involves two key steps:

  • Activation: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate.[3]

  • Stabilization & Coupling: NHS is added to react with this unstable intermediate, creating a more stable, amine-reactive NHS ester.[3][4] This semi-stable ester then efficiently reacts with a primary amine to form a covalent amide bond, releasing NHS.[5]

Q2: What is the optimal pH for each step of the reaction?

The EDC/NHS reaction is highly pH-dependent. A two-step pH process is strongly recommended for optimal efficiency.[6][7]

  • Activation Step (Carboxyl Activation): This step is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[7][8] An acidic pH promotes the formation of the reactive O-acylisourea intermediate.[7]

  • Coupling Step (Amine Reaction): The reaction with the primary amine is favored at a neutral to slightly basic pH, generally between 7.2 and 8.5 .[7] This higher pH ensures the primary amine is deprotonated and thus more nucleophilic, allowing it to efficiently attack the NHS ester.[7]

Q3: Which buffers should I use and which should I avoid?

It is critical to use buffers that do not contain competing functional groups (primary amines or carboxylates).[7]

  • Recommended Activation Buffers (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice as it lacks primary amines.[7][8]

  • Recommended Coupling Buffers (pH 7.2-8.5): Phosphate-buffered saline (PBS) or HEPES buffer are suitable for this step.[7][8]

  • Buffers to Avoid: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate, Citrate) will compete with your target reaction and should be avoided.[9]

Q4: How stable are the reagents and the activated intermediate?

  • EDC and NHS: Both EDC and NHS are moisture-sensitive and should be stored in a desiccator and equilibrated to room temperature before opening to prevent degradation.[10][11] Always prepare solutions of EDC and NHS immediately before use.[12]

  • NHS-ester Intermediate: The stability of the activated NHS-ester is highly dependent on pH. Its half-life decreases significantly as the pH increases. For example, the half-life can be several hours at pH 7, but drops to just 10 minutes at pH 8.6.[7] This highlights the importance of proceeding to the coupling step promptly after activation.

Troubleshooting Guides

Issue 1: Low or No Conjugation Efficiency

Q: I'm not seeing any evidence of successful conjugation. What went wrong?

This is one of the most common failures. The root cause can often be traced to one of the following factors.

Troubleshooting Steps & Solutions for Low Conjugation

Potential CauseRecommended Action & Rationale
Inactive Reagents EDC is highly susceptible to hydrolysis.[10] Solution: Use a fresh, unopened vial of EDC. Equilibrate both EDC and NHS powders to room temperature before opening and weigh them out quickly. Prepare solutions immediately before use.[12]
Incorrect Buffer System Buffers containing primary amines (Tris, Glycine) or carboxylates (Acetate) will compete for the reaction.[9] Solution: Use a non-competing buffer system. A two-buffer system is ideal: MES for activation (pH 5-6) followed by PBS or HEPES for coupling (pH 7.2-8.0).[8]
Suboptimal pH The activation and coupling steps have different optimal pH ranges.[7] A single pH reaction may work but often results in lower efficiency.[7][13] Solution: Verify the pH of your buffers before starting. Implement a two-step pH protocol as described in the FAQs.
Hydrolysis of NHS-Ester The activated NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH.[7] This regenerates the original carboxyl group. Solution: Add the amine-containing molecule as soon as possible after the activation step. Avoid long delays between the activation and coupling steps.
Insufficient Functional Groups The reaction requires a sufficient density of accessible carboxyl and amine groups. Solution: Quantify the number of surface carboxyl/amine groups on your nanoparticles and ligand. Consider using a longer linker arm to reduce steric hindrance.[2]
Inappropriate Reagent Ratios The molar ratios of EDC, NHS, and the amine-containing molecule are critical. Solution: Start with a molar excess of EDC and NHS over the available carboxyl groups. A common starting point is a 2:5 to 10:25 molar ratio of Carboxyl:EDC:NHS.[9][14] Titrate these ratios to find the optimum for your specific system.
Issue 2: Nanoparticle Aggregation

Q: My nanoparticles are clumping together during or after the reaction. How can I prevent this?

Aggregation is a critical problem, often caused by the loss of colloidal stability when surface charges are altered during the reaction.

Troubleshooting Steps & Solutions for Nanoparticle Aggregation

Potential CauseRecommended Action & Rationale
Loss of Electrostatic Stabilization Carboxylated nanoparticles are often stabilized by negative surface charges. EDC neutralizes these carboxyl groups, reducing electrostatic repulsion and leading to aggregation.[15][16] Solution: Use the lowest effective concentration of EDC.[6] Incorporate a steric stabilizer like PEG into the reaction or use PEGylated nanoparticles from the start.[16] A small amount of a non-ionic surfactant (e.g., Tween 20) can also help.[15]
Inappropriate pH or Ionic Strength A pH near the nanoparticle's isoelectric point or high salt concentrations can screen surface charges, promoting aggregation.[6] Solution: Ensure the reaction pH is far from the nanoparticle's isoelectric point. Use buffers with low salt concentrations during the activation step.[6]
Inter-particle Cross-linking If your nanoparticles have both carboxyl and amine groups, EDC/NHS can cause them to cross-link with each other.[17] Solution: Use a two-step protocol where excess EDC/NHS is removed after the activation step and before adding the target molecule.[18] This is crucial if your target molecule also contains both amines and carboxyls.

Experimental Protocols & Data

Key Reaction Parameters

The following table summarizes recommended starting conditions and buffer choices for a typical EDC/NHS reaction.

ParameterActivation StepCoupling StepRationale
pH 4.5 - 6.07.2 - 8.5Optimizes carboxyl activation and then amine nucleophilicity.[7]
Buffer MESPBS, HEPESNon-interfering buffers are critical for reaction success.[7][8]
Reaction Time 15 - 30 minutes2 hours to overnightAllows for efficient activation without significant hydrolysis, followed by sufficient time for coupling.[18]
Temperature Room TemperatureRoom Temperature or 4°CRoom temperature is standard; 4°C can be used to slow hydrolysis and for sensitive biomolecules.[18]
General Two-Step Conjugation Protocol
  • Preparation: Resuspend carboxylated nanoparticles in 0.1 M MES buffer, pH 6.0.

  • Reagent Preparation: Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS (a water-soluble variant of NHS) in the activation buffer.

  • Activation: Add EDC and Sulfo-NHS to the nanoparticle suspension. A typical starting molar excess might be 5mM NHS and 2mM EDC.[17] Incubate for 15-30 minutes at room temperature with gentle mixing.[18]

  • Washing (Crucial Step): Pellet the activated nanoparticles via centrifugation. Carefully remove the supernatant containing excess EDC/NHS and resuspend the nanoparticles in cold Coupling Buffer (e.g., PBS, pH 7.4). Repeat this washing step 2-3 times to ensure complete removal of unreacted activators.[18]

  • Coupling: Add your amine-containing molecule (dissolved in Coupling Buffer) to the washed, activated nanoparticles.

  • Reaction: Incubate for 2 hours at room temperature or overnight at 4°C with gentle, continuous mixing.[18]

  • Quenching (Optional but Recommended): To deactivate any remaining NHS-esters, add a quenching solution like Tris, hydroxylamine, or ethanolamine to a final concentration of 10-50 mM and incubate for 15 minutes.[8][18]

  • Final Washing: Wash the conjugated nanoparticles multiple times with the appropriate storage buffer to remove unreacted molecules and quenching agents.

Visualizations

Chemical Reaction Pathway

EDC_NHS_Reaction NP_COOH Nanoparticle-COOH Intermediate O-acylisourea Intermediate (Unstable) NP_COOH->Intermediate + EDC EDC EDC->Intermediate Activation (pH 4.5-6.0) Intermediate->NP_COOH Side Reaction NHS_Ester NHS-Ester (Semi-Stable) Intermediate->NHS_Ester Stabilization NHS NHS NHS->NHS_Ester + NHS_Ester->NP_COOH Side Reaction Final_Product Nanoparticle-CONH-Ligand (Stable Amide Bond) NHS_Ester->Final_Product Coupling (pH 7.2-8.5) Ligand_NH2 Ligand-NH2 Ligand_NH2->Final_Product + Hydrolysis1 Hydrolysis Hydrolysis2 Hydrolysis

Caption: The two-step EDC/NHS reaction mechanism for forming a stable amide bond.

Experimental Workflow

Experimental_Workflow A Prepare Nanoparticles & Buffers B Carboxyl Activation (Add EDC/NHS in MES, pH 6.0) A->B C Incubate 15-30 min B->C D Wash 2-3x with Coupling Buffer (e.g., PBS, pH 7.4) C->D E Amine Coupling (Add Amine-Ligand) D->E F Incubate 2h - Overnight E->F G Quench Reaction (e.g., add Tris or Glycine) F->G H Final Wash & Purification G->H I Characterize Conjugate (DLS, Zeta, UV-Vis, etc.) H->I

Caption: A general experimental workflow for nanoparticle conjugation using EDC/NHS.

Troubleshooting Logic

Troubleshooting_Logic Start Experiment Failed Problem What is the primary issue? Start->Problem LowYield Low/No Conjugation Problem->LowYield Low Yield Aggregation Nanoparticle Aggregation Problem->Aggregation Aggregation CheckReagents Are EDC/NHS fresh? Were solutions made just before use? LowYield->CheckReagents CheckpH Was a two-step pH protocol used? (Activation pH 5-6, Coupling pH 7-8) CheckReagents->CheckpH Yes UseFresh Use fresh reagents CheckReagents->UseFresh No CheckBuffer Does buffer contain amines/carboxyls? (e.g., Tris, Glycine) CheckpH->CheckBuffer Yes FixpH Implement two-step pH protocol CheckpH->FixpH No OptimizeRatios Optimize EDC:NHS:COOH ratios CheckBuffer->OptimizeRatios No FixBuffer Switch to MES / PBS / HEPES CheckBuffer->FixBuffer Yes CheckEDC Is EDC concentration too high? Aggregation->CheckEDC CheckStabilizer Is a steric stabilizer present? (e.g., PEG) CheckEDC->CheckStabilizer No LowerEDC Titrate EDC to lower concentration CheckEDC->LowerEDC Yes CheckWash Was excess EDC removed before adding ligand? CheckStabilizer->CheckWash Yes AddStabilizer Add PEG or Tween 20 CheckStabilizer->AddStabilizer No CheckWash->LowerEDC Yes ImproveWash Ensure thorough washing after activation CheckWash->ImproveWash No

Caption: A decision tree to guide troubleshooting of common EDC/NHS reaction failures.

References

Technical Support Center: Refinement of Protocols for Consistent PPC-NHS Ester Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when working with PPC-NHS esters.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of a PPC-NHS ester?

A1: The core reaction involves the N-hydroxysuccinimide (NHS) ester group of the this compound reacting with a primary amine (-NH₂) on a target molecule. This reaction, a nucleophilic acyl substitution, forms a stable and covalent amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct. For this reaction to be efficient, the primary amine on the target molecule, such as the ε-amino group of a lysine residue or the N-terminus of a protein, must be in its deprotonated, nucleophilic state.[1]

Q2: What is the optimal pH for conducting reactions with PPC-NHS esters?

A2: The optimal pH range for reacting NHS esters with primary amines is typically between 7.2 and 8.5.[1][2][3][4] This range offers a crucial balance: it is high enough to ensure a sufficient concentration of deprotonated, reactive primary amines, yet low enough to minimize the competing hydrolysis of the NHS ester.[1][5] At a pH below 7.2, the amine groups are largely protonated and thus unreactive.[3][5] Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly, which can drastically reduce the yield of the desired conjugate.[3][4][5] For proteins that are sensitive to higher pH, a lower pH of around 7.4 can be used, though this may necessitate a longer reaction time.[5]

Q3: Which buffers are compatible with this compound reactions, and which should be avoided?

A3: It is critical to use buffers that do not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.

  • Compatible Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers are all suitable choices, provided they are adjusted to the optimal pH range of 7.2-8.5.[4][5] A commonly recommended buffer is 0.1 M sodium bicarbonate.[5]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will quench the reaction.[2][5][6] If your protein or molecule of interest is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is required before initiating the conjugation reaction.[2][5]

Q4: How should this compound reagents be stored and handled?

A4: PPC-NHS esters are sensitive to moisture and should be stored desiccated at -20°C to -80°C for long-term stability.[5][7] Before use, it is imperative to allow the vial to equilibrate to room temperature before opening to prevent moisture from condensing onto the reagent.[5][8] For water-insoluble NHS esters, it is advisable to dissolve them in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[5][9]

Q5: What are the main side reactions to be aware of when using PPC-NHS esters?

A5: The most significant side reaction is the hydrolysis of the NHS ester by water, which converts the amine-reactive ester into an unreactive carboxylic acid.[1][2] This reaction is a major competitor to the desired conjugation and its rate is highly dependent on the pH, increasing as the pH becomes more alkaline.[2] While NHS esters are highly reactive towards primary amines, they can also react to a lesser extent with other nucleophilic groups such as the hydroxyl groups of serine, threonine, and tyrosine, and the sulfhydryl group of cysteine, though the resulting linkages are less stable.[2][10]

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

Possible Cause Recommended Solution
Hydrolysis of this compound Ensure proper storage and handling of the this compound to prevent moisture contamination. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before your experiment.[2] The reactivity of the NHS ester can be confirmed by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base.[2]
Suboptimal Reaction pH Verify the pH of your reaction buffer and adjust it to the optimal range of 7.2-8.5.[1] At pH values below 7, primary amines are protonated and non-nucleophilic, preventing the reaction.[1]
Incompatible Buffer Ensure you are using an amine-free buffer like PBS, HEPES, or borate.[1] If your sample is in a buffer containing Tris or glycine, perform a buffer exchange.[5][6]
Low Protein/Target Molecule Concentration The desired conjugation is a bimolecular reaction, while hydrolysis is not. At low target concentrations, hydrolysis can dominate. If possible, increase the concentration of your target molecule (a concentration of 2.5 mg/mL or higher is recommended for proteins).[1][5]
Insufficient Molar Excess of this compound The molar excess of the this compound may be too low. Increase the molar ratio of the reagent to the target molecule. A common starting point is an 8- to 20-fold molar excess.[5][9]
Inaccessible Primary Amines on Target Molecule The primary amines on your target molecule may be sterically hindered or buried within its structure. Consider performing the reaction under partial denaturing conditions if your molecule can be refolded, or consult literature specific to your target.[1]

Issue 2: Protein Precipitation During or After Conjugation

Possible Cause Recommended Solution
High Concentration of Organic Solvent Many PPC-NHS esters are first dissolved in an organic solvent like DMSO or DMF. Ensure that the final concentration of the organic solvent in the reaction mixture is low, typically less than 10%.[2][5]
High Degree of Labeling Excessive modification of a protein with the this compound can alter its physicochemical properties and lead to aggregation and precipitation.[2] Reduce the molar excess of the this compound in the reaction to achieve a lower degree of labeling.
Inappropriate Buffer Conditions The pH or ionic strength of the buffer may not be optimal for your specific protein, leading to instability upon modification. Ensure the buffer conditions are suitable for your protein of interest.

Quantitative Data Summary

Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values

pHTemperatureHalf-life of NHS Ester
7.00°C4 to 5 hours[4][11]
8.0Room TemperatureMeasured in minutes[12]
8.64°C10 minutes[4][11]

Experimental Protocols

General Protocol for Protein Labeling with a this compound

  • Buffer Exchange: Ensure the protein is in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3-8.5.[5] The recommended protein concentration is 1-10 mg/mL.[5][9] If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.[5]

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in a high-quality, anhydrous organic solvent such as DMSO or DMF to a stock concentration of, for example, 10 mM.[5]

  • Calculate Molar Excess: Determine the desired molar excess of the this compound over the protein. A common starting point for mono-labeling is an 8- to 20-fold molar excess.[5][9]

  • Conjugation Reaction: Add the calculated amount of the this compound stock solution to the protein solution while gently stirring or vortexing.[7]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[5] Protect the reaction from light if the this compound is light-sensitive.

  • Quenching (Optional): To stop the reaction, a quenching buffer such as Tris-HCl or glycine can be added to a final concentration of 50-100 mM.

  • Purification: Remove the unreacted this compound and byproducts using a desalting column, gel filtration, or dialysis against a suitable storage buffer (e.g., PBS).[7][9]

Visualizations

PPC_NHS_Ester_Reaction This compound Reaction Pathway PPC_NHS This compound Conjugate Stable Amide Bond (PPC-Protein Conjugate) PPC_NHS->Conjugate Desired Reaction Hydrolyzed_PPC Hydrolyzed PPC (Inactive Carboxylic Acid) PPC_NHS->Hydrolyzed_PPC Side Reaction (Hydrolysis) Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Conjugate NHS_byproduct N-Hydroxysuccinimide (Byproduct) Conjugate->NHS_byproduct Releases Water Water Water->Hydrolyzed_PPC

Caption: this compound Reaction and Competing Hydrolysis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Conjugation Yield Start Low Conjugation Yield Observed Check_Reagents Check this compound (Freshness, Storage) Start->Check_Reagents Check_Reagents->Start Reagents Expired/ Improperly Stored Check_Buffer Verify Buffer (Amine-free, pH 7.2-8.5) Check_Reagents->Check_Buffer Reagents OK Check_Buffer->Start Incorrect Buffer/pH Check_Concentration Assess Target Concentration (Increase if possible) Check_Buffer->Check_Concentration Buffer OK Check_Concentration->Start Concentration Too Low Check_Ratio Evaluate Molar Ratio (Increase PPC-NHS excess) Check_Concentration->Check_Ratio Concentration OK Check_Ratio->Start Ratio Too Low Success Consistent Results Check_Ratio->Success Ratio Optimized

Caption: Logical Flow for Troubleshooting Low Yield.

References

Validation & Comparative

A Head-to-Head Comparison: PPC-NHS Ester vs. Sulfo-NHS Ester for Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the precise and efficient labeling of antibodies is paramount for the development of targeted therapeutics, diagnostics, and research reagents. The choice of crosslinking chemistry significantly impacts the performance, stability, and efficacy of the resulting antibody conjugate. This guide provides an objective comparison of two common amine-reactive labeling reagents: PPC-NHS esters, a class of cleavable linkers used in antibody-drug conjugates (ADCs), and Sulfo-NHS esters, a widely used water-soluble crosslinker. This comparison is supported by the principles of their chemical reactivity and typical performance characteristics, offering a framework for selecting the appropriate tool for your antibody labeling needs.

At a Glance: Key Differences

FeaturePPC-NHS EsterSulfo-NHS Ester
Chemical Nature Cleavable linker with a disulfide bond and an amine-reactive NHS ester.Water-soluble, non-cleavable amine-reactive crosslinker.
Solubility Generally hydrophobic, requiring dissolution in an organic co-solvent (e.g., DMSO, DMF).High water solubility due to the presence of a sulfonate group.
Primary Application Development of antibody-drug conjugates (ADCs) requiring intracellular payload release.General antibody labeling, cell surface protein modification, and applications where a stable, non-cleavable linkage is desired.
Linkage Stability Stable in circulation but cleavable in the reducing intracellular environment (e.g., by glutathione).Forms a highly stable, non-cleavable amide bond.
Membrane Permeability The overall conjugate's permeability depends on the payload; the linker itself does not confer membrane impermeability.The sulfonate group renders the reagent membrane-impermeable, making it ideal for cell-surface labeling.[1][2]

Chemical Structures and Reaction Mechanisms

Both PPC-NHS and Sulfo-NHS esters react with primary amines (found on the N-terminus and lysine residues of antibodies) via nucleophilic acyl substitution to form a stable amide bond. The core difference lies in the linker's backbone.

This compound (2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate) is a representative disulfide-containing cleavable linker. The disulfide bond within the linker is the key functional feature, designed to be cleaved under reducing conditions.

Caption: Reaction schemes for PPC-NHS and Sulfo-NHS esters with an antibody.

The reaction with the NHS ester moiety is identical for both, but the resulting conjugate from the this compound contains a disulfide bond that can be cleaved, for instance, by glutathione inside a cell, releasing the conjugated payload. In contrast, the sulfo-NHS ester forms a direct, stable amide linkage.

Performance Comparison

While direct head-to-head quantitative data is scarce in publicly available literature, the following table summarizes the expected performance characteristics based on the chemical properties of each linker.

Performance MetricThis compoundSulfo-NHS EsterRationale
Labeling Efficiency Moderate to HighHighBoth are efficient amine-reactive reagents. The hydrophobicity of this compound may require careful optimization of co-solvent concentration to prevent antibody aggregation and ensure efficient labeling.
Protein Recovery ModerateHighThe use of organic co-solvents with PPC-NHS esters can sometimes lead to protein precipitation, potentially lowering recovery rates. Sulfo-NHS esters react in fully aqueous buffers, which is generally gentler on proteins and leads to higher recovery.[3]
Conjugate Stability (in Plasma) Moderate to HighVery HighThe disulfide bond in PPC-NHS esters is relatively stable in the bloodstream but can be susceptible to some level of reduction.[] The amide bond formed by Sulfo-NHS esters is extremely stable under physiological conditions.
Conjugate Stability (Intracellular) Low (Cleavable)Very HighThe disulfide bond is designed to be cleaved in the reducing environment of the cell's cytoplasm, releasing the payload.[] The amide bond remains stable intracellularly.
Effect on Antibody Affinity Potential for ImpactMinimal ImpactThe bulky and hydrophobic nature of the PPC linker and its payload could potentially interfere with antigen binding if labeling occurs near the antigen-binding site. The smaller, hydrophilic nature of the sulfo- group is less likely to cause steric hindrance.[5]
Homogeneity of Conjugate HeterogeneousHeterogeneousBoth methods target surface-exposed lysines, leading to a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs).

Experimental Protocols

Protocol 1: Antibody Labeling with this compound

This protocol is a general guideline for conjugating a hydrophobic, cleavable linker to an antibody. Optimization of the molar ratio of linker to antibody and the concentration of the organic co-solvent is recommended.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 2-10 mg/mL.

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting column for purification.

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be buffer-exchanged into the Reaction Buffer.

  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction: a. Add the this compound stock solution to the antibody solution at a molar excess of 5- to 20-fold. The final concentration of DMSO should be kept below 10% (v/v) to minimize antibody denaturation. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

start Start prep_ab Prepare Antibody (Buffer Exchange) start->prep_ab reaction Labeling Reaction (1-2h, RT) prep_ab->reaction prep_ppc Prepare PPC-NHS Stock Solution (DMSO) prep_ppc->reaction quench Quench Reaction (Tris Buffer) reaction->quench purify Purify Conjugate (Desalting Column) quench->purify end End purify->end start Start prep_ab Prepare Antibody (Amine-free Buffer) start->prep_ab reaction Labeling Reaction (30-60 min, RT) prep_ab->reaction prep_sulfo Prepare Sulfo-NHS Solution (Aqueous) prep_sulfo->reaction quench Quench Reaction (Tris Buffer) reaction->quench purify Purify Conjugate (Desalting Column) quench->purify end End purify->end

References

A Researcher's Guide to Protein Modification: Comparing Amine-Reactive NHS Esters with Thiol-Reactive and Bioorthogonal Alternatives for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of modern biological research. The choice of chemical conjugation strategy is critical, impacting not only the efficiency of labeling but also the stability of the resulting conjugate and the subsequent analysis by mass spectrometry. This guide provides an objective comparison of amine-reactive N-hydroxysuccinimide (NHS) esters, a widely used class of reagents, with two popular alternatives: thiol-reactive maleimides and bioorthogonal "click chemistry."

While the term "PPC-NHS ester" from the initial query does not correspond to a standard, commercially available reagent and is likely a placeholder or internal nomenclature, this guide will focus on the core chemistry of NHS esters for protein modification and its analysis. We will present supporting experimental data, detailed methodologies for protein labeling and mass spectrometry analysis, and visual workflows to aid in the selection of the most appropriate technique for your research needs.

At a Glance: A Comparative Overview of Protein Modification Chemistries

The selection of a protein modification strategy depends on several factors, including the desired site of labeling, the required stability of the conjugate, and the compatibility of the reaction conditions with the protein of interest. The following table provides a high-level comparison of the key features of NHS esters, maleimides, and click chemistry.

FeatureNHS Ester ChemistryMaleimide ChemistryClick Chemistry (CuAAC & SPAAC)
Target Residue Primary amines (Lysine, N-terminus)Thiols (Cysteine)Azide or Alkyne (introduced via prior modification)
Specificity Moderate (targets abundant lysine residues)High (targets less abundant cysteine residues)Very High (bioorthogonal reaction)
Reaction pH 7.2 - 8.5[1]6.5 - 7.5[1]Wide range (typically 4-11)[2]
Bond Formed AmideThioetherTriazole
Bond Stability Very High[1]High (but can be reversible under certain conditions)[2]Very High[2]
Key Advantage General applicability to most proteinsSite-specific labelingHigh specificity and efficiency
Potential Drawback Heterogeneous labelingRequires accessible cysteine residuesRequires pre-introduction of azide/alkyne handles

Delving into the Chemistries: Mechanisms and Performance

A deeper understanding of the underlying chemical principles is essential for optimizing your protein modification experiments.

Amine-Reactive NHS Ester Chemistry

N-hydroxysuccinimide esters are one of the most common reagents for protein modification. They react with primary amines, found on the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.[1] Due to the high abundance of lysine residues on the surface of most proteins, NHS ester chemistry is a robust method for achieving a high degree of labeling.[3] However, this can also lead to a heterogeneous mixture of protein conjugates, which may be a disadvantage for certain applications. The primary side reaction is the hydrolysis of the NHS ester, which is more pronounced at higher pH.[1]

Protein_NH2 Protein-NH₂ (Lysine or N-terminus) Intermediate Tetrahedral Intermediate Protein_NH2->Intermediate Nucleophilic Attack NHS_Ester R-NHS Ester NHS_Ester->Intermediate Conjugate Protein-NH-R (Stable Amide Bond) Intermediate->Conjugate Collapse NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS

Figure 1. Reaction of an NHS ester with a primary amine on a protein.

Thiol-Reactive Maleimide Chemistry

Maleimide chemistry offers a more site-specific approach to protein modification by targeting the thiol group of cysteine residues. Cysteines are generally less abundant than lysines, allowing for more controlled labeling. The reaction, a Michael addition, proceeds optimally at a slightly acidic to neutral pH (6.5-7.5) and forms a stable thioether bond.[1] At pH values above 7.5, maleimides can also react with amines, leading to a loss of specificity.[4] A potential concern with traditional maleimide chemistry is the reversibility of the initial thioether bond through a retro-Michael reaction, especially in the presence of other thiols. However, this can be mitigated by using next-generation maleimide reagents that form more stable linkages.[5]

Protein_SH Protein-SH (Cysteine) Conjugate Protein-S-R (Thioether Bond) Protein_SH->Conjugate Michael Addition Maleimide R-Maleimide Maleimide->Conjugate

Figure 2. Reaction of a maleimide with a thiol group on a protein.

Bioorthogonal Click Chemistry

Click chemistry encompasses a set of reactions that are highly specific, efficient, and biocompatible. For protein modification, this typically involves a two-step process. First, a bioorthogonal handle, either an azide or an alkyne, is introduced into the protein using a reagent like an NHS ester or a maleimide functionalized with the azide or alkyne. The second step is the "click" reaction, where the modified protein is reacted with a molecule containing the complementary functional group.

The most common click reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). CuAAC is very fast and efficient but requires a copper catalyst that can be toxic to living cells.[2] SPAAC is a copper-free alternative that utilizes a strained cyclooctyne to react with an azide.[2] Both reactions form a highly stable triazole ring.[2]

cluster_0 Step 1: Introduction of Bioorthogonal Handle cluster_1 Step 2: Click Reaction Protein Protein Protein_Azide Protein-N₃ Protein->Protein_Azide Azido_NHS Azido-NHS Ester Azido_NHS->Protein_Azide Protein_Azide2 Protein-N₃ Conjugate Protein-Triazole-Tag Protein_Azide2->Conjugate Alkyne_Tag Alkyne-Tag Alkyne_Tag->Conjugate CuAAC or SPAAC

Figure 3. Two-step workflow for protein modification using click chemistry.

Quantitative Performance Comparison

The following tables summarize key quantitative data for the different modification chemistries. It is important to note that direct head-to-head comparisons are not always available in the literature, and performance can vary depending on the specific protein and reagents used.

Table 1: Reaction Kinetics and Efficiency

ParameterNHS Ester ChemistryMaleimide ChemistryClick Chemistry (CuAAC & SPAAC)
Typical Reaction Time 30-60 minutes at room temperature[2]Minutes to a few hours at room temperature[2]CuAAC: 30-60 minutes; SPAAC: under 1 hour[2]
Typical Molar Ratio (Reagent:Protein) 10:1 to 20:110:1 to 20:1Varies depending on the specific reaction
Reaction Yield Generally high, but can be variableGenerally highTypically very high and quantitative[2]

Table 2: Stability of the Formed Linkage

Linkage TypeStability to Hydrolysis (pH 7.4)Stability in Serum/PlasmaStability to Reducing Agents
Amide (from NHS Ester) Highly StableGenerally StableHighly Stable
Thioether (from Maleimide) StableProne to Thiol ExchangeStable
1,2,3-Triazole (from Click Chemistry) Highly StableHighly StableHighly Stable

Experimental Protocols

Detailed and validated protocols are crucial for successful and reproducible protein modification and subsequent mass spectrometry analysis.

Protocol 1: Protein Labeling with an NHS Ester

Objective: To covalently label a protein with an NHS ester-functionalized molecule.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS ester-functionalized reagent

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Methodology:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the NHS ester reagent in DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis.

Protocol 2: Protein Labeling with a Maleimide

Objective: To covalently label a protein with a maleimide-functionalized molecule.

Materials:

  • Protein of interest containing at least one free cysteine residue in a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Maleimide-functionalized reagent

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent (e.g., TCEP)

  • Quenching solution (e.g., 1 M L-cysteine)

  • Desalting column or dialysis cassette

Methodology:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Reagent Preparation: Immediately before use, dissolve the maleimide reagent in DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-20 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unreacted maleimide and byproducts using a desalting column or dialysis.

Protocol 3: Protein Labeling via Copper-Catalyzed Click Chemistry (CuAAC)

Objective: To label an alkyne-modified protein with an azide-containing molecule.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS)

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Desalting column or dialysis cassette

Methodology:

  • Prepare Stock Solutions: Prepare stock solutions of the azide-containing molecule, CuSO₄, sodium ascorbate, and THPTA in an appropriate solvent (e.g., water or DMSO).

  • Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein, azide-containing molecule, CuSO₄, and THPTA.

  • Initiate Reaction: Add freshly prepared sodium ascorbate to the reaction mixture to initiate the click reaction.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the labeled protein using a desalting column or dialysis to remove the catalyst and excess reagents.

Mass Spectrometry Analysis of Modified Proteins

Mass spectrometry is a powerful tool for characterizing modified proteins, allowing for the confirmation of labeling and the identification of modification sites. Both "bottom-up" and "top-down" proteomics approaches can be employed.

Bottom-Up Proteomics Workflow

In a bottom-up approach, the modified protein is enzymatically digested into smaller peptides, which are then analyzed by LC-MS/MS. This is the most common workflow for protein identification and characterization.

start Modified Protein Sample digestion Enzymatic Digestion (e.g., Trypsin) start->digestion peptides Peptide Mixture digestion->peptides lc Liquid Chromatography (Separation) peptides->lc ms Mass Spectrometry (MS1 Scan - Peptide Masses) lc->ms msms Tandem Mass Spectrometry (MS/MS Scan - Fragmentation) ms->msms data Data Analysis msms->data end Identification of Modified Peptides and Sites data->end

Figure 4. A typical bottom-up proteomics workflow for analyzing modified proteins.

Data Analysis Considerations:

  • Mass Shift: The modification will result in a predictable mass shift in the modified peptides. This mass shift needs to be specified as a variable modification in the database search software.

  • Fragmentation: The fragmentation pattern of the modified peptide in the MS/MS spectrum can help to pinpoint the exact site of modification. The stability of the modification during fragmentation is an important consideration. Amide and triazole linkages are generally stable, while some thioether linkages may be more labile.[2]

  • Software: Several software packages are available for identifying modified peptides from mass spectrometry data, such as MaxQuant, Proteome Discoverer, and Skyline.

Top-Down Proteomics

In a top-down approach, the intact modified protein is introduced into the mass spectrometer. This method provides information on the overall degree of labeling and can resolve different proteoforms with varying numbers of modifications. However, it is generally more challenging for larger proteins and complex mixtures.

Key Advantages for Modified Protein Analysis:

  • Provides the exact mass of the intact modified protein, allowing for the determination of the number of labels attached.

  • Preserves information about co-occurring modifications on the same protein molecule.

Conclusion

The choice of a protein modification strategy is a critical decision in experimental design. NHS esters offer a straightforward and robust method for labeling the abundant amine groups on proteins, resulting in highly stable amide bonds. For applications requiring greater site-specificity, maleimide chemistry provides an excellent alternative by targeting less frequent cysteine residues. For the highest level of specificity and efficiency, a two-step approach using bioorthogonal click chemistry is often the method of choice.

A thorough understanding of the chemical principles, reaction conditions, and the stability of the resulting linkages, as outlined in this guide, will enable researchers to select the optimal method for their specific needs. Subsequent analysis by mass spectrometry, using either bottom-up or top-down approaches, provides the necessary tools to confirm and characterize the resulting protein modifications, ultimately leading to more robust and reliable experimental outcomes.

References

A Comparative Guide to Validating Conjugation Sites in Labeled Antibodies: PPC-NHS Ester vs. Site-Specific Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise location of conjugation is a critical quality attribute of labeled antibodies, profoundly influencing their efficacy, stability, and therapeutic index. This guide provides an objective comparison of validation methodologies for antibodies labeled via PPC-NHS ester chemistry against modern site-specific conjugation techniques, supported by experimental data and detailed protocols.

The traditional approach of using N-hydroxysuccinimide (NHS) esters, including Photocleavable (PPC)-NHS esters, targets primary amines on lysine residues.[] While straightforward, this method results in a heterogeneous mixture of antibody conjugates due to the abundance of lysine residues (approximately 80-100 per antibody).[][2][3] This heterogeneity necessitates rigorous validation to identify the specific sites of conjugation.[4] In contrast, site-specific conjugation methods offer greater control over the placement of the label, leading to more homogeneous products.[5][6]

This guide will delve into the experimental workflows for validating conjugation sites for both random (this compound) and site-specific labeling, present comparative data in a clear format, and provide detailed protocols for the key analytical techniques involved.

Comparative Analysis of Conjugation Site Validation Methods

The validation of conjugation sites is paramount for both randomly and site-specifically labeled antibodies. However, the complexity and goals of the analysis differ. For this compound labeled antibodies, the goal is to identify the distribution of conjugation sites across the many potential lysine residues. For site-specific methods, the goal is to confirm the high fidelity of conjugation at the intended site. Mass spectrometry (MS) stands as the cornerstone technology for this characterization.[7]

Validation MethodInformation ProvidedProsConsTypical Quantitative Data
Peptide Mapping with LC-MS/MS Precise identification of conjugated amino acid residues.[8]High resolution and specificity. Can identify multiple conjugation sites within a single peptide.[9]Can be complex to analyze, especially for heterogeneous mixtures. May require multiple proteases for full sequence coverage.Relative abundance of conjugated vs. unconjugated peptides. Percentage of occupancy at each identified site.[4][8]
Intact Mass Analysis (Native MS) Distribution of drug-to-antibody ratio (DAR) and overall heterogeneity.[10]Provides a global overview of the conjugate population. Preserves non-covalent interactions.Does not provide site-specific information.[10]Average DAR, percentage of unconjugated antibody, and distribution of different DAR species.[10]
Two-Dimensional Liquid Chromatography (2D-LC) Enhanced separation of conjugated peptides.[11]Increased peak capacity for complex mixtures, improving identification of low-abundance conjugated peptides.Requires specialized instrumentation and expertise.Improved signal-to-noise for quantitative analysis of individual conjugated peptides.[11]
Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) Improved fragmentation of conjugated peptides for more confident site assignment.[12]Generates more fragment ions compared to conventional methods, aiding in precise localization of the modification.[12]Not as widely available as standard fragmentation techniques.Higher confidence scores for peptide identifications and site localization.

Experimental Workflow for Conjugation Site Validation

The general workflow for identifying conjugation sites in labeled antibodies is a multi-step process that culminates in mass spectrometric analysis. The initial steps prepare the antibody for analysis, while the final steps involve data acquisition and interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Labeled Antibody denature Denaturation, Reduction & Alkylation start->denature digest Proteolytic Digestion (e.g., Trypsin) denature->digest lc_sep LC Separation of Peptides digest->lc_sep ms_analysis MS/MS Analysis lc_sep->ms_analysis data_proc Data Processing (Software Analysis) ms_analysis->data_proc site_id Identification of Conjugated Peptides and Sites data_proc->site_id end Validated Conjugation Sites site_id->end

Workflow for Conjugation Site Validation.

Detailed Experimental Protocols

Protocol 1: Peptide Mapping of this compound Labeled Antibody using LC-MS/MS

This protocol outlines the steps for identifying the conjugation sites on an antibody labeled with a this compound.

1. Materials:

  • This compound labeled antibody

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (sequencing grade)

  • Tris-HCl buffer

  • Formic acid

  • Acetonitrile

  • Water (LC-MS grade)

  • Reverse-phase C18 column

  • Mass spectrometer (e.g., Q-TOF or Orbitrap)

2. Sample Preparation:

  • Denature the labeled antibody (approximately 100 µg) in 8 M urea.

  • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

  • Alkylate the free cysteines by adding IAM to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.

  • Dilute the solution 10-fold with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration.

  • Add trypsin at a 1:20 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quench the digestion by adding formic acid to a final concentration of 1%.

3. LC-MS/MS Analysis:

  • Inject the digested peptide mixture onto a C18 reverse-phase column.

  • Elute the peptides using a gradient of acetonitrile in 0.1% formic acid.

  • Analyze the eluting peptides using a mass spectrometer operating in data-dependent acquisition mode, acquiring both MS and MS/MS spectra.

4. Data Analysis:

  • Process the raw data using a protein identification software (e.g., Mascot, Sequest, or similar).

  • Search the MS/MS spectra against the antibody sequence, specifying the mass shift corresponding to the PPC-linker-payload as a variable modification on lysine residues.

  • Manually validate the identified conjugated peptides by inspecting the MS/MS spectra for characteristic fragment ions.

Protocol 2: Validation of Site-Specific Conjugation (Thiol-Reactive Maleimide)

This protocol is for confirming the conjugation site on an antibody with an engineered cysteine residue for maleimide-based labeling.

1. Materials:

  • Site-specifically labeled antibody

  • Materials for sample preparation and LC-MS/MS analysis as listed in Protocol 1.

2. Sample Preparation and Analysis:

  • Follow the same sample preparation steps (denaturation, reduction, alkylation, and digestion) as described in Protocol 1.

  • Perform LC-MS/MS analysis as described in Protocol 1.

3. Data Analysis:

  • Process the data as in Protocol 1, but specify the mass of the maleimide-linker-payload as a variable modification on cysteine residues.

  • The primary goal is to confirm the presence of the modification on the engineered cysteine residue and its absence on other native cysteine or lysine residues.

  • Quantify the percentage of conjugation at the specific site by comparing the peak areas of the conjugated and unconjugated peptides.

Alternative Site-Specific Conjugation Chemistries

To provide a broader context, it is important to consider other site-specific conjugation methods that offer alternatives to both lysine- and cysteine-based approaches.

signaling_pathway cluster_random Random Conjugation cluster_specific Site-Specific Conjugation lysine This compound (Lysine targeting) cysteine Thiol-Reactive (Cysteine targeting) glycan Glycan Remodeling unnatural_aa Unnatural Amino Acid Incorporation antibody Monoclonal Antibody antibody->lysine antibody->cysteine antibody->glycan antibody->unnatural_aa

Antibody Conjugation Chemistries.
  • Thiol-Reactive (Maleimide-based): This method targets cysteine residues.[5] These can be native interchain disulfide bonds that are partially reduced or, more commonly, engineered cysteine residues introduced at specific locations.[6]

  • Glycan-based Conjugation: This approach targets the conserved glycans on the Fc region of the antibody, ensuring conjugation occurs away from the antigen-binding site.

  • Unnatural Amino Acid Incorporation: Genetic engineering allows for the incorporation of amino acids with unique reactive groups (e.g., an azide for "click" chemistry) at specific sites in the antibody sequence.[5]

Conclusion

The validation of the conjugation site is a non-negotiable step in the development of antibody-based therapeutics and diagnostics. While this compound chemistry offers a straightforward method for labeling, the resulting heterogeneity demands extensive characterization, primarily through peptide mapping with LC-MS/MS, to understand the distribution of the conjugated payload.

In contrast, site-specific conjugation methods, such as those targeting engineered cysteines or glycans, yield more homogeneous products. The validation of these conjugates is more focused on confirming the fidelity of the conjugation at the intended site. The choice of conjugation strategy will ultimately depend on the specific application, but a thorough understanding and implementation of these validation techniques are essential to ensure the quality, consistency, and performance of the final antibody conjugate.

References

A Researcher's Guide to Disulfide Linkage Chemistries: Alternatives to PPC-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, particularly for the development of cutting-edge therapeutics like antibody-drug conjugates (ADCs), the choice of linker chemistry is paramount. The linker, a critical component connecting a biomolecule to a payload, dictates the stability, specificity, and ultimate efficacy of the conjugate. For years, reagents like the PPC-NHS ester have been utilized for creating cleavable disulfide linkages. However, the field is rapidly evolving, with a host of alternative strategies emerging that offer improved performance in terms of stability, reaction efficiency, and homogeneity of the final product. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

The Landscape of Thiol-Reactive and Disulfide Rebridging Chemistries

This compound (Pyridyldithio propionic acid N-hydroxysuccinimide ester) is a heterobifunctional crosslinker. Its NHS ester group reacts with primary amines (like lysine residues) on a biomolecule, while the pyridyldithio group reacts with a thiol (sulfhydryl) group to form a disulfide bond. This disulfide bond is cleavable under the reducing conditions found within a cell, making it a popular choice for drug delivery applications.

However, the pursuit of more stable and site-specific conjugation methods has led to the development of several alternatives. These can be broadly categorized into two main groups: next-generation thiol-reactive linkers that form more stable bonds, and disulfide rebridging reagents that offer enhanced homogeneity.

Performance Comparison of Disulfide Linkage Alternatives

The selection of a suitable linker hinges on a balance of factors including reaction efficiency, the stability of the resulting conjugate in circulation, and the efficiency of cleavage at the target site. The following tables summarize quantitative data on the performance of various alternatives to this compound.

Table 1: Comparison of Thiol-Reactive Linker Performance

Linker TypeReactive GroupResulting BondPlasma Half-life of ConjugateKey AdvantagesKey Disadvantages
This compound (and analogs like SPDP) PyridyldithiolDisulfideVariable (hours to days)Well-established chemistry; cleavable linkage.Potential for premature cleavage in plasma via thiol exchange.
Traditional Maleimide MaleimideThioether (Thiosuccinimide)~1-7 days (payload dependent)[1]High reactivity and specificity for thiols.Susceptible to retro-Michael reaction, leading to deconjugation.[1][2]
Self-Hydrolyzing Maleimide (Next-Gen) Substituted MaleimideThioether (Succinimic Amide)Significantly increased vs. traditional maleimide[1]Hydrolysis of the succinimide ring prevents retro-Michael reaction, enhancing stability.May require specific buffer conditions to ensure complete hydrolysis.
Maleamic Methyl Ester (Stabilized Maleimide) Maleamic Methyl EsterThioether~9% degradation after 21 days in the presence of reducing thiol[3]Increased stability compared to traditional maleimides.Newer technology with less extensive literature.
Haloacetyl (e.g., Iodoacetamide) α-HaloacetamideThioetherHighForms a highly stable, irreversible thioether bond.Generally slower reaction kinetics compared to maleimides.
Pyridyl Disulfide PyridyldithiolDisulfideCleavable (hours to days)Reversible linkage, cleavable by reducing agents like glutathione.Similar stability profile to this compound with potential for premature release.
Thiovinylketone (TVK) ThiovinylketoneThioacetalPotentially tunableTunable drug release kinetics; stable towards amines.[4]Newer chemistry, requires more investigation into in vivo stability.

Table 2: Comparison of Disulfide Rebridging Reagent Performance

Reagent TypeReactive GroupResulting BridgeConjugation YieldStability of BridgeKey Advantages
Next-Generation Maleimides (e.g., Dibromomaleimide) DihalomaleimideThioether>90%[5]HighRestores the native antibody structure; site-specific conjugation.
Pyridazinediones (e.g., Dibromopyridazinedione) DibromopyridazinedioneDithiol-substituted Pyridazinedione>90%[6]Highly stable in serumProduces highly homogeneous conjugates with a controlled drug-to-antibody ratio (DAR).[6][7]
Bis-Sulfones Bis-alkylating sulfoneThioetherQuantitativeStableOne of the pioneering methods for disulfide rebridging.

Experimental Workflows and Biological Pathways

Visualizing the experimental processes and the biological fate of the resulting conjugates is crucial for understanding and optimizing bioconjugation strategies.

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Biomolecule Biomolecule (e.g., Antibody) Reduction Disulfide Bond Reduction (e.g., TCEP) Biomolecule->Reduction Reaction Conjugation Reaction Reduction->Reaction Linker Alternative Linker (e.g., Pyridazinedione) Linker->Reaction Purification Purification (e.g., SEC) Reaction->Purification Analysis Characterization (e.g., HIC, MS) Purification->Analysis Final_Product Homogeneous Bioconjugate Analysis->Final_Product

Caption: General experimental workflow for bioconjugation using disulfide linkage alternatives.

adc_pathway ADC Antibody-Drug Conjugate (ADC) Binding 1. Binding ADC->Binding Receptor Target Antigen on Cancer Cell Receptor->Binding Internalization 2. Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (Low pH, High Protease/GSH) Endosome->Lysosome Cleavage 3. Linker Cleavage Lysosome->Cleavage Payload_Release 4. Payload Release Cleavage->Payload_Release Target Intracellular Target (e.g., DNA, Microtubules) Payload_Release->Target Apoptosis 5. Cell Death (Apoptosis) Target->Apoptosis

Caption: Cellular pathway of an ADC from receptor binding to payload-induced apoptosis.

traceless_release cluster_conjugate Conjugate cluster_cleavage Cleavage & Release Conjugate Biomolecule-Linker-Payload Cleavage Linker Cleavage Conjugate->Cleavage Trigger Trigger (e.g., Glutathione) Trigger->Cleavage Self_Immolation Self-Immolation of Spacer Cleavage->Self_Immolation Payload Unmodified Payload Self_Immolation->Payload Byproducts Linker Byproducts Self_Immolation->Byproducts

Caption: Mechanism of traceless drug release via a self-immolative linker.

Detailed Experimental Protocols

Accurate and reproducible experimental procedures are fundamental to successful bioconjugation. Below are detailed protocols for key alternative methods.

Protocol for Cysteine-Based Conjugation via Maleimide Linker

Objective: To conjugate a maleimide-functionalized payload to a monoclonal antibody with free cysteine residues.

Materials:

  • Thiolated monoclonal antibody (e.g., reduced interchain disulfides) in PBS buffer, pH 7.2.

  • Maleimide-activated payload.

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).

  • Quenching reagent: N-acetylcysteine.

  • Purification system: Size-exclusion chromatography (SEC).

Procedure:

  • Antibody Reduction: To expose free cysteine residues, partially reduce the antibody's interchain disulfide bonds. Incubate the antibody (e.g., 5 mg/mL) with a 2.5-fold molar excess of TCEP for 2 hours at 37°C.

  • Payload Conjugation: Add the maleimide-activated payload, dissolved in a minimal amount of a compatible organic solvent like DMSO, to the reduced antibody solution at a 5-fold molar excess relative to the antibody.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.

  • Quenching: Stop the reaction by adding a 10-fold molar excess of N-acetylcysteine to react with any unreacted maleimide groups. Incubate for 20 minutes at room temperature.

  • Purification: Purify the resulting ADC from unreacted payload, quenching reagent, and other small molecules using SEC.

Protocol for Disulfide Rebridging using Pyridazinediones

Objective: To conjugate a payload to a native antibody by rebridging the interchain disulfide bonds.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in PBS, pH 7.4.

  • Dibromopyridazinedione-functionalized payload.

  • Reducing agent: TCEP.

  • Purification system: SEC.

Procedure:

  • Antibody Reduction: Incubate the antibody (e.g., 5 mg/mL) with 10 equivalents of TCEP for 1 hour at 37°C to reduce the interchain disulfide bonds.

  • Conjugation: Add 10 equivalents of the dibromopyridazinedione-functionalized payload to the reduced antibody solution.

  • Incubation: Incubate the reaction mixture at 4°C for 16 hours to allow for efficient rebridging.

  • Purification: Remove excess reagents and purify the ADC using SEC. The resulting conjugate will have a drug-to-antibody ratio (DAR) of approximately 4.[6][8]

Protocol for SPDP-based Disulfide Linkage Formation

Objective: To conjugate a thiol-containing molecule to a primary amine-containing biomolecule using an SPDP linker.

Materials:

  • Amine-containing biomolecule (Protein A) in 100 mM sodium phosphate buffer, pH 7.2-8.0, with 1 mM EDTA.

  • Thiol-containing molecule (Molecule B).

  • SPDP (or a PEGylated version for improved solubility) stock solution (e.g., 25 mM in DMSO).

  • Purification system: Gel filtration column.

Procedure:

  • Activation of Protein A: Add the SPDP stock solution to the solution of Protein A (e.g., 20 µL of 25 mM SPDP per 1 mL of protein solution).

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.

  • Purification of Activated Protein A: Remove unreacted SPDP crosslinker by passing the reaction mixture through a gel filtration column equilibrated with the reaction buffer.

  • Conjugation to Molecule B: Add the thiol-containing Molecule B to the purified, SPDP-activated Protein A.

  • Incubation: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.

  • Final Purification: Purify the final conjugate using an appropriate chromatographic method to remove unreacted molecules.[1][9]

Conclusion

The field of bioconjugation has moved beyond a one-size-fits-all approach. While this compound and similar reagents have been instrumental, the development of next-generation thiol-reactive linkers and disulfide rebridging technologies offers researchers a powerful toolkit to create more stable, homogeneous, and ultimately, more effective bioconjugates. The choice of linker should be guided by the specific requirements of the application, with careful consideration of the desired stability in circulation and the intended mechanism of payload release. The data and protocols presented in this guide provide a solid foundation for navigating the expanding landscape of disulfide linkage chemistries and for the rational design of the next generation of targeted therapeutics.

References

Comparative study of different NHS esters for bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a fundamental technique. N-hydroxysuccinimide (NHS) esters are among the most widely used reagents for attaching labels, drugs, or other moieties to proteins and other biomolecules through the formation of stable amide bonds with primary amines.[1][2] This guide provides an objective comparison of different NHS esters, supported by experimental data, to aid in the selection of the most suitable reagent for a specific bioconjugation application.

Mechanism of Action and Key Considerations

NHS esters react with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, via nucleophilic acyl substitution to form a stable amide bond.[3][] The efficiency of this reaction is pH-dependent, with an optimal range of pH 7 to 9.[2][5] However, a critical competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which also increases with higher pH.[6][7] This hydrolysis renders the reagent inactive. Therefore, careful control of reaction conditions is crucial for successful bioconjugation.[5]

Comparative Analysis of Different NHS Esters

The choice of an NHS ester is often dictated by the specific requirements of the experiment, such as the solubility of the target biomolecule and the desired location of the label (i.e., on the cell surface or within the cell). The following table summarizes the key characteristics of commonly used classes of NHS esters.

FeatureStandard NHS EstersSulfo-NHS Esters
Solubility Generally insoluble in aqueous buffers; require organic co-solvents like DMSO or DMF.[2]High water solubility due to the presence of a sulfonate group.[2]
Cell Permeability Membrane permeable, leading to labeling of both cell surface and intracellular proteins.[2][8]Membrane impermeable, making them ideal for specifically labeling cell surface proteins.[2]
Optimal Reaction pH 7.0 - 9.0[5]7.0 - 9.0[2]
Reaction Speed Fast (minutes to hours).[][5]Similar to standard NHS esters.
Stability (Hydrolysis) Susceptible to hydrolysis, which increases with pH. The half-life is 4-5 hours at pH 7 (0°C) and decreases to 10 minutes at pH 8.6 (4°C).[6][7]The Sulfo-NHS form is somewhat more stable to hydrolysis than the standard NHS form.[9]
Common Applications Labeling of purified proteins in solution, creating antibody-drug conjugates, immobilizing enzymes.[3]Labeling of cell surface proteins, biotinylation of antibodies for immunoassays.[2][9]

Experimental Protocols

To achieve reliable and reproducible results, a standardized experimental protocol is essential. The following is a general procedure for labeling a protein with an NHS ester.

Reagent Preparation
  • Protein Solution: Prepare a solution of the protein to be labeled (e.g., an antibody) at a concentration of 2-10 mg/mL in an amine-free buffer.[1] A recommended buffer is 0.1 M sodium bicarbonate or sodium borate at a pH of 8.0-9.0.[1] Avoid buffers containing primary amines, such as Tris, as they will compete with the target protein for reaction with the NHS ester.[6][10]

  • NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.

Labeling Reaction
  • Molar Ratio: The molar ratio of NHS ester to protein is a critical parameter that influences the degree of labeling (DOL). A 10- to 20-fold molar excess of the NHS ester is a common starting point and should be optimized for each specific protein and NHS ester.[1][10]

  • Reaction Incubation: Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.[1] Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.[1]

  • Quenching (Optional): The reaction can be stopped by adding a quenching reagent such as Tris or glycine to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.

Purification of the Labeled Protein

It is crucial to remove unreacted NHS ester and byproducts from the labeled protein. Common purification methods include:

  • Gel Filtration Chromatography: This is the most common method for separating the larger labeled protein from smaller, unreacted molecules.[11]

  • Dialysis: This method can also be used to remove low-molecular-weight impurities.[10]

Determination of the Degree of Labeling (DOL)

The DOL, or the average number of labels per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the attached label (e.g., a fluorescent dye).

Visualizing the Process

To better understand the chemistry and workflow of NHS ester bioconjugation, the following diagrams are provided.

G General Reaction of NHS Ester with a Primary Amine cluster_reactants Reactants cluster_products Products Protein Protein -NH2 (Primary Amine) Conjugate Protein -NH-C(=O)-R (Stable Amide Bond) Protein:f1->Conjugate:f1 Nucleophilic Attack NHS_Ester R-C(=O)-O-N(C=O)CC(C=O) NHS Ester NHS N-Hydroxysuccinimide NHS_Ester->NHS Release of Leaving Group

Caption: Reaction mechanism of an NHS ester with a primary amine on a protein.

G Experimental Workflow for NHS Ester Bioconjugation Start Start Prepare_Protein Prepare Protein Solution (Amine-free buffer, pH 8.0-9.0) Start->Prepare_Protein Prepare_NHS Prepare NHS Ester Stock Solution (Anhydrous DMSO or DMF) Start->Prepare_NHS Mix Add NHS Ester to Protein Solution Prepare_Protein->Mix Prepare_NHS->Mix Incubate Incubate (1-2h at RT or 2-4h at 4°C) Mix->Incubate Quench Quench Reaction (Optional) (Tris or Glycine) Incubate->Quench Purify Purify Conjugate (Gel Filtration or Dialysis) Quench->Purify Analyze Analyze Conjugate (Determine DOL) Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for bioconjugation using NHS esters.

G Competing Hydrolysis of NHS Ester cluster_reactants Reactants cluster_products Products NHS_Ester R-C(=O)-O-N(C=O)CC(C=O) NHS Ester Carboxylic_Acid R-C(=O)-OH Inactive Carboxylic Acid NHS_Ester->Carboxylic_Acid Hydrolysis NHS N-Hydroxysuccinimide NHS_Ester->NHS Water H2O

Caption: The competing hydrolysis reaction of an NHS ester in an aqueous environment.

References

A Comparative Guide to HPLC Methods for Purity Assessment of Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of bioconjugates, such as those formed via N-hydroxysuccinimide (NHS) ester chemistry, is a critical step in ensuring product quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for this purpose, offering high resolution and sensitivity for separating the desired conjugate from impurities like unreacted starting materials, by-products, and aggregates.

This guide provides an objective comparison of the most common HPLC methods used to assess the purity of conjugates derived from proteins, peptides, or polymers. It includes supporting experimental data, detailed protocols, and logical diagrams to aid in method selection and implementation.

Core Principles of HPLC for Conjugate Analysis

NHS esters are highly reactive intermediates used to form stable amide bonds with primary amines on molecules like proteins, peptides, or functionalized polymers.[][2] The resulting reaction mixture is often heterogeneous, containing the desired conjugate alongside unreacted molecules, hydrolyzed NHS ester, and potentially aggregated or multi-conjugated species.[3][4] HPLC methods differentiate these components based on their distinct physicochemical properties, such as hydrophobicity, size, and charge.

The choice of HPLC method is crucial and depends on the properties of the conjugate and the types of impurities that need to be detected.[5] The most prevalent techniques include Reversed-Phase HPLC (RP-HPLC), Size-Exclusion HPLC (SEC-HPLC), Ion-Exchange HPLC (IEX-HPLC), and Hydrophobic Interaction Chromatography (HIC).

Comparison of Key HPLC Methods

Each HPLC method offers unique advantages for analyzing bioconjugates. The following table summarizes their primary characteristics to facilitate an easy comparison.

Analytical Technique Principle of Separation Primary Application for Conjugate Analysis Typical Purity Specification Advantages Limitations
Reversed-Phase HPLC (RP-HPLC) Based on hydrophobicity.[6][7]Separating unreacted starting materials, conjugate from unconjugated molecules, and characterizing hydrophobicity.>95%High resolution and efficiency; compatible with mass spectrometry (MS) when using volatile mobile phases.[8]Can be denaturing for proteins due to organic solvents, potentially leading to loss of native structure.[6][9]
Size-Exclusion HPLC (SEC-HPLC) Based on hydrodynamic volume (size).[10]Quantifying high molecular weight aggregates and low molecular weight fragments or impurities.[11][12]>98% (main peak)Mild, non-denaturing conditions preserve the native structure of proteins and conjugates; reliable for aggregate analysis.[9]Lower resolution compared to RP-HPLC; does not separate species of similar size.
Ion-Exchange HPLC (IEX-HPLC) Based on net surface charge.[13]Separating charge variants, such as species with different numbers of conjugated molecules that alter the overall pI.Charge ProfileHigh selectivity for charged isoforms; typically non-denaturing.[6][9]Highly sensitive to mobile phase pH and salt concentration; may not separate neutral species.
Hydrophobic Interaction Chromatography (HIC) Based on hydrophobicity under non-denaturing, high-salt conditions.[14]Determining the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) and analyzing protein conjugates based on hydrophobicity while preserving structure.[11][15]Drug Load DistributionSeparates based on hydrophobicity under native conditions; less denaturing than RP-HPLC.[11]Lower resolution than RP-HPLC; sensitive to salt concentration.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. Below are representative protocols for the analysis of protein, peptide, or polymer-NHS ester conjugates using the most common HPLC methods.

Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

This method is ideal for separating the conjugate from unreacted, less hydrophobic starting materials or more hydrophobic by-products.

  • Instrumentation : HPLC or UPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or PDA detector.

  • Materials :

    • Column : C18 or C4 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size for HPLC; 2.1 x 50 mm, 1.7 µm for UPLC). C4 columns are often preferred for larger proteins.[6][11]

    • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Sample Diluent : 50:50 Water:Acetonitrile.

  • Procedure :

    • Prepare a stock solution of the conjugate sample at 1 mg/mL in the sample diluent.

    • Set the column temperature to 40 °C.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 10 µL of the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes at a flow rate of 1.0 mL/min.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm for peptide bonds or a specific wavelength for a chromophore-containing conjugate).[7]

  • Expected Results : The desired conjugate will elute as a major peak. Unconjugated starting materials will typically elute earlier (if more polar), while impurities or by-products may elute before or after the main peak depending on their relative hydrophobicity. Purity is calculated as the area of the main peak relative to the total area of all peaks.

Size-Exclusion HPLC (SEC-HPLC) for Aggregate Analysis

This method is used to assess the presence of high molecular weight aggregates or low molecular weight fragments.[12]

  • Instrumentation : HPLC system with an isocratic pump, autosampler, column oven, and a UV or Refractive Index (RI) detector.

  • Materials :

    • Column : SEC column with a pore size suitable for the expected molecular weight range of the conjugate and its aggregates (e.g., 7.8 x 300 mm, 5 µm particle size).

    • Mobile Phase : Phosphate-Buffered Saline (PBS), pH 7.4, or another physiologically relevant buffer.

    • Sample Diluent : Mobile Phase.

  • Procedure :

    • Prepare a stock solution of the conjugate sample at 2-5 mg/mL in the mobile phase.

    • Set the column temperature to 25 °C.

    • Equilibrate the column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

    • Inject 20 µL of the sample.

    • Run the isocratic method for 20-30 minutes.

    • Monitor the elution profile with a UV detector (e.g., 280 nm for proteins) or an RI detector for polymers without a UV chromophore.

  • Expected Results : A pure conjugate will elute as a single, symmetrical peak. The presence of peaks eluting earlier than the main peak indicates high molecular weight aggregates, while peaks eluting later suggest fragments or smaller impurities.

Workflow and Method Selection

The selection of an appropriate analytical strategy is crucial for a comprehensive purity assessment. The following diagrams illustrate a typical workflow and a decision-making process for choosing the right HPLC method.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Reaction Conjugation Reaction Mixture Dilution Dilute in Appropriate Solvent Reaction->Dilution Filtration Filter Sample (0.22 µm) Dilution->Filtration HPLC Inject on HPLC System Filtration->HPLC RP_HPLC RP-HPLC (Purity, Identity) HPLC->RP_HPLC SEC_HPLC SEC-HPLC (Aggregates) HPLC->SEC_HPLC IEX_HPLC IEX-HPLC (Charge Variants) HPLC->IEX_HPLC HIC HIC (Hydrophobicity Variants) HPLC->HIC Integration Peak Integration RP_HPLC->Integration SEC_HPLC->Integration IEX_HPLC->Integration HIC->Integration Purity_Calc Calculate % Purity / % Aggregate Integration->Purity_Calc Report Generate Certificate of Analysis Purity_Calc->Report

General workflow for HPLC purity assessment of conjugates.

G start What is the primary analytical question? q1 Need to detect aggregates or fragments? start->q1 q2 Is the conjugate a protein with potential charge variants? q1->q2 No ans1 Use SEC-HPLC q1->ans1 Yes q3 Need to separate based on hydrophobicity (e.g., unreacted starting material)? q2->q3 No ans2 Use IEX-HPLC q2->ans2 Yes q4 Is the protein sensitive to organic solvents? q3->q4 Yes ans5 Use RP-HPLC (e.g., for peptides or robust proteins) q3->ans5 No ans3 Use RP-HPLC q4->ans3 No ans4 Use HIC q4->ans4 Yes

Decision tree for selecting an HPLC method.

References

A Head-to-Head Comparison: The Advantages of PPC-NHS Ester Chemistry Over Maleimide-Based Approaches in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical determinant of the efficacy, stability, and safety of bioconjugates, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). While maleimide chemistry has been a workhorse for thiol-specific conjugation, emerging technologies like PPC-NHS ester chemistry offer significant advantages in terms of conjugate stability and reaction specificity. This guide provides an objective, data-driven comparison to inform the selection of the optimal conjugation strategy.

At the heart of bioconjugation lies the need for a stable and selective linkage between a biological macromolecule, such as an antibody, and a payload, which could be a cytotoxic drug, a fluorescent probe, or another functional molecule. The choice of reactive groups on the linker and the target residues on the biomolecule dictates the properties of the final conjugate. This guide will delve into a direct comparison of two prominent chemistries: the amine-reactive this compound and the thiol-reactive maleimide chemistry.

Unveiling the Chemistries: this compound and Maleimide

This compound Chemistry: Targeting Amines for Stable Amide Bonds

This compound, or 2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate, is a heterobifunctional crosslinker. The N-Hydroxysuccinimide (NHS) ester moiety reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a highly stable amide bond. The pyridyldisulfanyl group, on the other hand, provides a cleavable disulfide linkage, which can be advantageous for drug delivery applications where payload release is desired under specific reducing conditions, such as those found inside a cell.

Maleimide Chemistry: A Focus on Thiols with Inherent Instability

Maleimide chemistry targets the thiol (sulfhydryl) group of cysteine residues. The reaction proceeds via a Michael addition to form a thioether bond. This specificity for cysteines, which are less abundant than lysines, allows for more site-specific conjugation, especially when cysteines are engineered into specific locations on a protein. However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione in the plasma. This can lead to premature drug release and off-target toxicity.[1][2][3][4]

Key Advantages of this compound over Maleimide Chemistry

The primary advantages of this compound chemistry lie in the superior stability of the resulting conjugate and the nature of the targeted residues.

  • Enhanced Conjugate Stability: The amide bond formed by the NHS ester is significantly more stable than the thioether bond from maleimide chemistry under physiological conditions. Maleimide conjugates are known to undergo deconjugation through a retro-Michael reaction, leading to payload loss and potential off-target effects.[1][2][3] In contrast, the amide linkage is essentially irreversible, ensuring that the payload remains attached to the antibody until the disulfide bond is cleaved by a specific trigger.

  • Targeting Abundant and Accessible Residues: Lysine residues are generally more abundant and accessible on the surface of antibodies compared to cysteine residues. This provides more potential sites for conjugation with NHS esters, which can be advantageous when a higher drug-to-antibody ratio (DAR) is desired without the need for antibody engineering.

  • Reduced Potential for Off-Target Reactions: While maleimides are highly reactive towards thiols, they can also react with amines at higher pH values, leading to a loss of specificity.[5] NHS esters, on the other hand, are highly specific for primary amines.

  • Homogeneity in Site-Specific Conjugation: While maleimide chemistry is often touted for site-specificity with engineered cysteines, this still results in heterogeneity if all interchain disulfides are reduced. Lysine conjugation can also be engineered for site-specificity, and the inherent stability of the amide bond preserves the integrity of the conjugate.

Quantitative Comparison of Linker Stability

The stability of the linker is a critical parameter for the in vivo performance of an ADC. Premature release of the cytotoxic payload can lead to systemic toxicity and a reduced therapeutic window. The following table summarizes representative data on the stability of different linker types.

Linker TypeConjugation ChemistryBond FormedKey Stability ConcernRepresentative In Vivo/In Vitro Stability
This compound (Disulfide) Amine-reactive (Lysine)Amide & DisulfideDisulfide reductionHigh plasma stability, cleavage in reducing environments
Maleimide Thiol-reactive (Cysteine)ThioetherRetro-Michael reactionVariable; can show significant payload loss in plasma[1][3]

Reaction Mechanisms and Experimental Workflows

To fully appreciate the differences between these two chemistries, it is essential to understand their reaction mechanisms and the typical workflows for generating bioconjugates.

Signaling Pathways and Reaction Mechanisms

PPC_NHS_Ester_Reaction Antibody Antibody-NH₂ (Lysine) Intermediate Tetrahedral Intermediate Antibody->Intermediate Nucleophilic Attack PPC_NHS This compound PPC_NHS->Intermediate Conjugate Stable Amide Bond (Antibody-NH-CO-PPC) Intermediate->Conjugate Bond Formation NHS NHS leaving group Intermediate->NHS Release

Maleimide_Reaction Antibody Antibody-SH (Cysteine) Thiosuccinimide Thiosuccinimide Adduct Antibody->Thiosuccinimide Michael Addition Maleimide Maleimide Linker Maleimide->Thiosuccinimide Retro_Michael Retro-Michael Reaction (Unstable) Thiosuccinimide->Retro_Michael Payload_Loss Payload Loss Retro_Michael->Payload_Loss

Experimental Workflow for Comparative Analysis

A robust comparison of this compound and maleimide chemistries would involve a parallel experimental workflow designed to assess key performance metrics.

Experimental_Workflow cluster_PPC This compound Arm cluster_Maleimide Maleimide Arm Ab_Lysine Antibody (Lysine target) Conjugation_PPC Conjugation with This compound Ab_Lysine->Conjugation_PPC Purification_PPC Purification Conjugation_PPC->Purification_PPC Analysis_PPC Characterization (DAR, Stability) Purification_PPC->Analysis_PPC Comparison Comparative Analysis (Efficacy, PK, Toxicity) Analysis_PPC->Comparison Ab_Cysteine Antibody (Cysteine target) Reduction Antibody Reduction (optional) Ab_Cysteine->Reduction Conjugation_Mal Conjugation with Maleimide Linker Reduction->Conjugation_Mal Purification_Mal Purification Conjugation_Mal->Purification_Mal Analysis_Mal Characterization (DAR, Stability) Purification_Mal->Analysis_Mal Analysis_Mal->Comparison

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation and comparison of these conjugation chemistries.

Protocol 1: Antibody Conjugation with this compound

Materials:

  • Antibody solution (e.g., 5 mg/mL in PBS, pH 7.4)

  • This compound stock solution (e.g., 10 mM in anhydrous DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Buffer Exchange: Exchange the antibody buffer to the Reaction Buffer using a suitable method (e.g., dialysis or spin filtration).

  • Antibody Concentration Adjustment: Adjust the antibody concentration to 2-5 mg/mL.

  • Conjugation Reaction: Add the this compound stock solution to the antibody solution at a molar excess (e.g., 5-10 fold). Incubate at room temperature for 1-2 hours with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction. Incubate for 15-30 minutes.

  • Purification: Purify the antibody-drug conjugate using size-exclusion chromatography to remove excess linker and quenching reagent.

  • Characterization: Characterize the conjugate for drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry, and assess its stability.

Protocol 2: Antibody Conjugation with Maleimide Chemistry

Materials:

  • Antibody solution (e.g., 5 mg/mL in PBS, pH 7.4)

  • Reducing agent (e.g., TCEP or DTT)

  • Maleimide-functionalized payload stock solution (e.g., 10 mM in DMSO)

  • Reaction Buffer: PBS, pH 6.5-7.5, containing EDTA

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction (if necessary): If targeting interchain disulfide bonds, add the reducing agent to the antibody solution at a specific molar ratio. Incubate at 37°C for 30-90 minutes.

  • Removal of Reducing Agent: Remove the excess reducing agent using a desalting column.

  • Conjugation Reaction: Immediately add the maleimide-functionalized payload to the reduced antibody solution at a slight molar excess over the available thiols. Incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Add the quenching solution in molar excess to cap any unreacted maleimide groups.

  • Purification: Purify the ADC using size-exclusion chromatography.

  • Characterization: Characterize the conjugate for DAR and stability, paying close attention to potential deconjugation over time in plasma stability assays.

Conclusion: A Clear Advantage in Stability for this compound Chemistry

The choice between this compound and maleimide chemistry is a critical decision in the design of bioconjugates. While maleimide chemistry offers site-specificity for cysteine residues, the inherent instability of the resulting thioether bond is a significant drawback, potentially leading to premature drug release and off-target toxicity.[1][2][3][4] In contrast, this compound chemistry, by targeting abundant lysine residues to form highly stable amide bonds, offers a more robust and reliable platform for the development of stable and effective bioconjugates. The cleavable disulfide bond within the PPC linker also provides a mechanism for controlled payload release in the desired cellular environment. For researchers prioritizing conjugate stability and seeking a versatile conjugation strategy, this compound chemistry presents a compelling and advantageous alternative to traditional maleimide-based approaches.

References

Navigating the Maze of Bioconjugation: A Comparative Guide to the In-Vitro Stability of NHS Ester Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that dictates the stability, efficacy, and pharmacokinetic profile of bioconjugates. Among the plethora of options, N-hydroxysuccinimide (NHS) ester linkers are a popular choice for their ability to efficiently react with primary amines on biomolecules to form stable amide bonds. This guide provides an objective comparison of the in-vitro stability of NHS ester linkers against common alternatives, supported by experimental data and detailed protocols to inform your selection process.

The stability of a linker is paramount, particularly in applications such as antibody-drug conjugates (ADCs), where premature cleavage can lead to off-target toxicity and a diminished therapeutic window. The in-vitro stability of a linker is a crucial early indicator of its potential in-vivo performance. This guide will focus on the chemical stability of the reactive groups before conjugation and the resulting covalent bond post-conjugation under typical in-vitro conditions.

The Workhorse of Amine Conjugation: NHS Esters

NHS esters are widely used due to their high reactivity towards primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins.[][2] This reaction, a nucleophilic acyl substitution, results in a highly stable amide bond.[][3]

However, the primary drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions.[4] This competing reaction, where the ester reacts with water instead of the target amine, leads to the formation of an unreactive carboxylic acid and reduces conjugation efficiency. The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[5] For instance, the half-life of an NHS ester can be several hours at pH 7.0, but this drops to mere minutes at a pH of 8.6.[5][6]

A Comparative Look at Linker Stability

The following table summarizes the key stability characteristics of NHS esters and their common alternatives.

Linker TypeReactive TowardsResulting BondOptimal pHBond StabilityReagent Stability in Aqueous SolutionKey Observations
NHS Ester Primary AminesAmide7.2 - 8.5[4][7]Very High (half-life of years)[4]Prone to hydrolysis, especially at higher pH.[4] Half-life of 4-5 hours at pH 7, 10 minutes at pH 8.6.[5]Most widely used amine-reactive group due to high reactivity and stable bond formation.[3][4]
TFP Ester Primary AminesAmide>7.5[8]Very HighMore stable to hydrolysis than NHS esters across a range of pH values.[8]A popular, more stable alternative to NHS esters.[8] May have reduced water solubility for shorter PEGylated versions.[8]
Isothiocyanate Primary AminesThiourea9.0 - 10.0[4]Lower than amide bonds[4]Generally more stable than NHS esters.[4]Reaction is slower than with NHS esters and the resulting bond is less stable.[4]
Sulfonyl Chloride Primary and Secondary AminesSulfonamideAlkaline (>8)[4]High[4]Highly susceptible to hydrolysis.[4]Reacts readily with various nucleophiles, but very sensitive to moisture.[4]
Maleimide Sulfhydryls (Thiols)Thioether6.5 - 7.5[9]Can be unstable (retro-Michael reaction)[10]More stable than NHS esters, but can still hydrolyze at pH > 7.5.[9]Highly specific for thiols, but the resulting thioether bond can be reversible.[10]
"Click Chemistry" (e.g., SPAAC) Azides and AlkynesTriazoleNot applicableHighReagents are generally stable.Bioorthogonal reaction with high specificity and efficiency, forming a very stable linkage.[10]

Experimental Protocols for Assessing In-Vitro Linker Stability

To empirically determine the stability of a linker in your specific application, the following experimental protocols can be adapted.

Protocol 1: In-Vitro Plasma Stability Assay

This assay is designed to assess the stability of a linker-drug conjugate in a biologically relevant matrix.[11]

Materials:

  • Test linker-drug conjugate

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • Internal standard (for LC-MS analysis)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test linker-drug conjugate in a suitable solvent (e.g., DMSO).

  • Spike the test compound into pre-warmed (37°C) plasma to a final concentration of 1 µM.[11]

  • Incubate the plasma samples at 37°C with gentle agitation.[11]

  • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.[11]

  • Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins.[11]

  • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.[11]

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.[11]

  • Quantify the amount of the intact linker-drug conjugate remaining at each time point relative to the amount at time zero.[11]

Protocol 2: In-Vitro Stability Assessment by Monitoring Drug-to-Antibody Ratio (DAR)

This method assesses linker stability by monitoring changes in the average number of drug molecules conjugated to an antibody over time.[12]

Materials:

  • Antibody-drug conjugate (ADC)

  • Human or mouse plasma

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS)

  • Elution buffer (e.g., 0.1% formic acid)

  • LC-MS (TOF) system

Procedure:

  • Incubate the ADC in plasma at 37°C.[12]

  • At various time points, capture the ADC from the plasma using Protein A/G magnetic beads.[12]

  • Wash the beads to remove non-specifically bound proteins.[12]

  • Elute the intact ADC from the beads using a low pH elution buffer.[12]

  • Analyze the eluted ADC by intact protein mass spectrometry.[12]

  • Deconvolute the mass spectra to determine the relative abundance of each drug-loaded species (e.g., DAR0, DAR2, DAR4).[12]

  • Calculate the average DAR at each time point. A decrease in the average DAR over time indicates linker cleavage.[12]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in-vitro stability of a linker.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Start with Linker-Molecule Conjugate plasma Incubate in Plasma at 37°C start->plasma timepoints Collect Aliquots at Various Time Points plasma->timepoints quench Quench Reaction & Precipitate Proteins timepoints->quench dar Immuno-affinity Capture of Conjugate timepoints->dar lcms LC-MS/MS Analysis of Supernatant quench->lcms quantify Quantify Remaining Intact Conjugate lcms->quantify intact_ms Intact Mass Spec Analysis dar->intact_ms calc_dar Calculate Average DAR intact_ms->calc_dar stability Determine Linker Stability Profile quantify->stability calc_dar->stability

Caption: Workflow for assessing in-vitro linker stability.

Conclusion

The selection of an appropriate linker is a critical step in the design of bioconjugates. While NHS esters are a versatile and widely used option for amine-reactive conjugation, their susceptibility to hydrolysis necessitates careful consideration of the experimental conditions. For applications requiring higher stability or targeting different functional groups, alternatives such as TFP esters, maleimides, or click chemistry linkers offer distinct advantages. By understanding the stability profiles of these different linkers and employing robust in-vitro assessment methods, researchers can optimize the performance and reliability of their bioconjugates.

References

A Comparative Performance Analysis of PPC-NHS Ester in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the cleavable linker, PPC-NHS ester, in key biological assays relative to other commonly used crosslinkers. The information is intended to assist researchers in selecting the appropriate reagents for their specific applications in protein-protein interaction studies, immunoprecipitation, and the development of antibody-drug conjugates (ADCs).

Introduction to this compound

This compound (2,5-Dioxopyrrolidin-1-yl 3-(pyridin-2-yldisulfanyl)butanoate) is a cleavable crosslinker utilized in the synthesis of antibody-drug conjugates (ADCs).[1][2] Its structure incorporates an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines on proteins, and a disulfide bond that can be cleaved under reducing conditions, such as those found within a cell.[1][3][4] This property of controlled drug release is a critical aspect of ADC design, aiming to enhance therapeutic efficacy while minimizing off-target toxicity.[2][3]

Performance in Antibody-Drug Conjugate (ADC) Assays

The performance of an ADC is critically dependent on the linker connecting the antibody to the cytotoxic payload. The linker's stability in circulation and its ability to release the payload at the target site are key determinants of efficacy and safety.[5][6] this compound, being a disulfide-containing cleavable linker, is designed to be stable in the bloodstream and release its payload in the reducing environment of the tumor cell.[3][4]

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Linker Technologies

Antibody-PayloadLinker TypeLinkerTarget Cell LineIC50 (ng/mL)
Anti-HER2-MMAECleavableVal-CitSK-BR-3 (HER2 high)10
Anti-HER2-MMAENon-cleavablemcSK-BR-3 (HER2 high)25
Anti-CD22-DM1CleavableDisulfideHuman Lymphoma XenograftInduces tumor regression at 3 mg/kg
Trastuzumab-thailanstatin--N87 (High Her2)13 - 43
Trastuzumab-thailanstatin--MDA-MB-361-DYT2 (Moderate Her2)~77 (with DAR ≥ 3.5)

Note: The data presented in this table is compiled from different studies and is for illustrative purposes only. It does not represent a direct head-to-head comparison under identical experimental conditions.

The data suggests that cleavable linkers can lead to potent in vitro cytotoxicity. The efficacy of ADCs is also influenced by the drug-to-antibody ratio (DAR) and the level of target antigen expression on the cancer cells.

Performance in Protein-Protein Interaction and Immunoprecipitation Assays

NHS esters are widely used for crosslinking proteins to study their interactions.[7][8][9] The choice of a cleavable or non-cleavable crosslinker depends on the downstream application. Cleavable crosslinkers like this compound are particularly useful for identifying protein-protein interactions using mass spectrometry, as the crosslinked proteins can be separated after enrichment.

Table 2: Comparison of Common NHS Ester Crosslinkers

CrosslinkerTypeSpacer Arm Length (Å)Water SolubleMembrane PermeableKey Features
This compound Cleavable (Disulfide)~13.5 (estimated)NoYesCleavable under reducing conditions.
DSS (Disuccinimidyl suberate) Non-cleavable11.4NoYesCommonly used for intracellular crosslinking.[10]
BS3 (Bis(sulfosuccinimidyl) suberate) Non-cleavable11.4YesNoIdeal for cell surface crosslinking.[10]
DSP (Lomant's Reagent) Cleavable (Disulfide)12.0NoYesThiol-cleavable, similar to this compound.

The efficiency of crosslinking with NHS esters is dependent on factors such as the number and accessibility of primary amines on the protein surface and the distance between them.[7]

Experimental Protocols

Protocol for Antibody-Drug Conjugation using this compound

This protocol provides a general procedure for conjugating a cytotoxic payload to an antibody using this compound.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Cytotoxic drug with a compatible reactive group

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris or glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.

  • This compound-Drug Conjugate Preparation: a. Dissolve the this compound and the cytotoxic drug in anhydrous DMSO or DMF to prepare stock solutions. b. React the this compound with the drug according to the specific chemistry of the payload.

  • Conjugation Reaction: a. Add the this compound-drug conjugate solution to the antibody solution. A typical molar excess of the linker-drug to the antibody is between 5 and 20-fold. b. Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Purification: Remove unconjugated linker-drug and other reaction components by purifying the ADC using size-exclusion chromatography.

  • Characterization: Characterize the resulting ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol for Immunoprecipitation using a Cleavable Crosslinker

This protocol describes a general workflow for immunoprecipitation of protein complexes using a cleavable crosslinker like this compound, followed by analysis via mass spectrometry.

Materials:

  • Cells or tissue lysate

  • Primary antibody against the protein of interest

  • Protein A/G magnetic beads or agarose resin

  • Cleavable crosslinker (e.g., this compound) dissolved in DMSO

  • Lysis buffer

  • Wash buffer

  • Elution buffer

  • Reducing agent (e.g., DTT or TCEP) for cleavage

  • Mass spectrometer

Procedure:

  • Cell Lysis: Lyse cells or tissues in a suitable lysis buffer to release the proteins.

  • Crosslinking (Optional, In Vivo): For in vivo crosslinking, treat cells with the membrane-permeable crosslinker before lysis.

  • Immunoprecipitation: a. Incubate the cell lysate with the primary antibody for 1-4 hours at 4°C. b. Add Protein A/G beads to the lysate and incubate for another 1-2 hours to capture the antibody-antigen complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Crosslinking (Ex Vivo): If not performed in vivo, resuspend the beads in a buffer containing the crosslinker and incubate for 30-60 minutes. Quench the reaction.

  • Elution: Elute the crosslinked protein complexes from the beads using an appropriate elution buffer.

  • Cleavage: Treat the eluted complexes with a reducing agent to cleave the disulfide bond in the crosslinker.

  • Mass Spectrometry Analysis: Analyze the protein components of the complex by mass spectrometry to identify interacting partners.

Visualizations

ADC_Mechanism_of_Action cluster_bloodstream Bloodstream (Stable) cluster_tumor_cell Tumor Cell ADC Antibody-Drug Conjugate (this compound linker) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release (Cleavage of PPC linker) Lysosome->Payload_Release 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis 5. Cytotoxicity IP_Workflow Cell_Lysis 1. Cell Lysis Antibody_Incubation 2. Antibody Incubation Cell_Lysis->Antibody_Incubation Bead_Capture 3. Protein A/G Bead Capture Antibody_Incubation->Bead_Capture Washing 4. Washing Bead_Capture->Washing Crosslinking 5. Crosslinking (e.g., this compound) Washing->Crosslinking Elution 6. Elution Crosslinking->Elution Cleavage 7. Linker Cleavage Elution->Cleavage MS_Analysis 8. Mass Spectrometry Cleavage->MS_Analysis Crosslinking_Reaction cluster_reactants cluster_product PPC_NHS This compound Conjugate Protein-Linker Conjugate PPC_NHS->Conjugate + Protein_NH2 Protein-NH2 (Lysine residue) Protein_NH2->Conjugate NHS NHS (byproduct)

References

A Head-to-Head Comparison: Evaluating the Reactivity of PPC-NHS Ester with Diverse Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation and materials science, the covalent modification of molecules via primary amines is a cornerstone technique. N-hydroxysuccinimide (NHS) esters are among the most prevalent amine-reactive reagents, prized for their ability to form stable amide bonds under mild aqueous conditions.[1] This guide provides an objective comparison of the reactivity of a generic Poly(Propylene Carbonate)-NHS (PPC-NHS) ester with various primary amines, supported by established chemical principles and experimental data. Understanding these nuances is critical for optimizing conjugation efficiency, whether for creating antibody-drug conjugates, immobilizing proteins on surfaces, or developing novel biomaterials.

Core Principles of the NHS Ester-Amine Reaction

The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[] The unprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide (NHS) and forming a highly stable amide bond.[][3]

However, the efficiency of this reaction is not uniform across all primary amines and conditions. The primary competing reaction is the hydrolysis of the NHS ester by water, which becomes more pronounced at higher pH values and can significantly reduce conjugation yield.[4] The half-life of a typical NHS ester can plummet from hours at pH 7 to mere minutes at pH 8.6.[3][4] Therefore, the choice of amine and reaction conditions is paramount for success.

Data Presentation: Comparative Reactivity of Primary Amines

While precise second-order rate constants are highly dependent on specific reaction conditions (e.g., solvent, temperature, ester structure), a comparative reactivity profile can be established based on the amine's structural and electronic properties. The following table summarizes the key factors influencing the reactivity of different primary amines with an NHS ester.

Amine CategoryRepresentative ExamplespKa (approx.)Relative ReactivityKey Influencing Factors & Remarks
Aliphatic Amines (Un-hindered) Ethylamine, Glycine, N-terminus of proteins9.0 - 10.7High The high pKa ensures a sufficient concentration of the nucleophilic unprotonated amine at the optimal reaction pH of 7.2-8.5.[3] Low steric hindrance allows for easy access to the NHS ester.
Aliphatic Amines (Sterically Hindered) tert-Butylamine, Isopropylamine10.5 - 11.0Moderate to Low While the pKa is favorable, bulky substituents near the amino group impede the approach to the ester's carbonyl carbon, significantly slowing the reaction rate.[]
Lysine Side Chains ε-amino group of Lysine~10.5High This is the most common target in protein labeling. Its high reactivity and accessibility on protein surfaces make it an ideal target.[5]
Aromatic Amines Aniline, p-Toluidine4.5 - 5.5Low The lone pair of electrons on the nitrogen is delocalized into the aromatic ring, reducing its nucleophilicity. The low pKa means it is largely unprotonated, but its inherent reactivity is lower than aliphatic amines.
Secondary Amines Diethylamine, Proline (N-terminus)~11.0Very Low Secondary amines are generally poor nucleophiles for NHS esters due to increased steric hindrance compared to primary amines. Their reactivity is considered significantly lower.[6]

Mandatory Visualizations

Diagrams created using the DOT language provide a clear visual representation of the chemical reaction and the experimental process.

Caption: Reaction mechanism of a PPC-NHS ester with a primary amine.

Experimental_Workflow cluster_prep cluster_reaction cluster_purify cluster_analyze prep 1. Reagent Preparation dissolve_nhs Dissolve PPC-NHS in anhydrous DMSO/DMF prep_amine Prepare amine solution in reaction buffer (pH 7.2-8.5) reaction 2. Conjugation Reaction dissolve_nhs->reaction prep_amine->reaction mix Add NHS ester solution to amine solution (molar excess) incubate Incubate (e.g., 1-4h at RT or overnight at 4°C) mix->incubate purify 3. Purification incubate->purify sec Remove unreacted ester & NHS (e.g., Size-Exclusion Chromatography) analyze 4. Analysis sec->analyze confirm Confirm conjugation (e.g., HPLC, MS, Spectroscopy)

Caption: Experimental workflow for evaluating this compound reactivity.

Experimental Protocols

The following is a generalized protocol for evaluating the reaction between a this compound and a primary amine. Optimal conditions, such as molar ratios and incubation times, may require empirical determination.

Materials and Reagents
  • This compound

  • Primary amine of interest

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M phosphate buffer, 0.1 M sodium bicarbonate, or 0.1 M HEPES, adjusted to pH 8.0-8.5. Avoid buffers containing primary amines like Tris.[3]

  • Quenching Solution (Optional): 1 M Tris-HCl or 1 M Glycine, pH 8.0

  • Purification system (e.g., size-exclusion chromatography columns)

  • Analytical instruments (e.g., HPLC, Mass Spectrometer, Spectrophotometer)

Procedure
  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of the this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF. NHS esters are moisture-sensitive.[7]

    • Dissolve the primary amine in the Reaction Buffer to a known concentration (e.g., 1-10 mg/mL).

  • Conjugation Reaction:

    • Determine the desired molar ratio of NHS ester to amine. A starting point of 5-20 molar excess of the ester is common for small molecules, while lower ratios are used for proteins.

    • Add the calculated volume of the this compound stock solution to the amine solution while gently vortexing.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Protect from light if any components are light-sensitive.

  • Quenching the Reaction (Optional):

    • To stop the reaction and consume any unreacted NHS ester, add the Quenching Solution to a final concentration of 50-100 mM and incubate for an additional 30 minutes.

  • Purification:

    • Separate the PPC-amine conjugate from unreacted starting materials, NHS byproduct, and quenching agent. Size-exclusion chromatography is a common method for purifying polymer or protein conjugates.

  • Analysis:

    • Characterize the resulting conjugate to confirm successful reaction and determine efficiency. Techniques such as HPLC can be used to quantify the amount of unreacted amine, while Mass Spectrometry can confirm the mass of the new conjugate. UV-Vis spectroscopy can also be used if the PPC or amine has a characteristic absorbance.

Conclusion and Alternatives

NHS esters are highly effective reagents for modifying primary amines, with the highest reactivity observed for unhindered aliphatic amines like those found on lysine side chains.[5] Reactivity is significantly influenced by the amine's pKa and steric accessibility, as well as the reaction pH, which must be carefully controlled to minimize competing hydrolysis.[3]

For applications where primary amines are scarce or site-specific modification is required, other crosslinking chemistries should be considered. Maleimides , for example, react specifically with sulfhydryl groups (cysteines), while "click chemistry" reagents like alkynes and azides offer highly specific and efficient bioorthogonal ligation pathways. The selection of the appropriate chemistry is ultimately dictated by the specific goals of the research or drug development program.

References

Confirming PPC-NHS Ester Conjugation: A Comparative Guide to Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, confirming the successful conjugation of N-hydroxysuccinimide (NHS) esters to poly(propylene carbonate) (PPC) is a critical step in the synthesis of functionalized polymers for various applications. This guide provides an objective comparison of key spectroscopic methods used for this purpose, complete with experimental data summaries, detailed protocols, and workflow diagrams to facilitate informed decisions in the laboratory.

Comparison of Spectroscopic Methods

The choice of spectroscopic method for confirming PPC-NHS ester conjugation depends on the specific requirements of the analysis, including the need for quantitative data, structural elucidation, and real-time monitoring. The following table summarizes the key performance aspects of the most common techniques.

Spectroscopic Method Principle Information Provided Advantages Limitations
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Identification of functional groups (NHS ester, amide bond).Rapid, non-destructive, and provides direct evidence of bond formation.Can be difficult to quantify; peak overlap may occur.
¹H NMR Spectroscopy Measures the nuclear magnetic resonance of hydrogen atoms.Detailed structural information, confirmation of covalent linkage, and quantification of conjugation efficiency.Highly specific and quantitative.Requires deuterated solvents and relatively high sample concentrations; can be time-consuming.
UV-Vis Spectroscopy Measures the absorption of ultraviolet and visible light by molecules.Indirect confirmation by monitoring the release of the NHS leaving group.Simple, rapid, and suitable for real-time reaction monitoring.Indirect method; does not provide structural information about the conjugate.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light.Complementary vibrational information to FTIR; can be used for identifying polymer backbone changes.Non-destructive, minimal sample preparation, and can be used with aqueous samples.Raman scattering is a weak phenomenon; fluorescence interference can be an issue.
Fluorescence Spectroscopy Measures the fluorescence emission from a sample after excitation.Highly sensitive detection if one of the components is fluorescent.Extremely sensitive and specific for fluorescent molecules.Not universally applicable; requires a fluorescent label.

Quantitative Data Summary

The following table presents illustrative quantitative data that can be expected when analyzing this compound conjugation using different spectroscopic methods. The exact values will vary depending on the specific linker, the molecule being conjugated, and the reaction conditions.

Method Parameter This compound (Before Conjugation) PPC-Conjugate (After Conjugation) Change upon Conjugation
FTIR Spectroscopy Wavenumber (cm⁻¹) of C=O stretch~1780 (NHS ester), ~1745 (PPC carbonate)~1650 (Amide I), ~1745 (PPC carbonate)Disappearance of ~1780 cm⁻¹ peak; appearance of ~1650 cm⁻¹ peak.
¹H NMR Spectroscopy Chemical Shift (ppm)~2.8 (singlet, 4H of NHS ester)AbsentDisappearance of the NHS ester protons' signal.
UV-Vis Spectroscopy Absorbance at 260 nmLow (baseline)IncreasesIncrease in absorbance due to the release of the NHS leaving group.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

FTIR Spectroscopy

Objective: To identify the disappearance of the NHS ester carbonyl peak and the appearance of the amide I peak.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the dried this compound and the final PPC-conjugate in a suitable solvent (e.g., chloroform or dichloromethane).

    • Cast a thin film of each sample onto a KBr pellet or a CaF₂ window by allowing the solvent to evaporate completely.

    • Alternatively, acquire spectra directly from the solid samples using an ATR-FTIR spectrometer.

  • Instrumentation:

    • Use a Fourier Transform Infrared spectrometer.

  • Data Acquisition:

    • Scan the samples over a range of 4000 to 600 cm⁻¹.

    • Collect at least 32 scans and average them to improve the signal-to-noise ratio.

    • Record the spectra in absorbance mode.

  • Data Analysis:

    • Identify the characteristic C=O stretching peak of the PPC carbonate backbone around 1745 cm⁻¹.[2][3]

    • In the this compound spectrum, look for the characteristic C=O stretching peak of the NHS ester at approximately 1780 cm⁻¹.

    • In the PPC-conjugate spectrum, confirm the disappearance or significant reduction of the peak at ~1780 cm⁻¹ and the appearance of a new peak corresponding to the amide I band around 1650 cm⁻¹.

¹H NMR Spectroscopy

Objective: To confirm the covalent conjugation by observing the disappearance of the NHS ester proton signals.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound and the PPC-conjugate in a suitable deuterated solvent (e.g., CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum for each sample.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • In the spectrum of the this compound, identify the characteristic singlet peak for the four protons of the NHS ester at approximately 2.8 ppm.[4]

    • Observe the signals corresponding to the PPC backbone (typically in the 1.2-1.5 ppm and 4.0-5.2 ppm regions).[4]

    • In the spectrum of the PPC-conjugate, confirm the disappearance of the signal at ~2.8 ppm.

    • New signals corresponding to the protons of the conjugated molecule should be visible. The degree of conjugation can be quantified by comparing the integration of the polymer backbone protons to the protons of the conjugated molecule.

UV-Vis Spectroscopy

Objective: To indirectly monitor the conjugation reaction by quantifying the release of the NHS leaving group.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4). The final concentration should result in an absorbance reading within the linear range of the spectrophotometer.

    • Prepare a control solution with the buffer only.

  • Instrumentation:

    • Use a UV-Vis spectrophotometer with quartz cuvettes.

  • Data Acquisition:

    • Measure the absorbance of the this compound solution at 260 nm at the beginning of the reaction (time = 0).

    • Initiate the conjugation reaction by adding the amine-containing molecule.

    • Monitor the increase in absorbance at 260 nm over time until the reaction reaches completion (the absorbance plateaus).[1]

  • Data Analysis:

    • The increase in absorbance at 260 nm is proportional to the amount of NHS released, which corresponds to the extent of the conjugation reaction.[1][5]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described spectroscopic methods.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start dissolve Dissolve PPC-NHS and PPC-Conjugate start->dissolve film Cast Thin Film on KBr Pellet dissolve->film acquire Acquire FTIR Spectrum (4000-600 cm⁻¹) film->acquire Transfer to Spectrometer analyze Identify Peak Changes: - Disappearance of NHS C=O (~1780 cm⁻¹) - Appearance of Amide I (~1650 cm⁻¹) acquire->analyze

Caption: Experimental workflow for FTIR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start dissolve Dissolve Samples in Deuterated Solvent start->dissolve tms Add TMS Standard dissolve->tms acquire Acquire ¹H NMR Spectrum tms->acquire Insert into Spectrometer analyze Confirm Disappearance of NHS Protons (~2.8 ppm) acquire->analyze

Caption: Experimental workflow for ¹H NMR analysis.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start prepare Prepare PPC-NHS Solution in Buffer start->prepare measure_t0 Measure Absorbance at 260 nm (t=0) prepare->measure_t0 Transfer to Cuvette initiate Initiate Reaction measure_t0->initiate monitor Monitor Absorbance Increase over Time initiate->monitor analyze Correlate Absorbance Increase to NHS Release monitor->analyze

Caption: Experimental workflow for UV-Vis analysis.

By selecting the appropriate spectroscopic method and following a rigorous experimental protocol, researchers can confidently confirm the successful conjugation of NHS esters to poly(propylene carbonate), ensuring the quality and desired functionality of their synthesized polymers.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for PPC-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of responsible laboratory practice and environmental protection. This guide provides essential safety and logistical information for the proper disposal of PPC-NHS (poly(propylene carbonate)-N-hydroxysuccinimide) ester, a compound utilized in bioconjugation and other applications. Adherence to these procedures is critical for mitigating risks and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for PPC-NHS ester, if available. Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles with side shields.[1][2][3][4][5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1][2][3][4][5]

  • Body Protection: A lab coat is mandatory to protect from splashes.[1][2][4][5]

  • Respiratory Protection: For solid powder, a dust mask (e.g., N95) is recommended to prevent inhalation.[1][5]

Hazard Information Summary

While a specific SDS for this compound was not identified, N-hydroxysuccinimide esters as a class are treated as hazardous substances. The following table summarizes general hazard information applicable to NHS esters.

PropertyGeneral Hazard Information for NHS Esters
Hazard Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)
Signal Word Danger or Warning
Hazard Statements May be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation.[5] Some NHS esters are also considered very toxic to aquatic life with long-lasting effects.[3][4]
Storage Class Typically classified as combustible solids.
Primary Directive Dispose of contents/container in accordance with a licensed collector's sorting instructions and avoid release to the environment.[1][2]

Step-by-Step Disposal Protocol

The proper disposal method for this compound depends on its form: unreacted solid, concentrated organic solutions, dilute aqueous solutions, or contaminated labware. The core principle is the deactivation of the reactive NHS ester group through hydrolysis prior to final disposal.

Experimental Protocol: Deactivation of this compound via Hydrolysis

The primary objective is to hydrolyze the reactive NHS ester group, reducing its reactivity and potential hazards.

  • Preparation: In a designated chemical fume hood, prepare a quenching solution. A 1M solution of a weak base, such as sodium bicarbonate, or a phosphate buffer with a pH between 8.0 and 8.5 is effective.[4]

  • Reaction Setup: Place the waste container holding the this compound solution or residue into a secondary container to contain any potential spills.[4]

  • Deactivation Procedure:

    • Slowly add the basic quenching solution to the this compound waste while stirring. A 10-fold molar excess of the base relative to the estimated amount of NHS ester is recommended to ensure complete hydrolysis.[4]

    • Allow the mixture to stand at room temperature for several hours (or overnight) to ensure the complete hydrolysis of the NHS ester.[1][2]

  • pH Verification: After the reaction period, check the pH of the solution to ensure it is near neutral before collection for disposal.[4]

  • Collection for Disposal: Transfer the treated (hydrolyzed) solution to your designated aqueous hazardous waste container.[1][2][4]

Managing Different Waste Streams

1. Unused or Expired Solid this compound:

  • Collection: Keep the compound in its original, clearly labeled container.[3] Place the sealed vial into a designated hazardous chemical waste container.[1][2]

  • Labeling: The outer container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."[1][2]

2. Concentrated Solutions (e.g., in DMSO or DMF):

  • Collection: Collect all concentrated stock solutions in a sealed, appropriately labeled hazardous waste container compatible with the solvent.[1][2]

  • No Drain Disposal: Under no circumstances should concentrated solutions of NHS esters be poured down the drain.[1][2]

3. Dilute Aqueous Solutions (from reactions):

  • Deactivation: Follow the hydrolysis protocol described above to deactivate the reactive NHS ester.[2][4][6]

  • Collection: After hydrolysis, collect the solution in a designated aqueous hazardous waste container.[1][2]

  • Consult EHS: Do not dispose of even dilute or hydrolyzed solutions down the drain without explicit permission from your institution's Environmental Health and Safety (EHS) department.[1]

4. Contaminated Labware and Debris:

  • Solid Waste Collection: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and absorbent paper, must be considered chemical waste.[1][2][3]

  • Segregation: Collect these materials in a designated solid hazardous waste container, separate from regular trash.[1][2]

Final Disposal

Store all waste containers in a designated hazardous waste accumulation area. Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[3][4]

Disposal Workflow Diagram

G cluster_0 This compound Waste Generation cluster_1 Treatment & Segregation cluster_2 Final Disposal Waste_Solid Unused/Expired Solid Collect_Solid Collect in Solid Hazardous Waste Container Waste_Solid->Collect_Solid Waste_Conc Concentrated Solution (e.g., in DMSO) Collect_Liquid Collect in Liquid Hazardous Waste Container Waste_Conc->Collect_Liquid Waste_Aq Aqueous Solution (from reaction) Hydrolysis Deactivate via Hydrolysis (pH 8.0-8.5, >1 hr) Waste_Aq->Hydrolysis Waste_Labware Contaminated Labware (Gloves, Tips, etc.) Waste_Labware->Collect_Solid Hydrolysis->Collect_Liquid After neutralization EHS_Disposal Arrange Disposal via EHS / Licensed Contractor Collect_Solid->EHS_Disposal Collect_Liquid->EHS_Disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for PPC-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling PPC-NHS ester, a cleavable ADC linker, must adhere to stringent safety protocols to mitigate risks associated with this reactive compound.[1] Understanding and implementing proper personal protective equipment (PPE) usage, handling procedures, and disposal methods is paramount for ensuring a safe laboratory environment. This guide provides essential, step-by-step guidance for the safe management of this compound.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may lead to respiratory irritation.[2] Furthermore, it poses a significant environmental hazard, being very toxic to aquatic life with long-lasting effects.[3][4] All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] An accessible safety shower and eyewash station are mandatory in the workspace.[2][3]

Key Safety Parameters for Handling this compound

ParameterSpecificationSource(s)
Primary Hazards Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, very toxic to aquatic life.[2][3]
Storage Conditions Store at -20°C in a desiccated, dark environment.[4]
Handling Area Well-ventilated area, preferably a chemical fume hood.[3][4][5]
Moisture Sensitivity Highly moisture-sensitive; equilibrate vial to room temperature before opening to prevent condensation.[4][6]
Incompatible Buffers Avoid buffers containing primary amines (e.g., Tris or glycine) as they compete with the intended reaction.[6]

Personal Protective Equipment (PPE)

The consistent and correct use of PPE is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:

  • Eye Protection : Chemical splash goggles with side-shields or a face shield must be worn at all times to protect against splashes.[2][3][5][7]

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are required.[3][4] It is crucial to check the manufacturer's compatibility charts for breakthrough times.[5] Gloves should be inspected before use and washed after, and hands should be thoroughly washed with soap and water after handling the chemical, even when gloves have been worn.[5][7]

  • Body Protection : A fully buttoned lab coat or impervious clothing is necessary to protect against skin contact and splashes.[2][3][5] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is also recommended.[5]

  • Respiratory Protection : If there is a risk of inhaling dust or aerosols, a suitable respirator must be used.[2][3]

Experimental Protocol: Safe Handling, Use, and Disposal of this compound

This protocol outlines the key steps for safely managing this compound throughout its lifecycle in the laboratory, from preparation to final disposal.

1. Preparation and Handling:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.[5]

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation, which can hydrolyze the reactive ester.[4][6]

  • Weigh and dissolve the required amount of the reagent immediately before use. Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.[6]

  • If a solvent is used to dissolve the ester (e.g., DMSO or DMF), ensure it is anhydrous and of high quality.[8][9]

2. Spill Management:

  • In the event of a small spill, wear your full PPE.

  • Absorb the spill with an inert, liquid-binding material such as diatomite, vermiculite, or sand.[3][5]

  • Collect all contaminated materials into a sealed, properly labeled container for disposal.[3][5]

  • Decontaminate the affected surfaces by scrubbing with alcohol.[3]

  • Prevent the spill from entering drains or water courses.[3]

3. Disposal of Unused this compound and Contaminated Waste:

  • The primary objective of disposal is to hydrolyze the reactive NHS ester group to reduce its reactivity.[3]

  • Neutralization: In a designated chemical fume hood, prepare a 1M solution of a weak base, such as sodium bicarbonate.[3]

  • Slowly add the basic solution to the this compound waste while stirring. A 10-fold molar excess of the base is recommended.[3]

  • Allow the mixture to react for at least one hour at room temperature to ensure complete hydrolysis.[3]

  • After the reaction, check the pH of the solution. If it is still acidic, add more basic solution until the pH is neutral or slightly basic (pH 7-8).[3]

  • Final Disposal: Collect the neutralized solution in a properly labeled hazardous waste container. The label should clearly state "Hydrolyzed this compound waste" and list all components.[3]

  • Arrange for the collection and disposal of the hazardous waste container through your institution's environmental health and safety (EHS) office or an approved waste disposal service.[3]

Safe Handling Workflow for this compound

G cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal & Decontamination cluster_spill Spill Response A Review SDS B Don PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Equilibrate Reagent to RT C->D E Weigh & Dissolve D->E F Perform Reaction E->F Proceed with experiment G Treat Waste with Weak Base (e.g., NaHCO3) F->G Collect all chemical waste K Clean Work Area F->K Upon completion S1 Absorb with Inert Material F->S1 If spill occurs H Verify Neutral pH (7-8) G->H I Collect in Labeled Hazardous Waste Container H->I J Contact EHS for Pickup I->J L Doff & Dispose of PPE K->L M Wash Hands Thoroughly L->M S2 Collect in Sealed Container S1->S2 Dispose as hazardous waste S3 Decontaminate Area S2->S3 Dispose as hazardous waste S3->I Dispose as hazardous waste

References

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Reactant of Route 1
PPC-NHS ester
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Reactant of Route 2
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試験管内研究製品の免責事項と情報

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